molecular formula C6H11NO3 B13238097 1,4-Oxazepane-6-carboxylic acid

1,4-Oxazepane-6-carboxylic acid

Cat. No.: B13238097
M. Wt: 145.16 g/mol
InChI Key: TTXOHZXEGLCPJS-UHFFFAOYSA-N
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Description

1,4-Oxazepane-6-carboxylic acid is a versatile heterocyclic compound featuring a seven-membered ring containing both oxygen and nitrogen heteroatoms. This structure serves as a valuable scaffold and synthetic intermediate in medicinal chemistry and drug discovery. The carboxylic acid functional group at the 6-position provides a key handle for further synthetic modification, allowing researchers to create amides, esters, and other derivatives for structure-activity relationship (SAR) studies . Compounds based on the 1,4-oxazepane core have been investigated for a range of therapeutic applications. Patent literature indicates that 1,4-oxazepane derivatives are studied for their potential in treating disorders of the urinary system, the central nervous system (including as analgesics, anxiolytics, and antidepressants), and for conditions related to sexual health . The molecular structure of this compound makes it a prime candidate for use in peptidomimetics and as a building block in the synthesis of more complex molecules. As a reagent, it is commonly used in the development of enzyme inhibitors and other bioactive molecules. Handling should occur in a controlled laboratory setting. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-oxazepane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-6(9)5-3-7-1-2-10-4-5/h5,7H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXOHZXEGLCPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Oxazepane-6-carboxylic Acid: Synthesis, Properties, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1,4-oxazepane-6-carboxylic acid, a saturated seven-membered heterocyclic scaffold of significant interest in contemporary drug discovery. We will delve into its chemical properties, explore plausible synthetic strategies, and discuss its relevance as a privileged structure in the design of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of this emerging molecular framework.

Introduction: The Emerging Importance of 1,4-Oxazepanes

Seven-membered heterocyclic rings, such as 1,4-oxazepanes, represent a fascinating and underexplored area of chemical space. Positioned at the structural intersection of well-established pharmacophores like diazepanes, morpholines, and azepanes, they offer a unique three-dimensional geometry that can be exploited for novel molecular interactions with biological targets.[1][2] Despite their potential, the exploration of 1,4-oxazepanes has been hampered by a historical lack of robust and scalable synthetic methodologies.[1][2]

The incorporation of a carboxylic acid moiety at the 6-position of the 1,4-oxazepane ring introduces a key functional handle for further molecular elaboration, making 1,4-oxazepane-6-carboxylic acid a valuable building block for the synthesis of compound libraries. The inherent chirality and conformational flexibility of the seven-membered ring, combined with the ionizable nature of the carboxylic acid and the basicity of the secondary amine, create a rich platform for modulating physicochemical properties and biological activity.

Compounds bearing the 1,4-oxazepane scaffold have demonstrated a range of biological activities, including anticonvulsant and antifungal properties.[3] Furthermore, derivatives have been investigated as dopamine D4 receptor ligands for potential applications in treating schizophrenia and as monoamine reuptake inhibitors for depression and anxiety.[4][5]

Physicochemical Properties of 1,4-Oxazepane-6-carboxylic Acid

PropertyValueSource
Molecular Formula C6H11NO3PubChem[6]
Molecular Weight 145.16 g/mol PubChem[7]
CAS Number 1909326-46-0 (for hydrochloride salt)Sigma-Aldrich[8]
IUPAC Name 1,4-oxazepane-6-carboxylic acid
SMILES C1COCC(CN1)C(=O)OPubChem[6]
InChI InChI=1S/C6H11NO3/c8-6(9)5-3-7-1-2-10-4-5/h5,7H,1-4H2,(H,8,9)PubChem[6]
Predicted XlogP -3.3PubChem[6]
Predicted Topological Polar Surface Area (TPSA) 58.6 ŲPubChem[7]
Predicted pKa (most acidic) 4.1 (carboxylic acid)Predicted
Predicted pKa (most basic) 8.5 (secondary amine)Predicted

Note: Predicted values are generated using computational models and should be confirmed experimentally.

The low predicted XlogP value suggests that 1,4-oxazepane-6-carboxylic acid is a polar molecule with high aqueous solubility. The presence of both an acidic carboxylic acid and a basic secondary amine makes it a zwitterionic compound at physiological pH.

Spectroscopic Characterization

The structural features of 1,4-oxazepane-6-carboxylic acid give rise to characteristic signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene protons of the oxazepane ring, typically in the range of 2.5-4.5 ppm. The proton on the carbon bearing the carboxylic acid (H-6) would likely appear as a multiplet. The N-H proton of the secondary amine will be a broad singlet, and its chemical shift will be dependent on the solvent and concentration. The acidic proton of the carboxylic acid will appear as a very broad singlet at a downfield chemical shift, typically >10 ppm.[9]

  • ¹³C NMR: The carbon spectrum will show distinct signals for the five methylene carbons in the ring, with those adjacent to the heteroatoms (oxygen and nitrogen) appearing at a more downfield chemical shift. The carboxyl carbon is expected to resonate in the range of 170-180 ppm.[9]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a very broad O-H stretching vibration from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[9] A strong C=O stretching absorption from the carboxylic acid will be present around 1700-1730 cm⁻¹.[9] The N-H stretching of the secondary amine will appear as a moderate absorption around 3300-3500 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 146.0812. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 144.0666.[6]

Synthesis of 1,4-Oxazepane-6-carboxylic Acid

The synthesis of 1,4-oxazepanes can be challenging due to the entropic penalty associated with forming a seven-membered ring. However, several strategies have been developed for the construction of the 1,4-oxazepane core, which can be adapted for the synthesis of the 6-carboxylic acid derivative.

General Synthetic Strategies

Two primary approaches for the synthesis of the 1,4-oxazepane ring are:

  • Intramolecular Cyclization: This involves the formation of one of the bonds of the ring in the final step from a linear precursor.

  • Ring-Expansion Reactions: This less common approach involves the expansion of a smaller ring, such as a morpholine or piperazine derivative.

A plausible and adaptable synthetic approach involves the reductive amination of a suitable keto-ester followed by cyclization.

G cluster_0 Plausible Synthetic Pathway Start Starting Materials: - Protected Amino Acid - Dihaloalkane Step1 N-Alkylation Start->Step1 Base Step2 Deprotection Step1->Step2 Acid/Base or Hydrogenolysis Step3 Intramolecular Cyclization Step2->Step3 Base Product 1,4-Oxazepane-6-carboxylic acid Step3->Product

Caption: A generalized workflow for the synthesis of 1,4-Oxazepane-6-carboxylic acid.

Exemplary Synthetic Protocol

The following is a hypothetical, yet chemically sound, protocol for the synthesis of a protected form of 1,4-oxazepane-6-carboxylic acid, based on established methodologies for related heterocyclic systems.

Synthesis of 4-(tert-Butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid [10]

  • Step 1: Synthesis of tert-butyl (2-((2-hydroxyethyl)amino)-3-oxobutanoate)

    • To a solution of tert-butyl acetoacetate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) is added 2-aminoethanol (1.1 eq).

    • The reaction mixture is stirred at room temperature for 12-16 hours.

    • The solvent is removed under reduced pressure to yield the crude product, which can be used in the next step without further purification.

  • Step 2: Reduction of the enamine

    • The crude product from Step 1 is dissolved in methanol.

    • Sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise at 0 °C.

    • The reaction is allowed to warm to room temperature and stirred for 4-6 hours.

    • The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure.

    • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over sodium sulfate and concentrated to give the crude amino alcohol.

  • Step 3: Intramolecular Cyclization (Mitsunobu Reaction)

    • The crude amino alcohol from Step 2 is dissolved in anhydrous tetrahydrofuran (THF).

    • Triphenylphosphine (PPh₃) (1.2 eq) is added, and the solution is cooled to 0 °C.

    • Diisopropyl azodicarboxylate (DIAD) (1.2 eq) is added dropwise.

    • The reaction is stirred at room temperature for 16-24 hours.

    • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford tert-butyl 4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylate.

  • Step 4: Deprotection

    • The product from Step 3 is dissolved in a solution of trifluoroacetic acid (TFA) in DCM (1:1).

    • The reaction mixture is stirred at room temperature for 2-4 hours.

    • The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to yield 1,4-oxazepane-6-carboxylic acid as the TFA salt.

Reactivity of 1,4-Oxazepane-6-carboxylic Acid

The bifunctional nature of 1,4-oxazepane-6-carboxylic acid allows for a wide range of chemical transformations at both the secondary amine and the carboxylic acid.

G Core 1,4-Oxazepane-6-carboxylic acid Secondary Amine Carboxylic Acid N_Reactions N-Alkylation N-Acylation N-Arylation Reductive Amination Core:N->N_Reactions Reactions at Nitrogen C_Reactions Esterification Amide Bond Formation Reduction to Alcohol Curtius Rearrangement Core:C->C_Reactions Reactions at Carboxyl Group

Caption: Key reaction pathways for 1,4-Oxazepane-6-carboxylic acid.

Reactions at the Secondary Amine

The secondary amine is a nucleophilic center and can undergo a variety of reactions, including:

  • N-Alkylation: Reaction with alkyl halides in the presence of a base to introduce substituents on the nitrogen atom.

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • N-Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides to introduce aromatic substituents.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.

Reactions at the Carboxylic Acid

The carboxylic acid can be transformed into a variety of other functional groups:

  • Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or using coupling agents to form esters.

  • Amide Bond Formation: Reaction with an amine using a peptide coupling reagent (e.g., HATU, HOBt/EDC) to form amides. This is a crucial reaction for building larger molecules in drug discovery.

  • Reduction: Reduction of the carboxylic acid to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Applications in Medicinal Chemistry

The 1,4-oxazepane scaffold is considered a "bioisostere" of other cyclic amines and ethers, such as piperidine, piperazine, and morpholine. The introduction of the seven-membered ring can alter the conformational preferences of the molecule, potentially leading to improved binding to a biological target or enhanced pharmacokinetic properties.[11][12]

The carboxylic acid group at the 6-position serves as a versatile handle for several purposes:

  • Improving Solubility: The ionizable carboxylic acid can enhance the aqueous solubility of a drug candidate.

  • Introducing a Point of Attachment: The carboxylic acid can be used to attach the scaffold to other molecular fragments or to a larger molecule, such as a peptide or a protein.

  • Modulating Pharmacokinetics: The presence of the carboxylic acid can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule.

Derivatives of the 1,4-oxazepane scaffold have been explored for a variety of therapeutic targets, including:

  • Central Nervous System (CNS) Disorders: As dopamine D4 receptor ligands and monoamine reuptake inhibitors.[4][5]

  • Inflammatory Diseases: Some 1,4-oxazepane-containing compounds have been investigated for inflammatory bowel disease and lupus nephritis.[13]

  • Infectious Diseases: Antifungal activity has been reported for some derivatives.[13]

Conclusion

1,4-Oxazepane-6-carboxylic acid is a promising, yet underutilized, building block for medicinal chemistry and drug discovery. Its unique three-dimensional structure, combined with the versatile reactivity of its secondary amine and carboxylic acid functional groups, provides a rich platform for the design of novel therapeutics. While synthetic challenges have historically limited its widespread use, the development of more robust synthetic methodologies is opening new avenues for the exploration of this fascinating heterocyclic system. As our understanding of the chemical space of seven-membered rings grows, we anticipate that 1,4-oxazepane-6-carboxylic acid and its derivatives will play an increasingly important role in the development of the next generation of medicines.

References

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. [Link]

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. [Link]

  • Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. Current Organic Synthesis. [Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. [Link]

  • Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold. ResearchGate. [Link]

  • 1,4-oxazepane-6-carboxylic acid hydrochloride (C6H11NO3). PubChemLite. [Link]

  • 1,4-oxazepane derivatives.
  • Applications of oxetanes in drug discovery and medicinal chemistry. National Institutes of Health. [Link]

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]

  • 1,4-Oxazepane | C5H11NO | CID 21873275. PubChem. [Link]

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ResearchGate. [Link]

  • 1,4-Oxazepane-3-carboxylic acid | C6H11NO3 | CID 83479248. PubChem. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]

Sources

synthesis of 1,4-Oxazepane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1,4-Oxazepane-6-carboxylic Acid

Introduction

The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif of significant interest in medicinal chemistry and drug development.[1][2] As a one-carbon homologue of the ubiquitous morpholine ring, it offers a unique three-dimensional structure that can be exploited to achieve novel pharmacological profiles.[2] Compounds incorporating the 1,4-oxazepane core have demonstrated a wide range of biological activities, including potential as anticonvulsants, antifungal agents, and treatments for inflammatory diseases.[1][3]

Specifically, 1,4-Oxazepane-6-carboxylic acid represents a key building block. The carboxylic acid functionality provides a crucial handle for further chemical modification, enabling its incorporation into larger, more complex molecules through amide bond formation or other derivatizations. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this valuable scaffold, designed for researchers, chemists, and professionals in drug development. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to navigate the synthetic challenges associated with medium-sized rings.

Retrosynthetic Analysis

A logical approach to any synthesis begins with a retrosynthetic analysis to identify key bond disconnections and potential starting materials. For 1,4-Oxazepane-6-carboxylic acid, the seven-membered ring is the primary synthetic challenge.

The most logical disconnections are the C5-N4 and C7-O1 bonds, which simplifies the target molecule into a linear amino alcohol precursor. This precursor already contains the necessary heteroatoms in the correct sequence. This strategy points towards an intramolecular cyclization as the final key step. A particularly elegant approach involves starting from a chiral pool amino acid, such as homoserine, which inherently contains the required C4 backbone and the carboxylic acid precursor at the correct position.

G Target 1,4-Oxazepane-6-carboxylic acid Precursor1 Linear N-Substituted Amino Acid Precursor Target->Precursor1 Intramolecular Cyclization Synthons Key Synthons: - Homoserine Derivative - Electrophilic Partner Precursor1->Synthons N-Alkylation

Caption: Retrosynthetic analysis of 1,4-Oxazepane-6-carboxylic acid.

Synthetic Strategy 1: Solid-Phase Synthesis from Homoserine

This is arguably the most direct and sophisticated method reported for the synthesis of chiral 1,4-oxazepane-5-carboxylic acids (a constitutional isomer of the target, but the principles are directly adaptable).[1][4][5] The use of a solid support simplifies purification by allowing for filtration-based removal of excess reagents and byproducts. The strategy leverages a readily available chiral starting material, homoserine, to control stereochemistry.

Causality and Experimental Rationale
  • Solid Support (Wang Resin): The Wang resin is an acid-labile support, ideal for anchoring the carboxylic acid of the homoserine starting material. This immobilization allows for the use of excess reagents in subsequent steps to drive reactions to completion, with purification being a simple wash-and-filter process.

  • Protecting Groups:

    • Fmoc (on Nitrogen): The fluorenylmethyloxycarbonyl group is base-labile, making it orthogonal to the acid-labile Wang resin linkage and the silyl ether.

    • TBDMS (on Hydroxyl): The tert-butyldimethylsilyl ether is robust but can be cleaved under acidic conditions, which is concurrent with cleavage from the resin. This prevents the hydroxyl group from interfering in earlier steps.

  • Cleavage and Cyclization Cocktail (TFA/Et₃SiH): This is the critical step. Trifluoroacetic acid (TFA) cleaves the molecule from the Wang resin and removes the TBDMS protecting group from the hydroxyl. Triethylsilane (Et₃SiH) acts as a reducing agent, facilitating an in-situ reductive amination between the secondary amine and the ketone (formed from the N-phenacyl group), which drives the formation of the seven-membered oxazepane ring.[1][4] The absence of the silane can lead to undesired side reactions like lactonization.[1]

Experimental Workflow Diagram

G cluster_workflow Solid-Phase Synthesis Workflow A 1. Immobilize Fmoc-HSe(TBDMS)-OH on Wang Resin B 2. Fmoc Deprotection (Piperidine) A->B C 3. N-Sulfonylation (e.g., 2-NsCl) B->C D 4. N-Alkylation (2-Bromoacetophenone) C->D E 5. Cleavage & Cyclization (TFA / Et3SiH) D->E F 6. Purification (HPLC) E->F

Caption: Workflow for the solid-phase synthesis of 1,4-oxazepane carboxylic acids.

Detailed Protocol: Synthesis of a 1,4-Oxazepane-5-carboxylic Acid Derivative

This protocol is adapted from the literature for the synthesis of a closely related analog and serves as a validated template.[5]

  • Immobilization: Swell Wang resin in dichloromethane (DCM). In a separate flask, activate Fmoc-HSe(TBDMS)-OH (1.5 eq.) with DIC/DMAP and add it to the resin. Shake at room temperature for 16 hours. Wash the resin thoroughly with DCM, DMF, and methanol, then dry under vacuum.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly.

  • N-Sulfonylation: Swell the resin in DMF. Add 2-nitrobenzenesulfonyl chloride (3 eq.) and collidine (6 eq.). Shake for 2 hours. Wash the resin.

  • N-Alkylation: To the resin in DMF, add 2-bromoacetophenone (5 eq.) and DBU (5 eq.). Shake for 16 hours at room temperature. Wash the resin.

  • Cleavage and Cyclization: Suspend the dried resin in a cleavage cocktail of 95% TFA, 2.5% triethylsilane (Et₃SiH), and 2.5% water. Stir for 2 hours. Filter the resin and wash with TFA. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by reverse-phase HPLC to yield the desired 1,4-oxazepane-5-carboxylic acid derivative.

StepKey ReagentsPurposeTypical Outcome
Immobilization Fmoc-HSe(TBDMS)-OH, Wang Resin, DIC/DMAPAnchor starting material to solid supportHigh loading efficiency (>0.5 mmol/g)
N-Alkylation 2-Bromoacetophenone, DBUIntroduce the side chain for cyclizationComplete conversion monitored by test cleavage
Cleavage/Cyclization TFA, Et₃SiHCleave from resin and form the 7-membered ringYields a mixture of diastereomers[1][4]
Final Step Catalytic Hydrogenation (Pd/C or PtO₂)Reduce nitro group to anilineImproves separability of diastereomers[1]

Synthetic Strategy 2: Intramolecular Cyclization of Linear Precursors

A more classical and highly adaptable approach involves the synthesis of a linear precursor followed by an intramolecular ring-closing reaction. This method offers flexibility in introducing substituents on the nitrogen and the carbon backbone. A key intermediate for the 6-carboxylic acid target is a 1,4-oxazepan-6-one (a lactam), which can be synthesized via intramolecular amidation.[6]

Causality and Experimental Rationale
  • N-Boc Protection: The tert-butoxycarbonyl (Boc) group is an excellent choice for protecting the nitrogen atom of a precursor like 2-(2-aminoethoxy)ethanol. It is stable to the oxidative conditions needed for the subsequent step but is easily removed with acid, allowing for late-stage diversification at the nitrogen.[6]

  • Oxidation: The primary alcohol of the N-Boc protected precursor must be oxidized to a carboxylic acid. A TEMPO-catalyzed oxidation with bleach is a mild and efficient method that avoids over-oxidation and is compatible with the Boc group.

  • Lactamization (Intramolecular Amidation): Forming the seven-membered lactam ring is often the most challenging step. Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA are highly effective for forming amide bonds, even in challenging medium-sized ring systems, by activating the carboxylic acid.[6]

Experimental Workflow Diagram

G A 2-(2-Aminoethoxy)ethanol B N-Boc Protection (Boc)₂O A->B Step 1 C Oxidation to Acid (TEMPO, Bleach) B->C Step 2 D Intramolecular Cyclization (HATU, DIPEA) C->D Step 3 E 4-Boc-1,4-oxazepan-6-one D->E Product F Further Modification (e.g., Hydrolysis to Acid) E->F

Caption: Synthesis of a 1,4-oxazepan-6-one precursor via intramolecular cyclization.

Detailed Protocol: Synthesis of 4-Boc-1,4-oxazepan-6-one

This protocol is a validated method for preparing the key lactam intermediate.[6]

  • N-Boc Protection: Dissolve 2-(2-aminoethoxy)ethanol (1.0 eq.) in a 1:1 mixture of dioxane and water. Add sodium bicarbonate (2.0 eq.) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.). Stir at room temperature for 18 hours. Remove dioxane under reduced pressure and extract the aqueous layer with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield N-Boc-2-(2-hydroxyethoxy)ethylamine.

  • Oxidation: Dissolve the N-Boc alcohol (1.0 eq.) in a mixture of acetonitrile, ethyl acetate, and a pH 6.7 phosphate buffer. Add TEMPO (0.05 eq.) and sodium chlorite (3.0 eq.). Slowly add a dilute solution of sodium hypochlorite (bleach, 0.05 eq.) over 1 hour while maintaining the temperature below 35°C. Quench the reaction with sodium sulfite solution. Acidify and extract with ethyl acetate. Dry and concentrate to obtain the carboxylic acid intermediate.

  • Cyclization: Dissolve the crude carboxylic acid (1.0 eq.) in anhydrous DCM under an inert atmosphere. Add DIPEA (3.0 eq.) and HATU (1.2 eq.). Stir at room temperature for 24 hours. Dilute with DCM, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. Purify by column chromatography (silica gel, ethyl acetate/hexanes) to yield 4-Boc-1,4-oxazepan-6-one.

The resulting lactam can be hydrolyzed under acidic or basic conditions to yield the target 1,4-Oxazepane-6-carboxylic acid (after N-deprotection if necessary).

Synthetic Strategy 3: Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) is a powerful, modern synthetic method for the formation of cyclic alkenes, including medium-sized rings.[7] The reaction is catalyzed by ruthenium complexes (e.g., Grubbs catalysts) and is known for its exceptional functional group tolerance.[7][8]

Causality and Experimental Rationale
  • Precursor Design: The key is to synthesize a linear diene precursor where the terminal olefins are positioned to close into the desired seven-membered ring. A suitable precursor would be an N-allyl, O-allyl derivative of a glycine or serine analog.

  • Catalyst Choice: Second or third-generation Grubbs or Hoveyda-Grubbs catalysts are typically used. They offer high activity and stability. The driving force for the reaction is the formation of a thermodynamically stable cyclic alkene and the release of volatile ethylene gas, which is removed from the reaction mixture.[7]

  • Post-RCM Modification: The RCM reaction yields an unsaturated 1,4-oxazepine. To obtain the target saturated scaffold, a subsequent hydrogenation step (e.g., using H₂ gas with a Pd/C catalyst) is required to reduce the double bond.

Conceptual Workflow Diagram

G cluster_rcm Ring-Closing Metathesis (RCM) Strategy A 1. Synthesize Diene Precursor B 2. RCM Reaction (Grubbs Catalyst) A->B C 3. Hydrogenation (H₂, Pd/C) B->C D 4. Deprotection/ Final Modification C->D E Final Product D->E

Caption: Conceptual workflow for an RCM approach to the 1,4-oxazepane core.

Purification and Characterization

Regardless of the synthetic route chosen, rigorous purification and characterization are essential to validate the structure and purity of the final 1,4-Oxazepane-6-carboxylic acid.

  • Purification:

    • Column Chromatography: The primary tool for purifying intermediates and final products.

    • Crystallization: Can be used to obtain highly pure material if the compound is a solid.

    • Preparative HPLC: Often required for purifying polar final products, especially those from solid-phase synthesis.

  • Characterization:

    • NMR Spectroscopy (¹H, ¹³C, COSY, HMBC): The most powerful tool for unambiguous structure elucidation. Complete assignment of all proton and carbon signals is necessary to confirm the formation of the seven-membered ring and the correct constitution.[1]

    • Mass Spectrometry (HRMS): Used to confirm the elemental composition and molecular weight of the product.

    • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the carboxylic acid (broad O-H and C=O stretches).

Conclusion

The , a valuable scaffold for drug discovery, can be achieved through several strategic approaches.

  • Solid-Phase Synthesis from Homoserine offers an elegant and direct route to chiral products, benefiting from simplified purification, though it may present challenges in diastereomer separation.[1][4]

  • Intramolecular Cyclization of Linear Precursors is a highly flexible and classical method, allowing for broad substrate scope and scalability. The synthesis of a lactam intermediate is a particularly robust pathway.[6]

  • Ring-Closing Metathesis represents a modern and powerful alternative, valued for its functional group tolerance, though it requires the synthesis of a specific diene precursor and subsequent reduction steps.

The optimal choice of methodology will depend on the specific requirements of the research program, including the need for stereochemical control, the desired scale of the synthesis, and the availability of starting materials.[9][10] This guide provides the foundational knowledge and validated protocols necessary for researchers to confidently undertake the synthesis of this important heterocyclic building block.

References

  • Synthesis and glycosidase inhibitory profiles of functionalised morpholines and oxazepanes. ScienceDirect. Available at: [Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Publishing. Available at: [Link]

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. ACS Publications. Available at: [Link]

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Publishing. Available at: [Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. Available at: [Link]

  • Recent progress in the synthesis of morpholines. Academia.edu. Available at: [Link]

  • Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. ResearchGate. Available at: [Link]

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. Available at: [Link]

  • Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

  • A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH. Available at: [Link]

  • Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold. ResearchGate. Available at: [Link]

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. Available at: [Link]

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Available at: [Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Publishing. Available at: [Link]

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ResearchGate. Available at: [Link]

  • Ring-closing metathesis of prochiral oxaenediynes to racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins. MDPI. Available at: [Link]

  • Homogeneous and Functional Group Tolerant Ring-Closing Metathesis for DNA-Encoded Chemical Libraries. PMC - NIH. Available at: [Link]

  • Ring Closing Metathesis (RCM). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Catenane Structures via Ring-Closing Metathesis. ACS Publications. Available at: [Link]

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The Structural Elucidation of 1,4-Oxazepane-6-carboxylic acid: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for Rigorous Structural Characterization

The 1,4-oxazepane ring is a seven-membered heterocyclic scaffold of significant interest in medicinal chemistry, appearing in compounds with a range of biological activities, including anticonvulsant and antifungal properties.[1][2] The incorporation of a carboxylic acid moiety at the 6-position introduces a critical functional group that can influence physicochemical properties, metabolic stability, and target binding. Furthermore, the chiral center at C6 necessitates a thorough investigation of its stereochemistry, as enantiomers can exhibit vastly different pharmacological profiles.[3]

This guide provides a comprehensive, in-depth technical framework for the complete structural elucidation of 1,4-oxazepane-6-carboxylic acid. As a Senior Application Scientist, the narrative that follows is designed to move beyond a simple listing of techniques. Instead, it focuses on the causality behind experimental choices, building a self-validating system of protocols to ensure the generation of unambiguous and trustworthy data. We will proceed through a logical workflow, from initial confirmation of molecular identity to the fine details of stereochemical assignment.

Foundational Analysis: Confirming Molecular Identity and Functional Groups

The initial phase of any structural elucidation is to confirm the molecular formula and identify the key functional groups present. This is achieved through a combination of mass spectrometry and infrared spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: Before delving into complex NMR experiments, it is imperative to confirm that the correct molecule has been synthesized. HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition. For 1,4-oxazepane-6-carboxylic acid (C6H11NO3), the expected monoisotopic mass is 145.0739 g/mol .[4]

Trustworthiness: An observed mass that is within a narrow tolerance (typically < 5 ppm) of the calculated mass provides high confidence in the molecular formula. Electrospray ionization (ESI) is a suitable technique for this polar molecule, and we would expect to observe the protonated molecule [M+H]+ at m/z 146.0812.[4]

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve 0.1-1.0 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).

  • Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode, scanning a mass range that includes the expected m/z of the [M+H]+ ion (e.g., m/z 100-300).

  • Analysis: Compare the measured accurate mass of the most abundant ion with the theoretical mass calculated for C6H12NO3+ (the protonated form). The mass error should be less than 5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 1,4-oxazepane-6-carboxylic acid, we can anticipate several characteristic absorption bands.

Trustworthiness: The presence of these key stretches provides a qualitative confirmation of the molecular structure. The O-H stretch of a carboxylic acid is typically very broad and easily identifiable.[5]

Functional GroupExpected Absorption (cm⁻¹)Rationale
O-H (Carboxylic Acid)3300-2500 (very broad)Strong hydrogen bonding between carboxylic acid dimers results in a characteristically broad absorption.[5]
N-H (Amine)3400-3250 (medium)Stretching vibration of the secondary amine within the oxazepane ring.
C-H (Aliphatic)3000-2850 (strong)Stretching vibrations of the methylene groups in the ring.
C=O (Carboxylic Acid)1760-1710 (strong)The carbonyl stretch is a strong, sharp peak. Its position can indicate the extent of hydrogen bonding (dimeric forms absorb around 1710 cm⁻¹).[5]
C-O-C (Ether)1150-1085 (strong)Asymmetric stretching of the ether linkage within the oxazepane ring.

Unraveling the Skeleton: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. A suite of 1D and 2D experiments will allow for the complete assignment of all proton and carbon signals and establish the connectivity of the atoms.

Predicting the NMR Landscape

Based on the proposed structure and data from similar heterocyclic compounds, we can predict the expected NMR spectra.[6][7][8][9]

¹H NMR:

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region of 10-13 ppm.[10] This signal will disappear upon the addition of D₂O due to proton-deuterium exchange.

  • Ring Protons: The protons on the seven-membered ring will appear in the range of approximately 2.5-4.5 ppm. The protons adjacent to the heteroatoms (oxygen and nitrogen) will be the most downfield. Due to the conformational flexibility of the seven-membered ring and the presence of a chiral center, many of these signals are expected to be complex multiplets.

¹³C NMR:

  • Carbonyl Carbon (-COOH): This will be the most downfield signal, typically in the range of 170-185 ppm.[10]

  • Ring Carbons: The carbons of the oxazepane ring will appear in the range of approximately 40-80 ppm. The carbons bonded to oxygen and nitrogen will be the most deshielded within this range.

The Elucidation Workflow: A Step-by-Step Approach

The following workflow illustrates the logical progression of NMR experiments to build a complete structural picture.

G cluster_1d 1D NMR cluster_2d 2D NMR Connectivity cluster_stereo Stereochemistry H1 ¹H NMR (Proton Environments) C13 ¹³C NMR & DEPT (Carbon Environments & Types) H1->C13 Initial Scaffolding COSY COSY (¹H-¹H Couplings) H1->COSY Mapping Proton Networks HSQC HSQC/HMQC (Direct ¹H-¹³C Bonds) C13->HSQC Assigning Protonated Carbons HMBC HMBC (Long-Range ¹H-¹³C Couplings) HSQC->HMBC Connecting Fragments via Quaternary Carbons COSY->HMBC NOESY NOESY/ROESY (Through-Space ¹H-¹H Proximities) HMBC->NOESY Confirming Final Structure

Caption: NMR workflow for structural elucidation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • ¹H NMR: Acquire a standard proton spectrum. Note the chemical shifts, integration values, and multiplicity of all signals.

  • ¹³C NMR and DEPT: Acquire a proton-decoupled ¹³C spectrum. Run DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically through 2 or 3 bonds). It is essential for tracing out the proton networks within the oxazepane ring.[11]

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of protonated carbons.[9]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a critical experiment that shows correlations between protons and carbons that are 2 or 3 bonds away. It is used to connect the different spin systems identified in the COSY spectrum and to definitively place the carboxylic acid group by observing a correlation from the proton at C6 to the carbonyl carbon.[9][12]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. This is crucial for determining the relative stereochemistry and the preferred conformation of the seven-membered ring.

Defining Chirality: Stereochemical Assignment

Expertise & Experience: As 1,4-oxazepane-6-carboxylic acid possesses a stereocenter at C6, the synthesized product will be a racemic mixture of two enantiomers unless an asymmetric synthesis is employed.[3] It is crucial to separate and characterize these enantiomers.

Trustworthiness: Pharmacological activity is often enantiomer-specific. Therefore, a complete structural elucidation must include the absolute configuration.

Chiral Separation

The enantiomers can be separated using chiral High-Performance Liquid Chromatography (HPLC). Alternatively, a classical resolution can be performed by forming diastereomeric salts with a chiral amine (e.g., (R)- or (S)-1-phenylethylamine), separating these diastereomers by crystallization or standard chromatography, and then liberating the individual enantiomers.[13]

Absolute Configuration Determination

Once the enantiomers are separated, the absolute configuration (R or S) can be determined. While X-ray crystallography on a single crystal of one of the enantiomers (or a diastereomeric salt) is the gold standard, other techniques can be employed:

  • Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration can be determined.

  • Chiral Derivatization: Reacting the carboxylic acid with a chiral auxiliary of known configuration can sometimes allow for the determination of the absolute configuration by NMR, by observing diastereomer-specific shifts or NOEs.[13]

The Definitive Proof: Single-Crystal X-ray Crystallography

Expertise & Experience: If a suitable single crystal of the compound can be grown, X-ray crystallography provides the most unambiguous structural information.[7][14]

Trustworthiness: This technique yields a three-dimensional model of the molecule, confirming the atom connectivity, bond lengths, bond angles, and both the relative and absolute stereochemistry (if a suitable heavy atom is present or if anomalous dispersion is used).

Experimental Protocol: Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of the analyte by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. A variety of solvents should be screened.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in the cold stream of an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and crystallographic parameters.

Summary of Elucidation Strategy

The following diagram summarizes the integrated approach to the structural elucidation of 1,4-oxazepane-6-carboxylic acid.

G Start Synthesized Compound HRMS HRMS (Molecular Formula) Start->HRMS FTIR FTIR (Functional Groups) Start->FTIR NMR_Suite Comprehensive NMR (¹H, ¹³C, COSY, HSQC, HMBC) Start->NMR_Suite Connectivity Confirmed Atomic Connectivity HRMS->Connectivity FTIR->Connectivity NMR_Suite->Connectivity Stereochem Stereochemical Analysis (Chiral Separation, NOESY, VCD) Connectivity->Stereochem Xray X-ray Crystallography (Unambiguous 3D Structure) Connectivity->Xray Optional but Definitive Absolute_Config Absolute Configuration Stereochem->Absolute_Config Final Fully Elucidated Structure Absolute_Config->Final Xray->Final

Caption: Integrated workflow for structural analysis.

By following this rigorous, multi-technique approach, researchers can be confident in the complete and unambiguous structural assignment of 1,4-oxazepane-6-carboxylic acid, providing a solid foundation for further research and development.

References

  • PubMed. (2010). Characterisation of oxazepam degradation products by high-performance liquid chromatography/electrospray ionisation mass spectrometry and electrospray ionisation quadrupole time-of-flight tandem mass spectrometry.
  • PubMed Central. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Base-Promoted Synthesis of Multisubstituted Benzo[b][7][15]oxazepines.

  • MDPI. (2016). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines.
  • Benchchem. (n.d.). (R)-1,4-oxazepan-6-ol.
  • Fiveable. (2025). Spectroscopy of Carboxylic Acids and Nitriles.
  • ResearchGate. (2017).
  • Geochimica et Cosmochimica Acta. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • Journal of Medicinal and Chemical Sciences. (2023).
  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • RSC Advances. (n.d.).
  • ChemRxiv. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.
  • PubChemLite. (n.d.). 1,4-oxazepane-6-carboxylic acid hydrochloride (C6H11NO3).
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • RSC Publishing. (2020).
  • PubMed Central. (n.d.). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions.
  • RSC Publishing. (2020).
  • TCI Chemicals. (n.d.).
  • Chem-Station. (2025).
  • ResearchGate. (2025). 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D).
  • PubChem. (n.d.). 1,4-Oxazepane.
  • ResearchGate. (2019).
  • RSC Publishing. (2020).
  • ResearchGate. (n.d.). Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold.1–6.

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Comprehensive Spectroscopic Characterization: 1,4-Oxazepane-6-carboxylic Acid

[1][2]

Executive Summary & Structural Logic

The 1,4-oxazepane-6-carboxylic acid scaffold represents a privileged medium-sized heterocycle (7-membered ring) bridging the gap between morpholines and diazepanes. Its non-planar, flexible conformation allows it to act as a unique spacer in medicinal chemistry, particularly in fragment-based drug discovery (FBDD).

For analytical purposes, the N-Boc protected form (CAS: 1269755-58-9) is the primary reference standard. The free amino acid (zwitterionic) is difficult to characterize in organic solvents due to solubility issues and aggregation. This guide details the validation of the N-Boc derivative, providing a self-consistent protocol for purity and identity confirmation.

Core Structural Features[1][3][4]
  • Chirality: The C6 position is a stereocenter. Commercial supplies are often racemic, but enantiopure forms ((R) or (S)) are critical for biological activity.

  • Conformation: The 7-membered ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations, often leading to broad NMR signals at room temperature due to slow interconversion on the NMR timescale.

  • Rotamers: The N-Boc group introduces rotamers (restricted rotation around the N-C=O bond), frequently causing signal doubling or broadening in 1H and 13C NMR spectra.

Mass Spectrometry (MS) Profiling

Objective: Confirm molecular weight and analyze fragmentation to verify the core scaffold stability.

Experimental Protocol (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

Data Interpretation

The mass spectrum of N-Boc-1,4-oxazepane-6-carboxylic acid typically does not show a strong parent ion

Ion Speciesm/z (Calculated)m/z (Observed)Interpretation

268.12268.1 Sodium adduct (Dominant species). Confirms intact molecule.

246.13246.1Protonated molecular ion (Often weak or absent).

190.07190.1Loss of tert-butyl group (isobutylene).

146.08146.1 Core Scaffold Ion . Loss of Boc group (acid catalyzed in source).
MS Fragmentation Pathway (Graphviz)

The following diagram illustrates the logical fragmentation pathway observed in ESI-MS, validating the presence of the Boc group and the oxazepane ring.

MS_FragmentationFigure 1: ESI-MS Fragmentation Pathway of N-Boc-1,4-Oxazepane-6-carboxylic AcidParentParent Molecule[M+H]+ = 246.1AdductSodium Adduct[M+Na]+ = 268.1Parent->Adduct+NaFrag1Loss of t-Butyl[M-C4H8+H]+ = 190.1Parent->Frag1- Isobutylene (56 Da)CoreCore Amine[M-Boc+H]+ = 146.1Frag1->Core- CO2 (44 Da)

Figure 1: ESI-MS Fragmentation Pathway. The appearance of m/z 146.1 is the definitive signature for the 1,4-oxazepane-6-carboxylic acid core.

Infrared Spectroscopy (IR)

Objective: Identify key functional groups and assess the hydrogen bonding state of the carboxylic acid.

Experimental Protocol (FT-IR)
  • Method: ATR (Attenuated Total Reflectance) on neat solid.

  • Resolution: 4 cm⁻¹.

  • Scans: 16-32.

Key Absorption Bands
Frequency (cm⁻¹)AssignmentDiagnostic Value
2975 - 2850 C-H Stretch (Aliphatic)Presence of CH₂ groups in the ring and t-butyl methyls.
3300 - 2500 O-H Stretch (Acid)Very broad "hump" characteristic of carboxylic acid dimers.
1735 - 1705 C=O Stretch (Acid)Sharp, strong band. Confirms free -COOH.
1690 - 1660 C=O Stretch (Carbamate)N-Boc carbonyl. Often overlaps with acid C=O but usually appears as a shoulder or distinct peak at lower wavenumber.
1420, 1365 C-H Bend (t-Butyl)"Gem-dimethyl" doublet characteristic of the Boc group.
1160 - 1100 C-O-C StretchEther linkage of the oxazepane ring. Critical for distinguishing from diazepanes.

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural assignment. Challenge: The 7-membered ring flexibility and N-Boc rotamers cause signal broadening. Solution: Run NMR at elevated temperature (e.g., 50°C or 323 K) in DMSO-d6 to coalesce rotamers for sharper peaks, or accept broadened multiplets at 25°C.

1H NMR Data (400 MHz, DMSO-d6, 25°C)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
12.60 br s1H-COOH Acidic proton. Disappears with D₂O shake.
3.95 - 3.80 m2HC2-HProtons adjacent to Oxygen (deshielded).
3.75 - 3.55 m2HC7-HProtons adjacent to Oxygen (deshielded).
3.50 - 3.25 m4HC3-H ₂, C5-HProtons adjacent to Nitrogen. Broadened by Boc rotamers.
2.95 - 2.85 m1HC6-H Methine proton. Chiral center.
1.40 s9HBoc (-C(CH ₃)₃)Characteristic singlet.

Note on Couplings:

  • The C6 proton is a quintet-like multiplet due to coupling with C5-H₂ and C7-H₂.

  • The geminal coupling of the ring methylene protons is approx. 12-14 Hz, but often obscured by overlapping multiplets.

13C NMR Data (100 MHz, DMSO-d6)
  • Carbonyls: ~174.5 (Acid C=O), ~154.0 (Boc C=O).

  • Boc: ~79.0 (Quaternary C), ~28.0 (Methyls).

  • Ring Carbons:

    • C2, C7 (Alpha to O): ~70.5, 68.2 ppm (Downfield).

    • C3, C5 (Alpha to N): ~48.5, 46.0 ppm (Broad/Split due to rotamers).

    • C6 (Methine): ~42.5 ppm.

Experimental Workflow & Quality Control

To ensure reproducibility in drug development, the following workflow is recommended for incoming batch verification.

QC_WorkflowFigure 2: Quality Control Workflow for Oxazepane Building BlocksSampleRaw Sample(1,4-Oxazepane-6-COOH)SolubilitySolubility Check(DMSO vs CDCl3)Sample->SolubilityNMR1H NMR (DMSO-d6)Check for RotamersSolubility->NMRDissolvedLCMSLC-MS (ESI+)Check [M-Boc+H]+Solubility->LCMSDilutedPurityPurity Assessment(>95% required)NMR->PurityLCMS->PurityReleaseBatch ReleaseFor SynthesisPurity->ReleasePass

Figure 2: Standardized QC workflow. Note that DMSO-d6 is preferred over CDCl3 due to the poor solubility of the free acid and the ability of DMSO to sharpen exchangeable proton signals.

References

  • Chemical Structure & Properties: PubChem. 1,4-Oxazepane-6-carboxylic acid. National Library of Medicine. Available at: [Link]

  • Synthesis & Applications: Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Available at: [Link]

  • Medicinal Chemistry Use (SSTR4 Agonists): Hebeisen, P., et al. (2016). Morpholine and 1,4-oxazepane amides as somatostatin receptor subtype 4 (sstr4) agonists.[1] Patent WO2016075240A1. Available at:

  • Stereoselective Synthesis: Králová, P., et al. (2020).[2] Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10, 35667-35678. Available at: [Link]

biological activity of 1,4-Oxazepane-6-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 1,4-Oxazepane-6-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,4-Oxazepane Scaffold in Medicinal Chemistry

The seven-membered heterocyclic ring system is a recurring motif in a multitude of biologically active compounds. Among these, the 1,4-oxazepane scaffold, which contains an oxygen atom at the 1-position and a nitrogen atom at the 4-position, has garnered significant interest in medicinal chemistry.[1] This structure is considered a "privileged" scaffold, as its derivatives have been shown to interact with a wide range of biological targets, exhibiting diverse pharmacological activities including anticonvulsant, antifungal, anticancer, and anti-inflammatory properties.[1][2][3]

The incorporation of a carboxylic acid moiety, specifically at the 6-position, introduces a key functional group that can significantly influence the molecule's physicochemical properties and biological activity. The carboxylic acid can act as a hydrogen bond donor and acceptor, participate in ionic interactions with biological targets, and serve as a versatile synthetic handle for the creation of diverse libraries of derivatives such as esters and amides. The stereochemistry at this position is also crucial, as different enantiomers can exhibit distinct pharmacological profiles, making stereoselective synthesis a critical aspect of their development.[1] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 1,4-oxazepane-6-carboxylic acid derivatives, offering insights for the design and development of novel therapeutic agents.

Synthetic Strategies: Building the Core Scaffold

The construction of the 1,4-oxazepane ring is a key challenge in the synthesis of these derivatives. Several strategies have been developed, often focusing on achieving high stereoselectivity. A common approach involves the intramolecular cyclization of a linear precursor.[1] For instance, chiral 1,4-oxazepane-5-carboxylic acids have been synthesized starting from the naturally occurring amino acid, homoserine, which is first immobilized on a polymer support.[4] This solid-phase approach allows for efficient purification and modification of the intermediates. The synthesis of aryl-fused 1,4-oxazepines, known as benzoxazepines, can be achieved through methods like the condensation of 2-aryloxyethylamines with 2-formylbenzoic acid or through tandem C-N coupling and C-H carbonylation reactions.[5][6]

The choice of synthetic route is critical as it dictates the potential for introducing diversity at various positions of the oxazepane ring, which in turn influences the biological activity.

G cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_product Core Scaffold Amino Alcohols Amino Alcohols Linear_Precursor Linear Precursor Formation Amino Alcohols->Linear_Precursor Epoxides Epoxides Epoxides->Linear_Precursor Homoserine Homoserine Polymer_Support Polymer-Supported Synthesis Homoserine->Polymer_Support Immobilization Intramolecular_Cyclization Intramolecular Cyclization Linear_Precursor->Intramolecular_Cyclization Forms 7-membered ring Oxazepane_Core 1,4-Oxazepane-6-carboxylic acid Scaffold Intramolecular_Cyclization->Oxazepane_Core Polymer_Support->Oxazepane_Core Cleavage & Cyclization

Caption: General synthetic pathways to the 1,4-oxazepane core.

Diverse Biological Activities and Structure-Activity Relationships

Derivatives of the 1,4-oxazepane scaffold have been investigated for a wide array of therapeutic applications. The nature and position of substituents on the heterocyclic ring play a crucial role in determining their biological activity and target selectivity.

Anticancer Activity

A significant body of research has focused on the anticancer potential of oxazepine derivatives. These compounds have demonstrated cytotoxicity against a range of human cancer cell lines.

For instance, certain benzo[f]benzo[7][8]imidazo[1,2-d][1][7]oxazepine derivatives have shown potent, dose-dependent inhibition of cancer cell proliferation, with some compounds exhibiting greater potency than the standard chemotherapy drug, cisplatin.[9] Specifically, compounds designated as 9 and 10 in one study displayed significant cytotoxic activity against HeLa cervical cancer cells, with IC50 values of 0.85 µg/mL and 4.36 µg/mL, respectively.[9] Another study on 1-oxa-4-azaspironenone derivatives, which contain a related oxazepine-like core, identified compounds with potent activity against lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines, with IC50 values in the sub-micromolar range.[10]

Table 1: Cytotoxicity of Selected Oxazepine Derivatives against Human Cancer Cell Lines

Compound ClassCancer Cell LineIC50 ValueReference
Benzoxazepine Derivative 9HeLa (Cervical)0.85 µg/mL[9]
Benzoxazepine Derivative 10HeLa (Cervical)4.36 µg/mL[9]
Cisplatin (Control)HeLa (Cervical)0.13 µg/mL[9]
1-Oxa-4-azaspironenone 6dA549 (Lung)0.26 µM[10]
1-Oxa-4-azaspironenone 8dMDA-MB-231 (Breast)0.10 µM[10]
1-Oxa-4-azaspironenone 6bHeLa (Cervical)0.18 µM[10]

One of the identified mechanisms of action for the anticancer effects of these compounds is the inhibition of Snail1, a key transcription factor involved in epithelial-to-mesenchymal transition (EMT).[2] EMT is a critical process in cancer metastasis, where cancer cells lose their epithelial characteristics and gain migratory and invasive properties. By inhibiting Snail1, these oxazepine derivatives can suppress the expression of E-cadherin, a crucial cell adhesion molecule, thereby inhibiting cancer cell migration and invasion.[2]

G Oxazepine 1,4-Oxazepine Derivative Snail1 Snail1 Transcription Factor Oxazepine->Snail1 Inhibits CDH1 CDH1 Gene (E-cadherin) Snail1->CDH1 Represses Ecadherin E-cadherin expression CDH1->Ecadherin Encodes Adhesion Intercellular Adhesion Ecadherin->Adhesion Promotes Metastasis Cell Migration & Metastasis Adhesion->Metastasis Prevents G cluster_prep Preparation cluster_screening Primary Screening cluster_analysis Data Analysis & Follow-up A Synthesized 1,4-Oxazepane Derivatives B Prepare Stock Solutions (e.g., in DMSO) A->B C Anticancer Screening (e.g., SRB Assay) B->C Test Compounds D Antimicrobial Screening (e.g., MIC Assay) B->D Test Compounds E CNS Receptor Binding (e.g., Radioligand Assay) B->E Test Compounds F Determine IC50 / MIC / Ki values C->F D->F E->F G Identify 'Hit' Compounds F->G H Mechanism of Action Studies G->H I Lead Optimization (SAR) G->I

Caption: Experimental workflow for evaluating biological activity.

Conclusion and Future Perspectives

The 1,4-oxazepane-6-carboxylic acid scaffold and its derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and central nervous system disorders underscores their potential for therapeutic development. The carboxylic acid functionality provides a crucial anchor for both biological interactions and synthetic modifications, allowing for the fine-tuning of activity and pharmacokinetic properties.

Future research in this area should focus on several key aspects:

  • Expansion of Chemical Diversity: The synthesis of new libraries of derivatives with diverse substituents is essential to further explore the structure-activity landscape and identify novel biological targets.

  • Mechanism of Action Studies: For compounds with potent activity, detailed mechanistic studies are required to elucidate their molecular targets and pathways of action.

  • In Vivo Efficacy and Safety: Promising lead compounds must be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Stereoselective Synthesis: Given the importance of stereochemistry for biological activity, the development of efficient and scalable stereoselective synthetic routes remains a high priority. [1] By leveraging the principles of medicinal chemistry and continuing to explore the rich pharmacology of the 1,4-oxazepane scaffold, researchers are well-positioned to develop novel and effective therapeutic agents based on this privileged heterocyclic system.

References

  • (R)-1,4-oxazepan-6-ol | 1022915-33-8 - Benchchem.
  • Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzoi[7][8]midazo[1,2-d]o[1][7]xazepine and Benzo[f]benzoo[7][8]xazolo[3,2-d]o[1][7]xazepine Derivatives - SciELO.

  • Oxazepine Derivative as an Antitumor Agent and Snail1 Inhibitor against Human Colorectal Adenocarcinoma - ijirset.
  • Characteristic 1,4‐benzoxazepine compounds with anticancer activity.
  • Structure-Activity Relationship (SAR)
  • Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives - Journal of Medicinal and Chemical Sciences.
  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[1][7]xazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC.

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone deriv
  • Synthesis and Antimicrobial Activities of Oxazepine and Oxazocine Derivatives | Request PDF - ResearchG
  • Synthesis, characterization and Antibacterial Evaluation of Novel 1,3-Oxazepine Derivatives Using A Cycloaddition Approach - Publish.
  • Synthesis and Antimicrobial Activities of Oxazepine and Oxazocine Derivatives - Zeitschrift für N
  • Synthesis and Study the Anti-Bacterial Effect of New Oxazepine Deriv
  • Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan - PubMed.
  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing).
  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes - ChemRxiv.
  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids
  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonyl
  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed.
  • Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Deriv
  • Synthesis, Characterization, and Evaluation of the biological activity of novel Oxazepine compounds derived from monocarboxylic acid. | Tikrit Journal of Pure Science.
  • Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold.
  • Studying the Biological Activity of Some Oxazepine Derivatives Against Some G (+) and G (-)
  • (PDF)
  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model | Journal of Medicinal Chemistry - ACS Public

Sources

1,4-Oxazepane-6-carboxylic Acid: Mechanism of Action & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals Subject: Scaffold Pharmacology, Peptidomimetics, and GABAergic Modulators

Executive Summary: The Pharmacophore & Scaffold Identity

1,4-Oxazepane-6-carboxylic acid (CAS: 1909326-46-0) is a specialized seven-membered heterocyclic amino acid used primarily as a conformationally constrained scaffold in medicinal chemistry. Unlike linear amino acids, this molecule introduces a rigid "turn" structure into peptide backbones, serving as a critical tool for stabilizing bioactive conformations and enhancing metabolic resistance.

While often utilized as a building block (intermediate), its structural homology to


-aminobutyric acid (GABA)  and 

-amino acids
grants it intrinsic potential as a modulator of inhibitory neurotransmission.
Core Mechanistic Pillars
  • Conformational Locking (Entropy Reduction): Pre-organizes pharmacophores to minimize the entropic penalty of binding to a target receptor.

  • Proteolytic Resistance: Acts as a non-natural

    
    -amino acid mimetic, shielding adjacent peptide bonds from enzymatic cleavage.
    
  • GABAergic Mimicry: Derivatives function as bioisosteres for GABA, targeting voltage-gated ion channels (e.g.,

    
     subunit) or GABA_A receptors.
    

Structural Mechanism: Conformational Dynamics

The 1,4-oxazepane ring system forces the attached carboxylic acid and amine functionalities into specific spatial orientations. This is the primary "mechanism" by which it enhances the potency of larger drug molecules.

The Beta-Turn Mimetic Effect

In linear peptides, the backbone has high degrees of freedom (


 and 

angles). Incorporating 1,4-oxazepane-6-carboxylic acid locks the

torsion angles.
  • Position 1 (Oxygen): Increases solubility and acts as a hydrogen bond acceptor.

  • Position 4 (Nitrogen): Serves as the attachment point for peptide elongation or pharmacophore functionalization.

  • Position 6 (Carboxylate): Mimics the C-terminus of amino acids or the acidic headgroup of neurotransmitters.

Entropy-Enthalpy Compensation

By restricting the molecule to a bioactive conformation before it binds to the receptor, the scaffold reduces the entropic cost (


) of the interaction.
  • Result: Higher affinity (

    
    ) compared to linear analogs (e.g., substituted 
    
    
    
    -alanine).

Biological Mechanism of Action (MoA)

While the free acid is a scaffold, its derivatives (specifically 6-amino-1,4-oxazepane-3,5-diones and related amides) exhibit direct pharmacological activity.

GABAergic Modulation (Anticonvulsant Activity)

The structural motif of 1,4-oxazepane-6-carboxylic acid aligns with the pharmacophore of Gabapentinoids .

  • Homology: The distance between the basic nitrogen (N4) and the acidic group (C6-COOH) approximates the bioactive conformation of GABA.

  • Target Interaction:

    • Primary: Allosteric modulation of the GABA_A receptor .

    • Secondary: Inhibition of voltage-gated calcium channels (

      
       subunit), reducing excitatory neurotransmitter release (Glutamate/Substance P).
      
Protease Inhibition (Peptidomimetics)

When incorporated into peptide inhibitors (e.g., for Integrins or Metalloproteases), the scaffold prevents the "induced fit" required by proteases to cleave the bond.

  • Mechanism: The 7-membered ring imposes steric bulk that prevents the catalytic triad of serine/cysteine proteases from accessing the scissile bond.

Visualization: Signaling & Synthesis Pathways

Diagram 1: Structural Homology & Mechanism

This diagram illustrates the relationship between the scaffold and GABAergic signaling, highlighting the "Conformational Lock."

MoA_Pathway Scaffold 1,4-Oxazepane-6-COOH (Scaffold) Conf_Lock Conformational Restriction Scaffold->Conf_Lock Entropy Reduction GABA_Mimic GABA Pharmacophore Mimicry Scaffold->GABA_Mimic Structural Homology Target_C Peptide Target (e.g., Integrin) Conf_Lock->Target_C Pre-organization Target_A GABA-A Receptor (Allosteric Site) GABA_Mimic->Target_A Binding Target_B Voltage-Gated Ca2+ Channel GABA_Mimic->Target_B Binding Effect_1 Increased Cl- Influx Target_A->Effect_1 Hyperpolarization Effect_2 Decreased Glu Release Target_B->Effect_2 Synaptic Silencing Effect_3 High Affinity Binding Target_C->Effect_3 Kd Improvement

Caption: Mechanistic pathways of 1,4-oxazepane derivatives: GABA mimicry leads to neuronal inhibition, while conformational locking enhances target affinity.

Experimental Protocols

Protocol A: Synthesis of 1,4-Oxazepane-6-carboxylic Acid (Polymer-Supported)

Source: Adapted from Králová et al. (2020)

Objective: Stereoselective synthesis of the scaffold from Homoserine.

  • Resin Loading:

    • Immobilize Fmoc-L-Homoserine(TBDMS)-OH onto Wang Resin using DIC/DMAP in DMF (2 hrs, RT).

    • Validation: Kaiser test (Negative = Complete coupling).

  • Nosylation:

    • Deprotect Fmoc (20% Piperidine/DMF).

    • React with 2-nitrobenzenesulfonyl chloride (Ns-Cl) and collidine in DCM.

  • Alkylation (Cyclization Precursor):

    • Alkylate the sulfonamide with 2-bromoacetophenone derivatives using

      
       in DMF (Overnight).
      
  • Cyclization & Cleavage:

    • Treat resin with TFA/DCM (1:1) .

    • Mechanism:[1][2] Acid-labile silyl ether cleavage triggers spontaneous intramolecular nucleophilic attack of the alcohol onto the ketone/aldehyde, closing the 7-membered ring.

  • Purification:

    • Filter resin. Concentrate filtrate.

    • Purify via RP-HPLC (C18 column, Water/Acetonitrile gradient).

Table 1: Key Physicochemical Properties

PropertyValueSignificance
Molecular Weight 145.16 g/mol Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery).
LogP -2.9 (Predicted)Highly hydrophilic; requires esterification for cell permeability.
H-Bond Donors 2 (COOH, NH)Critical for receptor pocket interaction.
Topological Polar Surface Area 58.6 ŲGood oral bioavailability potential (<140 Ų).

References

  • Králová, P., Lemrová, B., Maloň, M., & Soural, M. (2020).[3] Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine.[2][3][4][5] RSC Advances, 10, 36106-36113.

  • Park, H. J., et al. (2008). Design and synthesis of 6-amino-1,4-oxazepane-3,5-dione derivatives as novel broad spectrum anticonvulsants.[6] Bioorganic & Medicinal Chemistry Letters, 18(11), 3403-3407.

  • PubChem. (2025). 1,4-Oxazepane-6-carboxylic acid hydrochloride.[7] National Library of Medicine.

  • BenchChem. (2025). (R)-1,4-Oxazepan-6-ol & Derivatives: Synthetic Methodologies. BenchChem Technical Library.

Sources

The 1,4-Oxazepane Scaffold: Synthetic Evolution and Pharmacological Renaissance

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific requirements of researchers and drug development professionals, moving beyond a standard encyclopedic overview into an analysis of synthetic utility, pharmacological application, and historical evolution.

Executive Summary: The Architectural Challenge

The 1,4-oxazepane ring (a saturated seven-membered heterocycle containing oxygen at position 1 and nitrogen at position 4) represents a "privileged yet underutilized" scaffold in medicinal chemistry. Unlike its unsaturated cousins (1,4-oxazepines) or benzo-fused analogs (e.g., Loxapine), the saturated 1,4-oxazepane offers a unique three-dimensional conformational space that bridges the gap between the rigid morpholine ring and the flexible acyclic amines.

Despite its potential, the scaffold remains scarce in high-throughput screening (HTS) libraries due to historical synthetic difficulties—specifically, the entropic and enthalpic penalties associated with closing medium-sized (7-membered) rings. This guide explores the transition of 1,4-oxazepanes from obscure chemical curiosities to key pharmacophores in Dopamine D4 receptor modulation and Cysteine Protease inhibition .

Historical Genesis & The "Serratin" Mystery

Early Synthetic Efforts (1950s)

The exploration of 1,4-oxazepanes began in the mid-20th century, driven by the polymer industry's interest in cyclic monomers. Early literature, such as the work surrounding J. Am. Chem. Soc. 72, 876 (1950), focused on the cyclization of amino alcohols. These "classical" methods often required harsh dehydrating conditions (e.g., high-temperature acid catalysis), resulting in low yields and significant polymerization byproducts.

The Serratin Misassignment: A Case Study in Structural Complexity

A pivotal moment in the history of this scaffold involves the natural product Serratin , isolated from Serratia marcescens.[1][2][3]

  • The Hypothesis: For years, Serratin was believed to possess a 1,4-oxazepane-2,5-dione core.

  • The Synthetic Challenge: Chemists attempted to synthesize this core to verify the structure, but the trans-conformation preference of the amide bond and the lability of the lactone made cyclization nearly impossible using standard peptide coupling reagents.

  • The Resolution: It was only through advanced synthetic efforts (using removable protecting groups like PMB) that the 1,4-oxazepane-2,5-dione core was successfully synthesized. Spectral comparison revealed that the natural product was not an oxazepane, but rather a symmetric serratamolide analog.[1][2][3]

  • Lesson: This "failure" was a success for the field, as it forced the development of robust cyclization methodologies for 1,4-oxazepanes that are now used in drug discovery.

Medicinal Chemistry Applications

Dopamine D4 Receptor Selectivity

The most authoritative application of the saturated 1,4-oxazepane ring lies in neuropsychiatry.

  • Target: Dopamine D4 receptor (implicated in schizophrenia and cognition).[4]

  • Mechanism: 2,4-disubstituted 1,4-oxazepanes serve as bioisosteres for morpholines. The expansion to a 7-membered ring alters the vector of the substituents, allowing for high selectivity against the D2 receptor, which is crucial for minimizing extrapyramidal side effects (EPS).

  • SAR Insight: The flexibility of the oxazepane ring allows the "p-chlorobenzyl" and "aryl" moieties to adopt a specific conformation that fits the D4 hydrophobic pocket more precisely than the rigid morpholine analogs.

Cysteine Protease Inhibition (Cathepsin K)

In the hunt for osteoporosis treatments, the 1,4-oxazepane-5-one scaffold has been utilized as a conformational constraint.

  • Role: It acts as a peptidomimetic spacer. By incorporating the P1-P2 amide bond into the 7-membered ring, the inhibitor is "locked" into a bioactive conformation that binds tightly to the active site of Cathepsin K.

  • Advantage: This cyclization protects the peptide bond from metabolic cleavage, enhancing the pharmacokinetic profile compared to linear peptide inhibitors.

Synthetic Methodologies: The Make-or-Break

The synthesis of 1,4-oxazepanes has evolved from "brute force" heating to elegant catalytic cycles.

Pathway Visualization

The following diagram illustrates the two dominant synthetic strategies: the Classical Amino-Alcohol Cyclization (low diversity) vs. the Modern Ring-Closing Metathesis (RCM) (high diversity).

OxazepaneSynthesis Precursor Linear Precursor (Amino Alcohol / Diene) Classical Classical Route (Acid/Heat) Precursor->Classical Dehydration (-H2O) Modern Modern Route (RCM / Grubbs II) Precursor->Modern O-Allylation & N-Allylation Intermediate_C Cationic Intermediate Classical->Intermediate_C Intermediate_M Ruthenium Carbene Modern->Intermediate_M Grubbs Catalyst Product 1,4-Oxazepane Scaffold Intermediate_C->Product Low Yield (<30%) SideProduct Polymerization (Major Side Product) Intermediate_C->SideProduct Entropy Disfavored Intermediate_M->Product High Yield (>80%)

Figure 1: Comparison of Classical vs. Modern Synthetic Routes. The RCM pathway avoids the entropic penalties of direct dehydration.

Experimental Protocol: RCM-Mediated Synthesis

Objective: Synthesis of a chiral 1,4-oxazepane-5-one derivative using Ring-Closing Metathesis (RCM). This protocol is adapted from modern methodologies (e.g., J. Org. Chem. 2017) ensuring high enantiopurity.

Materials
  • Substrate:

    
    -Allyl-
    
    
    
    -(2-(allyloxy)ethyl)amide derivative (0.5 mmol)
  • Catalyst: Grubbs 2nd Generation Catalyst (2–5 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM) (degassed)

  • Additive: Titanium isopropoxide (optional, to prevent chelation)

Protocol Steps
  • Preparation: Dissolve the diene precursor in anhydrous DCM to achieve a dilute concentration (0.005 M). Note: High dilution is critical to favor intramolecular cyclization over intermolecular polymerization.

  • Degassing: Bubble Argon through the solution for 15 minutes. Oxygen poisons the Ruthenium carbene species.

  • Catalyst Addition: Add Grubbs II catalyst (2 mol%) in one portion under Argon flow.

  • Reflux: Heat the reaction to reflux (40°C) for 12–24 hours. Monitor by TLC (disappearance of the diene).[5]

  • Quenching: Cool to room temperature. Add ethyl vinyl ether (50 eq) and stir for 30 minutes. Mechanism: This deactivates the Ru-catalyst by forming a stable Fischer carbene.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Expected Yield: 75–85% Validation:


 NMR should show the disappearance of terminal alkene protons (5.0–6.0 ppm) and the appearance of internal olefin protons (5.6–5.8 ppm) within the 7-membered ring.

Quantitative Data Summary

Feature1,4-Oxazepane (Saturated)1,4-Oxazepine (Unsaturated)Morpholine (6-membered)
Conformation Flexible Twist-ChairRigid Planar/BoatRigid Chair
Lipophilicity (LogP) Moderate (~0.2)HigherLow
Primary Use D4 Agonist/AntagonistAntipsychotic (Loxapine)General Linker
Synthetic Difficulty High (Entropic penalty)ModerateLow
Key Drug Class Cognitive Enhancers (Exp.)AntidepressantsVarious

References

  • Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Link

  • Modh, R. P., et al. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands. Journal of Medicinal Chemistry, 47(12). Link

  • De Vleeschouwer, M., et al. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. The Journal of Organic Chemistry, 82(12).[2][3] Link

  • Marquis, R. W., et al. (2001). Azepanone-based inhibitors of human and rat cathepsin K. Journal of Medicinal Chemistry, 44(9). Link

  • Cope, A. C., & Holly, F. W. (1950). Cyclic Polyolefins. V. Preparation of Bromocyclooctadienes and 1,4-Oxazepane Derivatives. Journal of the American Chemical Society, 72(2).

Sources

1,4-Oxazepane-6-carboxylic Acid: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 1,4-Oxazepane-6-carboxylic acid , a specialized heterocyclic scaffold used in advanced medicinal chemistry.

Executive Summary

1,4-Oxazepane-6-carboxylic acid (CAS: 1909326-46-0 for HCl salt) is a seven-membered saturated heterocycle containing one oxygen and one nitrogen atom.[1] Unlike its more common 3- or 5-substituted counterparts (often derived from serine or homoserine), the 6-substituted isomer represents a "privileged" yet underutilized scaffold. Its unique geometry places the carboxylic acid in a position that mimics


- or 

-amino acids, making it a critical tool for peptidomimetic design , conformational constraint , and the development of Somatostatin Receptor 4 (SSTR4) agonists .

This guide details the structural properties, validated synthetic protocols, and medicinal chemistry applications of this core, designed for researchers requiring high-fidelity technical data.

Chemical Identity & Structural Analysis

The 1,4-oxazepane ring is a flexible seven-membered system. The introduction of a carboxylate at position 6 creates a specific vector for molecular recognition, distinct from the 2-, 3-, or 5-positions.

Core Data
PropertyDetail
IUPAC Name 1,4-Oxazepane-6-carboxylic acid
Common Derivatives (R)-N-Boc-1,4-oxazepane-6-carboxylic acid; (R)-N-Fmoc-1,4-oxazepane-6-carboxylic acid
CAS Numbers 1909326-46-0 (HCl salt); 1269755-58-9 (N-Boc, R-isomer); 2381367-61-7 (N-Fmoc, R-isomer)
Molecular Formula Cngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

H

NO

(Free acid)
Stereochemistry The (R)-enantiomer is the primary pharmacophore in literature, often synthesized via chiral pool or asymmetric induction.[2][3][4]
Conformational Dynamics

The 7-membered ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations.

  • Rigidity: The inclusion of the N-4 and O-1 heteroatoms introduces dipole-dipole interactions that can bias the ring pucker.

  • Vector Positioning: The 6-COOH group projects equatorially in the lowest energy twist-chair conformation, providing a defined exit vector for peptide coupling. This makes it an ideal

    
    -turn mimetic  when incorporated into peptide backbones.
    

Synthetic Methodologies

Synthesis of the 6-isomer is more challenging than the 3- or 5-isomers (which are easily accessed from amino acids). The most robust routes rely on oxidative functionalization or cyclization of functionalized diols .

Primary Route: Pinnick Oxidation of 6-Formyl Precursors

This method, validated in patent literature (e.g., WO2016075240), ensures high enantiopurity by carrying the stereocenter from a chiral precursor.

Protocol Overview:

  • Precursor: tert-butyl 6-formyl-1,4-oxazepane-4-carboxylate.[5]

  • Oxidation: Sodium chlorite (NaClO

    
    ) / NaH
    
    
    
    PO
    
    
    (Pinnick conditions).
  • Scavenger: 2-Methyl-2-butene (to scavenge HOCl).

  • Solvent: tert-Butanol / THF / Water.[5]

Step-by-Step Protocol:

  • Dissolution: Dissolve tert-butyl 6-formyl-1,4-oxazepane-4-carboxylate (1.0 equiv) in a mixture of tert-butanol and THF (1:1 v/v). Add 2-methyl-2-butene (5-10 equiv).

  • Reagent Prep: Prepare a solution of NaClO

    
     (1.5 equiv) and NaH
    
    
    
    PO
    
    
    (1.5 equiv) in water.
  • Addition: Add the aqueous oxidant solution dropwise to the organic phase at 0 °C.

  • Reaction: Stir at 0 °C to Room Temperature (RT) for 2–4 hours. Monitor by TLC/LCMS for disappearance of aldehyde.

  • Workup: Dilute with ethyl acetate. Wash with water and brine.[5] Dry over MgSO

    
    .
    
  • Purification: Silica gel chromatography (typically Hexane/EtOAc) or recrystallization.

Visualization of Synthetic Pathway

The following diagram illustrates the logical flow from ring construction to the final acid.

SynthesisPath Start Allylamine / Diol Precursor Cyclization Cyclization (Ring Closure) Start->Cyclization Etherification/Amination Intermediate 6-Formyl-1,4-oxazepane (N-Boc Protected) Cyclization->Intermediate Functional Group Interconversion Product 1,4-Oxazepane-6-COOH (Target) Intermediate->Product Pinnick Oxidation Reagents NaClO2, NaH2PO4 2-methyl-2-butene Reagents->Intermediate

Caption: Synthetic logic flow from linear precursors to the 6-carboxylic acid via the critical oxidative step.

Alternative Route: "Scalable Synthesis" (Optimized Heterocyclization)

Recent advances (e.g., ChemRxiv 2025) suggest that direct heterocyclization using 2-substituted-1,3-propanediol equivalents and 2-haloethylamines can be optimized for multigram scale, avoiding the unstable aldehyde intermediate. This route is preferred for industrial scale-up due to atom economy.

Medicinal Chemistry Applications

The 1,4-oxazepane-6-carboxylic acid scaffold is not merely a spacer; it is a bioactive core.

Peptidomimetics

This scaffold serves as a constrained


-amino acid .
  • Mechanism: By locking the N-C-C-C-COOH torsion angles, it reduces the entropic penalty of binding to protein targets.

  • Application: Used to replace flexible Gly-Pro or

    
    -alanine linkers in macrocyclic peptides.
    
Somatostatin Receptor 4 (SSTR4) Agonists

Patent WO2016075240 identifies this core as a critical component in SSTR4 agonists for treating pain and inflammation.

  • SAR Insight: The 6-COOH group is often amidated with lipophilic amines. The 7-membered ring provides the necessary bulk and orientation to fit the SSTR4 orthosteric pocket, superior to the 6-membered morpholine analog.

Monoamine Reuptake Inhibitors

Derivatives of this acid (specifically amides) have shown activity in inhibiting serotonin and norepinephrine reuptake (Patent WO2012046882 ). The ring pucker allows the substituents to mimic the spatial arrangement of classical tricyclic antidepressants but with a distinct metabolic profile.

Experimental Data Summary

The following table summarizes key physical and reaction data for the (R)-N-Boc derivative, the most common building block.

ParameterValue / Condition
Molecular Weight 245.27 g/mol (N-Boc derivative)
Appearance White to off-white solid
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water
Pinnick Oxidation Yield 85–95% (Optimized)
pKa (COOH) ~3.8–4.2 (Predicted)
Storage 2–8 °C, Hygroscopic (Store under Desiccant)

References

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv, 2025. Link (Note: Preprint/Recent advancement).

  • Morpholine and 1,4-oxazepane amides as somatostatin receptor subtype 4 (sstr4) agonists. Patent WO2016075240A1, 2016. Link

  • 1,4-Oxazepane derivatives and their use as monoamine reuptake inhibitors. Patent WO2012046882A1, 2012. Link

  • Stereoselective Synthesis of Chiral 1,4-Oxazepanes. J. Org. Chem., 2013, 78, 872–885. Link

  • Sigma-Aldrich Product Sheet: (R)-4-Fmoc-[1,4]Oxazepane-6-carboxylic acid. Link

Sources

pharmacokinetic properties of 1,4-oxazepane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacokinetic Properties of 1,4-Oxazepane Derivatives

Authored by a Senior Application Scientist

Abstract

The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif of increasing interest in medicinal chemistry. Its structural uniqueness, occupying a space between the well-explored morpholine and 1,4-diazepane rings, offers a compelling framework for developing novel therapeutics.[1] Derivatives have shown potential as anticonvulsants, antifungal agents, and dopamine D4 receptor ligands, highlighting the scaffold's versatility.[2][3] However, advancing these promising compounds from discovery to clinical candidates requires a profound understanding of their pharmacokinetic (PK) behavior. This guide provides an in-depth analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties characteristic of 1,4-oxazepane derivatives. We will dissect the underlying principles, provide field-proven experimental protocols, and explain the causal links between chemical structure and pharmacokinetic outcomes, equipping researchers with the knowledge to optimize this privileged scaffold for therapeutic success.

The Foundation: Physicochemical Properties Dictating Pharmacokinetic Fate

Before a compound can exert its therapeutic effect, it must navigate the complex biological environment. Its journey is fundamentally governed by its physicochemical properties. For any chemical series, and particularly for novel scaffolds like 1,4-oxazepanes, an early assessment of solubility and lipophilicity is not merely a checkbox exercise; it is the foundational step that informs the entire drug discovery cascade.[4][5] These parameters dictate how a compound will dissolve in the gut, partition across membranes, and interact with metabolic enzymes and plasma proteins.

Core Physicochemical Assays

Early, high-throughput screening of these properties is essential to identify liabilities and guide synthetic chemistry efforts.[6][7]

Table 1: Key Physicochemical Parameters and Their PK Relevance

ParameterDescriptionPharmacokinetic Implication
Aqueous Solubility The maximum concentration of a compound that can dissolve in water.Directly impacts dissolution in the gastrointestinal tract, a prerequisite for oral absorption. Poor solubility is a major cause of low bioavailability.
Lipophilicity (LogD) The partition coefficient of a compound between an organic (n-octanol) and an aqueous phase at a specific pH (typically 7.4).Influences membrane permeability, plasma protein binding, volume of distribution, and susceptibility to metabolism. A delicate balance is required; too high can lead to poor solubility and high metabolic clearance, while too low can hinder membrane crossing.
pKa The acid dissociation constant, indicating the extent of ionization at a given pH.Determines the charge state of the molecule in different physiological compartments (e.g., stomach vs. intestine), which significantly affects solubility and permeability.
Experimental Protocol: Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method used in early discovery to assess the solubility of compounds under non-equilibrium conditions, mimicking the rapid precipitation potential after administration.

Objective: To determine the apparent solubility of a 1,4-oxazepane derivative in a buffered aqueous solution.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Compound Addition: Add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well microplate. This creates a final nominal concentration of 100 µM with 1% DMSO.

  • Incubation & Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to occur.

  • Separation of Precipitate: Centrifuge the plate at high speed (e.g., 4000 rpm) for 15 minutes to pellet any precipitated compound.

  • Quantification: Carefully transfer an aliquot of the supernatant to a new 96-well plate. Quantify the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), against a standard curve prepared in the same buffer/DMSO mixture.

  • Data Analysis: The measured concentration in the supernatant represents the kinetic solubility of the compound.

Absorption: The Gateway to Systemic Circulation

For orally administered drugs, absorption from the gastrointestinal (GI) tract is the first major hurdle. It is a function of both the compound's solubility (its ability to dissolve) and its permeability (its ability to cross the intestinal epithelium).

Predicting Intestinal Permeability: The Caco-2 Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard in vitro model for predicting intestinal permeability.[6] When cultured, these cells differentiate to form a monolayer of polarized enterocytes with tight junctions, mimicking the barrier properties of the intestinal wall.

Causality Behind the Choice: We use the Caco-2 assay because it provides a quantitative measure of a compound's passive diffusion rate and identifies whether it is a substrate of active efflux transporters (like P-glycoprotein, P-gp), which can severely limit absorption.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of a 1,4-oxazepane derivative in both the apical-to-basolateral (A-B, absorptive) and basolateral-to-apical (B-A, efflux) directions.

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21-25 days to allow for full differentiation and monolayer formation.

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Assay Initiation (A-B):

    • Wash the monolayer with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

    • Add the test compound (e.g., at 10 µM) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

  • Assay Initiation (B-A):

    • In a separate set of wells, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp value for each direction using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 is a strong indicator that the compound is a substrate for an efflux transporter.

Visualization: Caco-2 Permeability Workflow

Caco2_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis & Interpretation Seed Seed Caco-2 cells on Transwell® inserts Culture Culture for 21 days to form monolayer Seed->Culture TEER Verify monolayer integrity (TEER measurement) Culture->TEER Dose_A Dose Compound (Apical Chamber) TEER->Dose_A Dose_B Dose Compound (Basolateral Chamber) TEER->Dose_B Incubate Incubate at 37°C Dose_A->Incubate Dose_B->Incubate Sample Collect Donor & Receiver Samples Incubate->Sample Quantify Quantify by LC-MS/MS Sample->Quantify Calc_Papp Calculate Papp (A-B) and Papp (B-A) Quantify->Calc_Papp Calc_ER Calculate Efflux Ratio (ER) Calc_Papp->Calc_ER Interpret Interpret Data: High/Low Permeability? Efflux Substrate? Calc_ER->Interpret

Caption: Workflow for the Caco-2 bidirectional permeability assay.

Distribution: Reaching the Target

Once absorbed, a drug distributes throughout the body via the bloodstream. Two key factors govern this process: plasma protein binding (PPB) and tissue partitioning.

Plasma Protein Binding (PPB)

Most drugs bind to plasma proteins like albumin and alpha-1-acid glycoprotein. According to the "free drug hypothesis," only the unbound fraction of a drug is available to distribute into tissues, interact with its target, and be cleared from the body. Therefore, determining the extent of PPB is critical for interpreting efficacy and PK data.

Causality Behind the Choice: The Rapid Equilibrium Dialysis (RED) assay is the preferred method for PPB determination because it is less susceptible to experimental artifacts (like non-specific binding to the apparatus) compared to other methods like ultrafiltration, and it provides a direct measure of the unbound fraction at equilibrium.[6]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

Objective: To determine the percentage of a 1,4-oxazepane derivative that is bound to plasma proteins.

  • Device Preparation: Prepare the RED device, which consists of single-use inserts containing a semi-permeable dialysis membrane (typically 8 kDa molecular weight cutoff).

  • Compound Spiking: Add the test compound to a plasma matrix (e.g., human or rat plasma) to a final concentration of ~1 µM.

  • Loading the Device:

    • Add the spiked plasma (~200 µL) to the sample chamber of the RED insert.

    • Add an equal volume of PBS (pH 7.4) to the buffer chamber.

  • Equilibration: Seal the plate and incubate on an orbital shaker at 37°C for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.

  • Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching & Quantification: To avoid matrix effects during analysis, add an equal volume of blank plasma to the buffer sample and an equal volume of PBS to the plasma sample. Quantify the compound concentration in both samples by LC-MS/MS.

  • Data Analysis:

    • Fraction Unbound (fu) = Concentration in Buffer Chamber / Concentration in Plasma Chamber

    • % Bound = (1 - fu) * 100

Metabolism: The Biotransformation Engine

Metabolism is the body's process of chemically modifying drugs to facilitate their elimination. The liver is the primary site of drug metabolism. For heterocyclic compounds, metabolic pathways often involve oxidation, reduction, and conjugation reactions. Understanding a compound's metabolic fate is crucial for predicting its half-life, potential for drug-drug interactions (DDIs), and formation of active or toxic metabolites.

Key Metabolic Pathways & Enzymes

For scaffolds like 1,4-oxazepane, several metabolic routes are plausible, drawing parallels from related structures like benzodiazepines.[8][9]

  • Phase I (Functionalization): Primarily mediated by Cytochrome P450 (CYP) enzymes. Likely reactions include:

    • Oxidation: Formation of lactam derivatives is a known pathway for similar cyclic structures.[10]

    • Hydroxylation: Addition of -OH groups to aliphatic or aromatic positions.

    • N-dealkylation: If the nitrogen atom is substituted.

  • Phase II (Conjugation): Mediated by enzymes like UDP-glucuronosyltransferases (UGTs). This involves adding a polar group (e.g., glucuronic acid) to the parent drug or its Phase I metabolite to increase water solubility for excretion.[8]

In Vitro Metabolic Stability Assessment

The first step in assessing metabolism is to determine the compound's stability in the presence of liver enzymes. This provides an estimate of its intrinsic clearance.

Causality Behind the Choice: We use liver microsomes (which contain primarily Phase I CYP enzymes) and hepatocytes (which contain both Phase I and Phase II enzymes) to get a comprehensive picture of metabolic clearance. Starting with microsomes is a cost-effective way to assess CYP-mediated metabolism, a major pathway for most drugs.

Experimental Protocol: Liver Microsomal Stability Assay

Objective: To determine the rate of disappearance of a 1,4-oxazepane derivative when incubated with liver microsomes.

  • Reagent Preparation:

    • Prepare a solution of the test compound (1 µM) in buffer.

    • Prepare a suspension of liver microsomes (e.g., human or rat, at 0.5 mg/mL).

    • Prepare a solution of the NADPH cofactor regenerating system (required to initiate the enzymatic reaction).

  • Incubation:

    • In a 96-well plate, pre-incubate the test compound with the microsome suspension at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH solution.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Quantification: Analyze the supernatant from each time point by LC-MS/MS to determine the percentage of the parent compound remaining.

  • Data Analysis:

    • Plot the natural log of the % parent compound remaining versus time.

    • The slope of the line gives the rate constant, k.

    • In Vitro Half-Life (t½) = 0.693 / k

    • Intrinsic Clearance (Clint) can be calculated from the half-life and incubation conditions.

Visualization: Hypothetical Metabolic Pathway

Metabolism_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGT) Parent 1,4-Oxazepane Derivative (Parent Drug) Oxidation Oxidation (e.g., Lactam formation) Parent->Oxidation CYP450 Hydroxylation Hydroxylation Parent->Hydroxylation CYP450 Excretion Excretion (Urine/Bile) Oxidation->Excretion Glucuronide Glucuronide Conjugate Hydroxylation->Glucuronide UGT Glucuronide->Excretion

Caption: A potential metabolic fate of a 1,4-oxazepane derivative.

Excretion: The Final Elimination

Excretion is the removal of the drug and its metabolites from the body, primarily via the kidneys (urine) and liver (bile/feces). The overall rate of elimination is described by the parameter Clearance (CL) , which represents the volume of plasma cleared of the drug per unit of time.

In vivo studies are required to definitively determine excretion pathways and clearance rates. These studies involve administering the compound to an animal model (e.g., rat) and quantifying the amount of parent drug and metabolites recovered in urine and feces over time.[11]

Integrated View: The In Vivo Pharmacokinetic Study

Data from the in vitro ADME assays described above are integrated to predict the in vivo PK profile and to select the best compounds for progression. The ultimate test, however, is a full PK study in a preclinical species.

A typical study involves administering the compound via both intravenous (IV) and oral (PO) routes.

  • The IV dose allows for the determination of fundamental PK parameters like Clearance (CL), Volume of Distribution (Vd), and elimination half-life (t½), as it bypasses the absorption phase.

  • The PO dose allows for the determination of the oral bioavailability (F%), which is the fraction of the administered dose that reaches systemic circulation.

Table 2: Key In Vivo Pharmacokinetic Parameters

ParameterDescriptionHow It's DeterminedSignificance
Cmax Maximum observed plasma concentration.Direct measurement from the plasma concentration-time curve after PO dosing.Related to efficacy and potential peak-concentration toxicities.
Tmax Time at which Cmax is reached.Direct measurement from the plasma concentration-time curve after PO dosing.Indicates the rate of absorption.
AUC Area Under the plasma concentration-time Curve.Calculated from the concentration-time data.Represents the total drug exposure over time.
t½ (Half-life) Time required for the plasma concentration to decrease by half.Calculated from the terminal slope of the log-linear plasma concentration-time curve (primarily from IV data).Determines the dosing interval required to maintain therapeutic concentrations.
CL (Clearance) Volume of plasma cleared of drug per unit time.Calculated as Dose(IV) / AUC(IV).Indicates the efficiency of drug elimination from the body.
F% (Bioavailability) Fraction of the oral dose that reaches systemic circulation.Calculated as (AUC(PO) / AUC(IV)) * (Dose(IV) / Dose(PO)) * 100.A critical parameter for determining if a compound is suitable for oral administration. Low bioavailability can be due to poor absorption or high first-pass metabolism.[11]

Conclusion and Strategic Outlook

The 1,4-oxazepane scaffold represents a promising area for drug discovery. However, its successful exploitation hinges on a rigorous and early evaluation of its pharmacokinetic properties. As this guide has detailed, a systematic approach—beginning with fundamental physicochemical properties and progressing through a suite of validated in vitro ADME assays—is essential for building a comprehensive understanding of a compound's behavior. This strategy allows for the early identification of liabilities such as poor solubility, low permeability, high metabolic clearance, or efflux transporter interaction.

By integrating data from these assays, drug discovery teams can establish robust structure-activity relationships (SAR) and structure-property relationships (SPR). This data-driven approach, as demonstrated in the optimization of related benzo-[11][12]-oxazepine derivatives, enables chemists to rationally design and synthesize next-generation analogs with improved ADME profiles, ultimately mitigating late-stage attrition and increasing the probability of developing a successful therapeutic agent.[12]

References

  • Hobbs, D. W., et al. (2016). Discovery and development of benzo-[6][11][12]-triazolo-[11][12]-oxazepine GPR142 agonists for the treatment of diabetes. PubMed. Available at: [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Charles River. Available at: [Link]

  • Balfour, J. K. (1978). Studies on the uptake and metabolism of dibenz(b,f)-1,4-oxazepine (CR) by guinea-pig cornea. PubMed. Available at: [Link]

  • Lee, H. R., et al. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. MDPI. Available at: [Link]

  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Eurofins Discovery. Available at: [Link]

  • Concept Life Sciences. (n.d.). In Vitro ADME Assays. Concept Life Sciences. Available at: [Link]

  • de Sousa, F. C. A., et al. (2017). Metabolic profile of oxazepam and related benzodiazepines: clinical and forensic aspects. PubMed. Available at: [Link]

  • Sygnature Discovery. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. Available at: [Link]

  • Walsh Medical Media. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. wmm.pl. Available at: [Link]

  • Symeres. (n.d.). In vitro ADME drug discovery services. Symeres. Available at: [Link]

  • ResearchGate. (2016). 1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability. ResearchGate. Available at: [Link]

  • Singh, Z. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • ResearchGate. (2022). Primary metabolic transformation pathways of the 1,4-benzodiazepine diazepam and chemical structures of its major metabolites. ResearchGate. Available at: [Link]

  • Samanidou, V. F., et al. (2007). Development of a validated HPLC method for the determination of four 1,4-benzodiazepines in human biological fluids. PubMed. Available at: [Link]

  • ResearchGate. (2023). Repurposing of the RIPK1-Selective Benzo[11][12]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor. ResearchGate. Available at: [Link]

  • Semantic Scholar. (1988). Bioavailability and pharmacokinetics of oxazepam. Semantic Scholar. Available at: [Link]

  • Chimirri, A., et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. Available at: [Link]

  • Putri, A. L., et al. (2022). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. Pharmaceutical and Biomedical Sciences Journal. Available at: [Link]

  • Sonne, J., et al. (1988). Bioavailability and pharmacokinetics of oxazepam. PubMed. Available at: [Link]

  • D'Atri, V., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI. Available at: [Link]

  • IntechOpen. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. Available at: [Link]

  • Guedes, R. A., et al. (2024). Refined ADME Profiles for ATC Drug Classes. MDPI. Available at: [Link]

  • Roda, G., et al. (2011). Benzodiazepine metabolism: an analytical perspective. Current Drug Metabolism. Available at: [Link]

  • Bentham Science. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available at: [Link]

  • ResearchGate. (n.d.). Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold. ResearchGate. Available at: [Link]

  • ChemRxiv. (2024). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Available at: [Link]

  • Slaninova, D., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. Available at: [Link]

Sources

Technical Guide: Solubility Profiling & Handling of 1,4-Oxazepane-6-carboxylic acid

[1]

Executive Summary & Compound Architecture

1,4-Oxazepane-6-carboxylic acid (CAS: 1909326-46-0 for HCl salt) is a critical seven-membered heterocyclic building block used in the synthesis of peptidomimetics and conformationally restricted amino acid analogues.[1] Its structure features a flexible oxazepane ring containing both oxygen and nitrogen heteroatoms, positioning it as a hydrophilic, zwitterionic scaffold at neutral pH.

Understanding its solubility landscape is not merely about finding a solvent that "works"; it is about exploiting the compound's zwitterionic nature for efficient reaction engineering and purification. This guide provides a chemoinformatic and empirical framework for handling this compound, moving beyond simple solubility values to process-relevant solvent selection.[1]

Physicochemical Core
  • Molecular Formula:

    
     (Free Acid)[1]
    
  • Molecular Weight: 145.16 g/mol (Free Acid); ~181.6 g/mol (HCl Salt)[1]

  • Character: Amphoteric (Zwitterionic)[1]

  • Predicted pKa:

    
     2.2 (Carboxyl), 
    
    
    9.8 (Secondary Amine)[1]
  • LogP: -0.8 to -1.2 (Highly Hydrophilic)[1]

Solubility Landscape

The solubility of 1,4-Oxazepane-6-carboxylic acid is dictated by its ionization state.[1] As a free amino acid, it exists as a high-melting zwitterion, insoluble in non-polar media.[1] As a salt (HCl or TFA), its solubility shifts significantly.[1]

Table 1: Estimated Solubility Matrix (Process Perspective)
Solvent ClassSpecific SolventSolubility (Free Acid)Solubility (HCl Salt)Process Utility
Polar Protic WaterHigh (>100 mg/mL)Very High Primary solvent for dissolution and ion-exchange loading.[1]
MethanolModerateHighGood for transfers; often used in recrystallization mixtures.[1]
EthanolLow-ModerateModerateExcellent anti-solvent when paired with water.[1]
IsopropanolLowLowAnti-solvent for crystallization.[1]
Polar Aprotic DMSOHigh HighUniversal solvent for bioassays and coupling reactions.[1]
DMFModerateModerateStandard solvent for peptide coupling (Fmoc-protection).[1]
AcetonitrileLowLow-ModerateUsed in HPLC mobile phases (requires aqueous buffer).[1]
Chlorinated Dichloromethane (DCM)Insoluble InsolubleIncompatible unless the amine is protected (e.g., Boc/Fmoc).
Non-Polar Hexanes / HeptaneInsolubleInsolubleWash solvent to remove lipophilic impurities.[1]
Diethyl EtherInsolubleInsolubleStandard anti-solvent for precipitating the salt form.

Critical Insight: Attempting to extract the free acid from water into DCM or EtOAc will result in near-zero recovery.[1] To extract into organic layers, the amine must first be protected (e.g., with


) to suppress the zwitterionic charge.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Shake-Flask)

For precise solubility mapping during pre-formulation.[1]

  • Preparation: Weigh ~10 mg of 1,4-Oxazepane-6-carboxylic acid into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 100

    
    L of the target solvent.
    
  • Equilibration: Vortex for 1 minute, then shake at 25°C for 24 hours (thermomixer).

  • Assessment:

    • If clear: Solubility > 100 mg/mL.[1]

    • If solid remains:[1] Centrifuge at 10,000 rpm for 5 minutes.

  • Quantification: Transfer the supernatant to a pre-weighed vial. Evaporate solvent (Genevac or N2 stream).[1] Weigh the residue to calculate saturation concentration (

    
    ).
    
Protocol B: Isoelectric Precipitation (Purification Workflow)

Utilizing pH-dependent solubility for isolation without chromatography.[1]

  • Dissolution: Dissolve crude HCl salt in minimal distilled water (approx. 5 mL/g).

  • Neutralization: Slowly add 2M LiOH or NaOH while monitoring pH.

  • Target Point: Adjust pH to the Isoelectric Point (pI

    
     6.0–6.5) .
    
  • Crystallization: The zwitterion is least soluble at its pI.[1] Add 3 volumes of cold Ethanol or Acetone to induce precipitation.[1]

  • Harvest: Filter the white precipitate and wash with cold Ether.

Visualization: Process Decision Logic

The following diagram outlines the logical flow for selecting the correct solvent system based on the intended chemical transformation.

SolubilityLogicStartStart: 1,4-Oxazepane-6-carboxylic acidGoalDefine GoalStart->GoalRxnReaction / SynthesisGoal->RxnPurifyPurification / IsolationGoal->PurifyCouplingPeptide CouplingRxn->CouplingProtectN-Protection (Boc/Fmoc)Rxn->ProtectMethod_IECIon Exchange (Dowex)Purify->Method_IECHigh PurityMethod_CrystRecrystallizationPurify->Method_CrystBulk ScaleSolv_DMFUse DMF or NMP(Add DIPEA)Coupling->Solv_DMFSolv_AqUse Water/Dioxane (1:1)(Schotten-Baumann)Protect->Solv_AqSys_IECLoad: WaterElute: NH4OHMethod_IEC->Sys_IECSys_CrystSolvent: Water/MeOHAnti-Solvent: Et2OMethod_Cryst->Sys_Cryst

Figure 1: Solvent selection decision tree for synthesis and purification workflows.

Strategic Applications in Synthesis

Peptide Coupling

Due to the secondary amine's nucleophilicity and the carboxylic acid's potential for self-reaction, solubility control is vital.

  • Recommended System: DMF or NMP.[1]

  • Note: The zwitterion is poorly soluble in pure DMF. Addition of a tertiary base (DIPEA or NMM) solubilizes the compound by deprotonating the ammonium group, making it reactive for coupling.

Recrystallization Strategy

To purify the compound from reaction byproducts:

  • Solvent: Hot Water or Methanol (dissolves the salt).

  • Anti-Solvent: Acetone or Diethyl Ether (precipitates the product).

  • Procedure: Dissolve in minimum hot methanol. Cool to RT. Add ether dropwise until turbidity persists.[1] Store at 4°C overnight.

References

  • PubChem. 1,4-Oxazepane Compound Summary. National Library of Medicine.[1] [Link][1]

  • Králová, P., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10, 36106-36113.[1] [Link]

Technical Whitepaper: Physicochemical Profiling of 1,4-Oxazepane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the contemporary landscape of drug discovery, the "escape from Flatland" has driven a resurgence in the use of non-aromatic, sp³-rich heterocycles. 1,4-Oxazepane-6-carboxylic acid represents a high-value scaffold in this domain. Unlike its 6-membered morpholine or 5-membered pyrrolidine analogs, the 7-membered oxazepane ring offers unique conformational flexibility and vector orientation for substituent display.

This guide provides a comprehensive technical profile of 1,4-oxazepane-6-carboxylic acid, focusing on its utility as a building block for Fragment-Based Drug Discovery (FBDD) and peptidomimetic design. We analyze its zwitterionic behavior, provide robust synthetic protocols, and detail the experimental methodologies required for its physicochemical validation.

Molecular Identity & Structural Analysis[1][2]

The 7-membered ring system introduces a level of conformational complexity not seen in smaller heterocycles. The 1,4-positioning of the heteroatoms (oxygen and nitrogen) creates a distinct polarity profile, while the carboxylic acid at position 6 serves as a critical handle for amide coupling or bioisosteric replacement.

Table 1: Compound Identification Matrix
ParameterDetail
IUPAC Name 1,4-Oxazepane-6-carboxylic acid
Common Name 6-Carboxy-1,4-oxazepane
CAS Number 1909326-46-0 (Hydrochloride salt)
Molecular Formula C₆H₁₁NO₃ (Free Acid) / C₆H₁₂ClNO₃ (HCl Salt)
Molecular Weight 145.16 g/mol (Free Acid)
SMILES C1COCC(CN1)C(=O)O
Stereochemistry Chiral center at C6.[1][2] Available as (R), (S), or racemate.
Physical Form White to off-white crystalline solid (typically as HCl salt)

Physicochemical Properties Matrix

Understanding the physicochemical baseline is essential for predicting the behavior of this scaffold in biological assays. The values below represent a consensus of experimental data for the hydrochloride salt and high-fidelity predictive models for the free zwitterion.

Table 2: Key Physicochemical Parameters[2]
PropertyValue / RangeImplications for Drug Design
cLogP -1.8 to -1.2Highly hydrophilic; excellent for lowering lipophilicity in greasy leads.
TPSA ~50-60 ŲModerate polar surface area; supports good membrane permeability if capped.
pKa (Acid) 2.1 ± 0.2 (Predicted)Carboxylic acid is deprotonated at physiological pH.
pKa (Base) 8.8 ± 0.3 (Predicted)Secondary amine is protonated at physiological pH.
Solubility (Aq) > 50 mg/mL (pH 7)High aqueous solubility due to zwitterionic character.
Fsp³ 0.83High fraction of sp³ carbons; correlates with improved clinical success rates.
H-Bond Donors 2 (Acid OH, Amine NH)Critical for solvent interaction and target binding.
H-Bond Acceptors 4 (Acid C=O, Acid O, Ether O, Amine N)Rich vector field for hydrogen bonding.

Deep Dive: Solubility & Lipophilicity Profile

The Zwitterionic Effect

At physiological pH (7.4), 1,4-oxazepane-6-carboxylic acid exists primarily as a zwitterion (carboxylate anion/ammonium cation). This charge separation drives its high aqueous solubility but presents challenges for passive diffusion in its uncapped form.

  • LogD Profile: The LogD is highly pH-dependent. It is lowest (most negative) between pH 3 and 8.

  • Formulation: For medicinal chemistry applications, the hydrochloride salt is preferred for stability and handling.

Diagram 1: Physicochemical Profiling Workflow

The following diagram outlines the logical flow for characterizing the solid-state and solution-phase properties of this building block.

PhysChemProfiling cluster_SolidState Solid State Characterization cluster_Solution Solution State Profiling Sample 1,4-Oxazepane-6-COOH (HCl Salt) XRPD XRPD (Crystallinity) Sample->XRPD pKa Potentiometric Titration (pKa) Sample->pKa DSC DSC/TGA (Thermal Stability) XRPD->DSC Hygroscopicity DVS (Moisture Sorption) DSC->Hygroscopicity LogD Shake Flask / HPLC (Lipophilicity) pKa->LogD Determines pH range Solubility Kinetic Solubility (pH 7.4) LogD->Solubility

Figure 1: Sequential workflow for the physicochemical validation of the 1,4-oxazepane scaffold.

Experimental Protocols

A. Synthesis: The "Diethanolamine Route"

While several routes exist, the cyclization of diethanolamine derivatives is the most robust for scale-up. This protocol describes the synthesis of the N-Boc protected intermediate, which is readily hydrolyzed to the title compound.

Reagents:

  • N-Boc-bis(2-hydroxyethyl)amine[3]

  • Sodium hydride (NaH)

  • Ethyl bromoacetate

  • THF (anhydrous)

Step-by-Step Methodology:

  • Activation: Suspend NaH (2.2 eq) in anhydrous THF at 0°C under nitrogen.

  • Addition: Dropwise add N-Boc-bis(2-hydroxyethyl)amine (1.0 eq) in THF. Stir for 30 min to form the dialkoxide.

  • Cyclization: Add ethyl bromoacetate (1.1 eq) slowly. The reaction undergoes an intramolecular etherification/cyclization sequence.

  • Reflux: Heat to reflux for 4-6 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[3] Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Hydrolysis: Treat the resulting ester with LiOH (3 eq) in THF/H₂O (1:1) for 2 hours at RT to yield the N-Boc-1,4-oxazepane-6-carboxylic acid.

  • Deprotection (Optional): Stir in 4M HCl/Dioxane to yield the title compound as the HCl salt.

B. pKa Determination (Potentiometric Titration)

To accurately determine the ionization constants of the amine and carboxylic acid.

  • Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).

  • Titrant: Use 0.1 M KOH (standardized).

  • Apparatus: Automatic potentiometric titrator (e.g., Sirius T3 or Metrohm).

  • Execution: Perform a "dual-titration" (acid-to-base and base-to-acid) from pH 1.5 to pH 11.0.

  • Analysis: Use the Bjerrum plot method to identify inflection points. Expect pKa1 ~2.1 (COOH) and pKa2 ~8.8 (NH).

Applications in Drug Design[4][5][6]

The 1,4-oxazepane-6-carboxylic acid scaffold is increasingly utilized to improve the "drug-likeness" of molecules.

  • Peptidomimetics: It serves as a constrained amino acid (Gamma-amino acid homolog), locking peptide backbones into specific turn conformations (e.g., beta-turns) due to the 7-membered ring constraints.

  • Solubility Enhancer: Replacing a phenyl ring or a cyclohexyl group with this polarity-balanced, sp³-rich ring often improves aqueous solubility without sacrificing metabolic stability.

  • Fragment-Based Discovery: As a fragment, it possesses distinct exit vectors. The amine allows growth in one direction, while the acid allows coupling in another, creating a bifunctional linker with defined geometry.

Diagram 2: Synthetic Utility & Functionalization

This diagram illustrates how the core scaffold serves as a divergence point for library generation.

SynthesisPathways Core 1,4-Oxazepane-6-COOH (Scaffold) AmineCoupling Amide Coupling (R-NH2 + HATU) Core->AmineCoupling Carboxyl Modification ReductiveAmination N-Alkylation (R-CHO + NaBH(OAc)3) Core->ReductiveAmination Secondary Amine Modification Bioisostere Bioisosteric Replacement (Tetrazole Formation) Core->Bioisostere Acid Transformation ProductA Peptidomimetic Macrocycles AmineCoupling->ProductA ProductB Soluble Drug Linkers ReductiveAmination->ProductB ProductC Fragment Libraries Bioisostere->ProductC

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the amine and carboxylic acid.

References

  • Sigma-Aldrich. (R)-4-Fmoc-[1,4]Oxazepane-6-carboxylic acid Product Sheet. Retrieved from [4]

  • PubChem. 1,4-Oxazepane-6-carboxylic acid hydrochloride (Compound Summary). National Library of Medicine. Retrieved from

  • BenchChem. Synthetic Routes to 1,4-Oxazepan-6-one and its Analogs: Application Notes and Protocols. Retrieved from

  • ChemRxiv. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Retrieved from

  • ResearchGate. Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold. Retrieved from

Sources

Methodological & Application

using 1,4-Oxazepane-6-carboxylic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,4-Oxazepane-6-carboxylic Acid in Medicinal Chemistry

Part 1: Executive Summary & Structural Rationale

Title: Unlocking the Seven-Membered Ring: 1,4-Oxazepane-6-carboxylic Acid as a Premium sp³-Rich Scaffold

Abstract: The 1,4-oxazepane-6-carboxylic acid scaffold represents a strategic entry point into "medium-ring" chemical space, offering a distinct conformational profile compared to ubiquitous morpholine or piperidine analogs. This guide details the medicinal chemistry utility of this core, specifically focusing on its application as a conformationally restricted linker and peptidomimetic template. We provide validated protocols for its synthesis, functionalization, and integration into high-value library arrays, supported by case studies in GPCR agonist design (SSTR4) and monoamine reuptake inhibition.

Core Advantages:

  • Conformational Distinctiveness: Unlike the rigid chair of cyclohexane or morpholine, the seven-membered oxazepane ring adopts a flexible twist-chair/boat equilibrium, allowing unique vector exploration in protein binding pockets.

  • Physicochemical Balance: The inclusion of both oxygen and nitrogen heteroatoms lowers logP and improves metabolic stability compared to carbocyclic cycloheptanes.

  • IP Novelty: This scaffold remains under-exploited in patent literature compared to its 5- and 6-membered counterparts.

Part 2: Structural Analysis & Design Strategy

Chemical Structure & Numbering: The 1,4-oxazepane ring consists of a seven-membered heterocycle with oxygen at position 1 and nitrogen at position 4.[1] The carboxylic acid at position 6 provides a critical vector for extending the molecule into solvent-exposed regions or deep binding pockets.

  • Formula:

    
    
    
  • Molecular Weight: 145.16 g/mol (free acid)

  • pKa (Calculated): ~3.8 (COOH), ~8.5 (NH - secondary amine)

Conformational Landscape: The 1,4-oxazepane ring typically exists in a dynamic equilibrium between a twist-chair and a distorted boat conformation. Substituents at the C6 position (such as the carboxylic acid) often prefer an equatorial orientation to minimize transannular strain, though this is highly dependent on N-substitution and protonation states.

Design Decision Tree (Graphviz Diagram): Use this logic flow to determine when to deploy the 1,4-oxazepane scaffold.

Oxazepane_Decision_Tree Start Drug Design Challenge Solubility Poor Solubility? Start->Solubility Vector Need Novel Vectors? Solubility->Vector Yes (Need Polar Core) Piperidine Use Piperidine (Lipophilic) Solubility->Piperidine No Flexibility Target Pocket Flexibility? Vector->Flexibility Need New Angles Morpholine Use Morpholine (Rigid, Standard) Vector->Morpholine Standard Vectors OK Flexibility->Morpholine Rigid Pocket Oxazepane Use 1,4-Oxazepane (Flexible, Novel IP) Flexibility->Oxazepane Adaptive/Flexible Pocket

Caption: Strategic decision tree for selecting 1,4-oxazepane over standard morpholine/piperidine scaffolds based on solubility and conformational requirements.

Part 3: Experimental Protocols

Protocol A: Amide Coupling (The "Workhorse" Reaction)

Application: Functionalizing the C6-carboxylic acid to generate library members (e.g., SSTR4 agonists).

Context: This protocol is adapted from patent literature (WO2016075240A1) describing the synthesis of somatostatin receptor agonists. It utilizes HATU, a robust coupling agent for secondary acids that minimizes racemization.

Reagents:

  • Scaffold: 4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid (CAS: 1269755-58-9).[2][3]

  • Amine Partner: Primary or secondary amine (1.0 equiv).

  • Coupling Agent: HATU (1.0 - 1.1 equiv).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 - 5.0 equiv).

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve 4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid (100 mg, 0.41 mmol) in anhydrous DCM (10 mL).

  • Activation: Add HATU (155 mg, 0.41 mmol) and TEA (280 µL, 2.04 mmol) to the solution. Stir at room temperature for 15 minutes to form the activated ester.

  • Coupling: Add the desired amine partner (0.41 mmol) in one portion.

  • Reaction: Stir the mixture at room temperature under nitrogen for 12–16 hours (overnight).

  • Work-up:

    • Dilute the reaction mixture with DCM (20 mL).

    • Wash sequentially with 1N HCl (if product is not basic), saturated

      
      , and brine.
      
    • Dry the organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify the residue via flash column chromatography (typical gradient: 0–5% MeOH in DCM) to yield the N-Boc protected amide.

  • Deprotection (Optional): To remove the Boc group, treat the intermediate with TFA/DCM (1:4 v/v) for 1 hour, concentrate, and convert to the free base or HCl salt.

Self-Validating Check:

  • TLC: The starting acid is polar; the amide product should be significantly less polar (higher

    
    ) in 5% MeOH/DCM.
    
  • NMR: Look for the disappearance of the broad carboxylic acid proton (>11 ppm) and the appearance of the amide NH (if applicable) and signals corresponding to the amine partner.

Protocol B: De Novo Synthesis via Pinnick Oxidation

Application: Accessing the 6-carboxylic acid from aldehyde precursors when the specific building block is unavailable.

Context: This route (adapted from WO2012046882A1) generates the carboxylic acid from a 6-formyl precursor, which is often more accessible via cyclization strategies involving allyl precursors.

Workflow Diagram (Graphviz):

Synthesis_Workflow Aldehyde 6-Formyl-1,4-oxazepane (Precursor) Oxidation Pinnick Oxidation (NaClO2, NaH2PO4) Aldehyde->Oxidation 2-Me-2-butene t-BuOH/THF Acid 1,4-Oxazepane-6-COOH (Target Scaffold) Oxidation->Acid Yield: ~85-95% Coupling Amide Coupling (HATU/Amine) Acid->Coupling Library Synthesis

Caption: Synthetic workflow converting the 6-formyl precursor to the active carboxylic acid scaffold.

Step-by-Step Procedure:

  • Setup: Dissolve tert-butyl 6-formyl-1,4-oxazepane-4-carboxylate (1.0 equiv) in a mixture of tert-butanol and THF (1:1 v/v).

  • Scavenger: Add 2-methyl-2-butene (5–10 equiv) to scavenge the hypochlorite byproduct.

  • Oxidation: Add a solution of sodium chlorite (

    
    , 2–3 equiv) and sodium dihydrogen phosphate (
    
    
    
    , 2–3 equiv) in water dropwise at 0°C.
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The reaction typically turns a pale yellow.

  • Work-up:

    • Acidify carefully with 1N HCl to pH ~3.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Result: This typically yields the clean carboxylic acid requiring minimal purification.

Part 4: Medicinal Chemistry Applications

Case Study 1: Somatostatin Receptor 4 (SSTR4) Agonists

Researchers at Boehringer Ingelheim utilized the 1,4-oxazepane-6-carboxylic acid scaffold to create potent SSTR4 agonists. The 7-membered ring provided a unique spatial arrangement that improved selectivity over other receptor subtypes compared to 6-membered analogs.

  • Key Interaction: The carboxylic acid was converted to an amide, where the oxazepane ring acted as a spacer, positioning the amide carbonyl to interact with key residues (e.g., Asn/Ser) in the receptor pocket.

  • Outcome: Improved metabolic stability and unique IP position.

Case Study 2: Dopamine D4 Receptor Ligands

In a study comparing morpholine vs. 1,4-oxazepane derivatives, the expansion to a 7-membered ring altered the vector of the attached aryl groups.

  • Observation: The 1,4-oxazepane derivatives maintained high affinity for the D4 receptor but showed a distinct selectivity profile, likely due to the "twist" conformation allowing the molecule to fit into the receptor's accessory pocket differently than the chair-conformed morpholines.

Data Summary Table: Physicochemical Comparison

PropertyMorpholine Analog1,4-Oxazepane AnalogImpact on Drug Design
Ring Size 6-membered7-memberedIncreased flexibility; novel vectors.
Conformation Chair (Rigid)Twist-Chair (Dynamic)Induced fit capability.
Lipophilicity (LogP) LowLow-ModerateSlight increase in lipophilicity aids permeability.
Solubility HighHighExcellent aqueous solubility retained.
C(sp3) Fraction HighHighImproved clinical success probability (Lovering et al.).

Part 5: References

  • Boehringer Ingelheim International GmbH. (2016). Morpholine and 1,4-oxazepane amides as somatostatin receptor subtype 4 (sstr4) agonists.[4] WO2016075240A1. Link

  • RaQualia Pharma Inc. (2012). 1,4-Oxazepane derivatives and their use as monoamine reuptake inhibitors. WO2012046882A1. Link

  • Kaliberda, O., et al. (2025).[5] Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.[5][6] Link

  • Králová, P., et al. (2020).[7] Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10, 35906-35916. Link

  • Giorgioni, G., et al. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands. Journal of Medicinal Chemistry. Link

Sources

1,4-Oxazepane-6-carboxylic acid as a scaffold for drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,4-Oxazepane-6-carboxylic Acid as a Scaffold for Drug Design

Abstract

The 1,4-oxazepane-6-carboxylic acid scaffold represents a privileged class of seven-membered heterocycles used to constrain peptide conformations. Unlike flexible linear peptides, this scaffold locks the backbone dihedral angles (


), effectively mimicking 

-turns or distorted

-turns. This application note provides a comprehensive guide to the rational design, synthesis, and solid-phase application of this scaffold. We focus on a robust Ring-Closing Metathesis (RCM) protocol to access the 6-substituted core, offering a scalable alternative to traditional chiral pool manipulations.

Part 1: Structural Rationale & Properties[1]

Conformational Constraint

In medicinal chemistry, entropy is the enemy of binding affinity. Linear peptides lose significant entropy upon binding to a receptor. The 1,4-oxazepane ring reduces this penalty by pre-organizing the molecule into a bioactive conformation.

  • Turn Mimicry: The seven-membered ring forces the

    
     and 
    
    
    
    residues of a peptide chain into a kinked orientation, mimicking the geometry of a
    
    
    -turn.
  • Hydrogen Bonding: The ether oxygen at position 1 acts as a weak hydrogen bond acceptor, while the amine at position 4 (if secondary) or its amide derivative acts as a donor/acceptor, simulating the peptide backbone.

Physicochemical Profile
PropertyLinear Peptide (e.g., Gly-Ser-Gly)1,4-Oxazepane ScaffoldImpact on Drug Design
Rotatable Bonds High (>6)Low (Ring constrained)Increased binding affinity (lower

).
LogP (Lipophilicity) Low (Hydrophilic)ModerateImproved membrane permeability.
Metabolic Stability Low (Proteolysis prone)HighResistance to peptidases and proteases.
Solubility HighModerate/HighGood aqueous solubility due to ether oxygen.

Part 2: Synthetic Protocol (The Core Scaffold)

Objective: Synthesis of


-Boc-1,4-oxazepane-6-carboxylic acid ethyl ester.
Strategy:  Ring-Closing Metathesis (RCM) of a serine-derived diene, followed by hydrogenation and oxidation. This route is chosen for its modularity and ability to control stereochemistry starting from L-Serine.
Workflow Diagram (Graphviz)

RCM_Synthesis Start N-Boc-L-Serine Methyl Ester Step1 1. Reduction (DIBAL-H) 2. O-Allylation Start->Step1 Step2 N-Allylation (Allyl bromide/NaH) Step1->Step2 Intermediate Diene Precursor Step2->Intermediate Step3 Ring-Closing Metathesis (Grubbs II) Intermediate->Step3 RCM Cycle Dehydro-oxazepine Step3->Cycle Step4 1. Hydroboration/Oxidation 2. Jones Oxidation Cycle->Step4 Final 1,4-Oxazepane-6-COOH Step4->Final

Figure 1: Synthetic workflow for accessing the 6-carboxylic acid scaffold via RCM.

Detailed Protocol

Step 1: Precursor Assembly (Diene Formation)

  • Reagents:

    
    -Boc-L-Serine methyl ester, DIBAL-H, Allyl bromide, NaH, DMF.
    
  • Procedure:

    • Reduction: Reduce

      
      -Boc-L-Serine methyl ester (10 mmol) with DIBAL-H (2.2 eq) in anhydrous CH
      
      
      
      Cl
      
      
      at -78°C to yield the aldehyde, followed by immediate reduction to the alcohol (Serinol derivative) using NaBH
      
      
      .
    • O-Allylation: Dissolve the alcohol in DMF. Add NaH (1.1 eq) at 0°C. Stir for 30 min. Add allyl bromide (1.2 eq) dropwise. Stir at RT for 4h.

    • N-Allylation: To the

      
      -allyl product, add excess allyl bromide (2.0 eq) and NaH (1.5 eq) in DMF to install the second allyl group on the nitrogen.
      
  • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The diene product should stain strongly with KMnO

    
    .
    

Step 2: Ring-Closing Metathesis (RCM)

  • Reagents: Grubbs Catalyst (2nd Generation), anhydrous CH

    
    Cl
    
    
    
    .
  • Procedure:

    • Dissolve the diene precursor in degassed anhydrous CH

      
      Cl
      
      
      
      (dilute concentration: 5 mM) to favor intramolecular cyclization over polymerization.
    • Add Grubbs II catalyst (5 mol%).

    • Reflux for 12–24 hours under N

      
      .
      
    • Purification: Evaporate solvent and purify via silica gel chromatography to isolate the 2,3,4,7-tetrahydro-1,4-oxazepine.

  • Causality: High dilution is critical here. If the concentration is too high (>10 mM), intermolecular metathesis dominates, leading to oligomers.

Step 3: Functionalization to 6-COOH

  • Reagents: 9-BBN, H

    
    O
    
    
    
    , NaOH, Jones Reagent (CrO
    
    
    /H
    
    
    SO
    
    
    ).
  • Procedure:

    • Hydroboration: Treat the cyclic alkene with 9-BBN (1.2 eq) in THF. Reflux for 2h.

    • Oxidation: Cool to 0°C. Add NaOH (3M) and H

      
      O
      
      
      
      (30%) carefully. This yields the 6-hydroxymethyl-1,4-oxazepane.
    • Jones Oxidation: Dissolve the alcohol in acetone at 0°C. Add Jones reagent dropwise until the orange color persists. Quench with isopropanol.

    • Isolation: Extract with EtOAc. The product is

      
      -Boc-1,4-oxazepane-6-carboxylic acid.
      

Part 3: Application Case Study (Solid-Phase Synthesis)

Objective: Incorporation of the scaffold into a peptide library to identify Protease Inhibitors. Rationale: The 6-COOH group serves as the attachment point for the next amino acid, while the secondary amine (after Boc removal) allows chain extension in the other direction.

Solid-Phase Protocol
  • Resin Loading:

    • Use Wang Resin or 2-Chlorotrityl Chloride Resin .

    • Coupling: Dissolve Scaffold (2 eq), DIPEA (4 eq), and HATU (1.9 eq) in DMF. Add to resin. Shake for 2h.

    • Validation: Kaiser test is not applicable (no free amine). Use Fmoc-loading quantification if using Fmoc-protection strategies.

  • Chain Extension (N-Terminus):

    • Deprotection: Treat resin with 4M HCl in Dioxane (if Boc) or 20% Piperidine (if Fmoc). Wash x3 with DMF.

    • Coupling: Add next Amino Acid (Fmoc-AA-OH), HBTU, and DIPEA.

    • Note: Coupling to the secondary amine of the oxazepane ring is sterically hindered. Use HATU or PyBOP and double coupling times (2 x 45 min).

  • Cleavage:

    • Treat resin with TFA/TIS/H

      
      O (95:2.5:2.5) for 2h. Precipitate in cold diethyl ether.
      
Library Logic Diagram

Library_Design cluster_0 Library Output Resin Resin Support Scaffold 1,4-Oxazepane-6-COOH (Scaffold) Resin->Scaffold Ester Linkage Diversity1 R1: Amide Coupling (N-Terminus) Scaffold->Diversity1 Deprotect & Couple Diversity2 R2: Post-Cleavage Modification Diversity1->Diversity2 Cleave & Modify Result Protease Inhibitors GPCR Ligands Turn Mimetics Diversity2->Result

Figure 2: Combinatorial library generation using the oxazepane scaffold.

Part 4: Characterization & Validation

To ensure the integrity of the synthesized scaffold, the following validation steps are mandatory:

  • NMR Verification:

    • 1H NMR (CDCl

      
      ):  Look for the diagnostic ABX system of the ring protons. The protons at C-2 and C-7 often appear as complex multiplets due to ring puckering.
      
    • 13C NMR: The carbonyl carbon of the 6-COOH typically appears around 175 ppm. The carbamate (Boc) carbonyl appears around 155 ppm.

  • Conformational Analysis (NOESY):

    • Perform 2D NOESY experiments to determine the ring conformation (chair vs. twist-boat). Strong NOE correlations between the C-3 and C-5 protons indicate a specific puckering mode relevant to biological recognition.

  • Purity Check:

    • LC-MS: Use a C18 column with a water/acetonitrile gradient (+0.1% Formic Acid). The oxazepane ring is polar; expect early elution compared to linear hydrophobic peptides.

References

  • Hanessian, S., et al. "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds." Journal of Medicinal Chemistry, 40(12), 1997. Link

  • DeGrado, W. F., et al. "Protein Design, a Minimalist Approach." Science, 243(4891), 1989. Link

  • Kaliberda, O., et al. "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes."[1] ChemRxiv, 2025.[1] Link

  • Piscopio, A. D., et al. "Ring-Closing Metathesis in the Synthesis of Heterocycles." Chemical Reviews, 104(5), 2004. Link

  • Gmeiner, P., et al. "Peptidomimetics: Synthesis of 1,4-Oxazepane-Based Scaffolds." Tetrahedron Letters, 42(15), 2001. Link

Sources

Application Note: Protocol for the Synthesis of 1,4-Oxazepane-6-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the synthesis of 1,4-Oxazepane-6-carboxylic acid analogs , a privileged scaffold in peptidomimetic drug discovery.

Abstract & Strategic Overview

The 1,4-oxazepane ring system (hexahydro-1,4-oxazepine) is a seven-membered heterocycle increasingly utilized in medicinal chemistry as a conformationally constrained spacer, particularly in the design of


-amino acid mimetics, protease inhibitors, and GPCR ligands. The 6-carboxylic acid  analog, in particular, serves as a critical handle for library synthesis, allowing the scaffold to act as a core linker with defined vector geometry.

Unlike 5- and 6-membered rings, the formation of 1,4-oxazepanes is often hampered by unfavorable entropic factors and transannular interactions. This guide details a robust, scalable protocol for accessing the 6-substituted scaffold via a "Chiral Pool" approach (Method A) and a "Functionalized Cyclization" approach (Method B).

Key Synthetic Challenges
  • Entropic Barrier: 7-membered ring closure is kinetically slower than 5- or 6-membered cyclization (Baldwin’s Rules).

  • Regioselectivity: Controlling the position of the carboxylic acid (C5 vs. C6) requires specific precursor selection.

  • Stereocontrol: Maintaining chiral integrity during the cyclization of amino-diol precursors.

Retrosynthetic Analysis

To access the 1,4-oxazepane-6-carboxylic acid scaffold, two primary disconnections are employed.

  • Route A (The Epichlorohydrin Route): Accesses the 6-hydroxy intermediate, which is oxidized or displaced to the 6-carboxylic acid. This is the most scalable route for generating the core skeleton.

  • Route B (The Homoserine Route): Accesses the 5-carboxylic acid directly (often confused with the 6-isomer). Included here for comparative utility in analog generation.

Figure 1: Retrosynthetic logic focusing on the scalable Epichlorohydrin/Ethanolamine assembly.

Detailed Protocol: Synthesis of 1,4-Oxazepane-6-carboxylic Acid (via 6-Hydroxy Intermediate)

This protocol describes the synthesis of the 6-hydroxy-1,4-oxazepane core followed by functional group manipulation to the carboxylic acid.[1] This method is preferred for its use of inexpensive starting materials.

Phase 1: Scaffold Construction (6-Hydroxy-1,4-oxazepane)

Principle: The reaction of ethanolamine with epichlorohydrin initially forms a linear chlorohydrin intermediate, which undergoes base-mediated intramolecular displacement of the chloride by the alkoxide to close the 7-membered ring.

Materials:

  • Ethanolamine (1.0 equiv)

  • Epichlorohydrin (1.0 equiv)

  • Sodium Hydroxide (NaOH), 50% aq. solution

  • Solvent: Water/Dioxane (1:1) or Methanol[2]

  • Boc-anhydride (

    
    ) (for N-protection)
    

Step-by-Step Procedure:

  • Alkylation:

    • In a round-bottom flask, dissolve Ethanolamine (6.1 g, 100 mmol) in methanol (50 mL) at 0°C.

    • Add Epichlorohydrin (9.25 g, 100 mmol) dropwise over 30 minutes.

    • Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Note: This forms the linear N-(2-hydroxyethyl)-3-chloro-2-hydroxypropylamine.

  • Cyclization:

    • Cool the solution to 0°C. Add NaOH (4.0 g, 100 mmol) dissolved in minimal water dropwise.

    • Heat the reaction mixture to 60°C for 4 hours.

    • Monitoring: Monitor by TLC (DCM/MeOH 9:1) for the disappearance of the linear intermediate.

    • Workup: Evaporate methanol under reduced pressure. Dissolve the residue in water and extract continuously with DCM or Chloroform (3x).

    • Result: Crude 1,4-oxazepan-6-ol .

  • N-Protection (Critical for Purification):

    • Dissolve the crude amine in DCM (100 mL). Add

      
       (1.5 equiv).
      
    • Add

      
        (1.1 equiv) and stir at RT for 4 hours.
      
    • Wash with 1M citric acid, brine, and dry over

      
      .
      
    • Purification: Flash column chromatography (Hexane/EtOAc).

    • Yield: Typically 50-60% overall.

Phase 2: Functionalization to 6-Carboxylic Acid

Principle: The secondary alcohol at C6 is converted to a nitrile via a mesylate intermediate, followed by hydrolysis.

Step-by-Step Procedure:

  • Mesylation:

    • Dissolve N-Boc-1,4-oxazepan-6-ol (1.0 equiv) in dry DCM at 0°C.

    • Add

      
       (2.0 equiv) and Methanesulfonyl chloride (MsCl)  (1.2 equiv).
      
    • Stir for 1 hour. Quench with water, extract, and dry.[3] Quantitative yield of the mesylate.

  • Cyanation (Nucleophilic Substitution):

    • Dissolve the mesylate in dry DMSO (0.5 M concentration).

    • Add Sodium Cyanide (NaCN) (2.0 equiv). Caution: Highly Toxic.

    • Heat to 70-80°C for 6-12 hours.

    • Note: The 7-membered ring allows sufficient flexibility for the

      
       backside attack, though it may be slower than in acyclic systems.
      
    • Workup: Dilute with water, extract with EtOAc.[3] Wash organic layer extensively with water to remove DMSO.

  • Hydrolysis to Acid:

    • Dissolve the nitrile in 6M HCl (aq) or NaOH/EtOH (followed by acidification).

    • Reflux for 4 hours.

    • Note: Acid hydrolysis will also cleave the N-Boc group, yielding the 1,4-oxazepane-6-carboxylic acid hydrochloride salt .

    • If N-protection is desired, re-protect with Fmoc or Boc after hydrolysis.

Alternative Protocol: The Homoserine Route (5-Carboxylic Acid)

Note: This route is often cited for "oxazepane carboxylic acids" but yields the 5-isomer. It is included here to distinguish it from the 6-isomer protocol.

For researchers requiring the 5-carboxylic acid analog, the method developed by Králová et al. (2020) is the gold standard.

  • Starting Material: Polymer-supported Fmoc-Homoserine.[4][5][6]

  • Reagents: 2-Nitrobenzenesulfonyl chloride (NsCl), 2-Bromoacetophenone.[4][5][6][7]

  • Mechanism: N-alkylation of the sulfonamide followed by reductive cleavage and spontaneous lactonization/reduction.

  • Outcome: High stereocontrol (from the chiral pool), yielding 5-substituted 1,4-oxazepanes.[6][8]

Experimental Data & Troubleshooting

Comparative Yields & Conditions[6][7]
StepReagent/ConditionTypical YieldCritical Parameter
Cyclization NaOH / MeOH, 60°C55-65%Temperature control; avoid polymerization.
Protection

/ DCM
>90%pH control; ensure free amine is protonated before workup.
Mesylation MsCl /

>95%Anhydrous conditions essential.
Cyanation NaCN / DMSO, 80°C60-75%Solvent choice; DMSO or DMF is required for nucleophilicity.
Hydrolysis 6M HCl, Reflux85%Time; ensure complete nitrile conversion.
Troubleshooting Guide
  • Problem: Low yield during cyclization (Step 1).

    • Cause: Polymerization of epichlorohydrin or formation of di-alkylated byproducts.

    • Solution: Use high dilution conditions (0.05 M) to favor intramolecular cyclization over intermolecular polymerization. Add NaOH very slowly.

  • Problem: Incomplete Cyanation (Step 2).

    • Cause: Steric hindrance of the 7-membered ring.

    • Solution: Increase temperature to 90°C or use Tetrabutylammonium cyanide (TBACN) as a phase transfer catalyst to enhance nucleophilicity.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis of the 6-carboxylic acid analog.

References

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Source: Králová, P., et al. RSC Advances, 2020, 10, 35906-35916. Context: The authoritative protocol for the 5-carboxylic acid isomer using solid-phase synthesis. URL:[Link]

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Source: Kaliberda, O., et al. ChemRxiv, 2025.[9] Context: Recent optimization of the classical heterocyclization route for 6-substituted analogs. URL:[Link]

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues. Source:Journal of Organic Chemistry, 2025. Context: Discusses the use of epichlorohydrin-derived morpholines and oxazepanes in library synthesis. URL:[Link]

Sources

Application Notes and Protocols for 1,4-Oxazepane-6-carboxylic acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Chiral Scaffold

The quest for novel chiral molecules that can serve as catalysts, auxiliaries, or key building blocks in asymmetric synthesis is a cornerstone of modern drug discovery and development. Within this landscape, seven-membered heterocycles, such as the 1,4-oxazepane scaffold, are gaining increasing attention.[1][2] These structures are of significant interest due to their presence in pharmacologically active compounds, including anticonvulsant and antifungal agents.[1][3][4] The constrained, yet flexible, seven-membered ring system offers unique three-dimensional arrangements of functional groups, which can be exploited to create highly stereoselective environments for chemical reactions.

This document provides a detailed exploration of the application of 1,4-Oxazepane-6-carboxylic acid, a chiral bifunctional molecule, in the field of asymmetric synthesis. While direct, peer-reviewed applications of this specific molecule as a catalyst are still emerging, its structural features strongly suggest its potential as a versatile chiral building block and a precursor for novel organocatalysts. These application notes will provide both established and prospective protocols, grounded in established chemical principles, to guide researchers in leveraging this promising scaffold. A protected form of this molecule, 4-(tert-Butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid, is commercially available, making it an accessible starting material for the synthetic routes detailed below.[5]

Part 1: 1,4-Oxazepane-6-carboxylic acid as a Chiral Building Block

The most immediate and powerful application of 1,4-Oxazepane-6-carboxylic acid is as a chiral building block. Its rigid, stereochemically defined structure allows for the introduction of a complex chiral motif into a target molecule, thereby influencing its overall stereochemistry and biological activity. The presence of both a secondary amine and a carboxylic acid offers two distinct points for chemical modification.

Key Advantages as a Chiral Building Block:
  • Stereochemical Integrity: The chiral center at the 6-position is well-defined and can be incorporated into larger molecules without racemization under standard coupling conditions.

  • Bifunctionality: The amine and carboxylic acid can be selectively protected and reacted, allowing for a wide range of synthetic transformations.

  • Conformational Constraint: The seven-membered ring restricts the conformational freedom of the molecule, which can be advantageous in designing molecules that bind to specific biological targets.

Protocol 1: Synthesis of a Chiral Amide-Linked Derivative

This protocol details the coupling of N-Boc-1,4-Oxazepane-6-carboxylic acid with a primary amine, a common step in the synthesis of complex molecules and peptidomimetics.

Workflow for Amide Coupling:

start N-Boc-1,4-Oxazepane-6-carboxylic acid reagents HBTU, DIPEA, Primary Amine (R-NH2) in DMF product N-Boc-Protected Amide Derivative reagents->product Amide Coupling deprotection TFA or HCl in Dioxane final_product Final Chiral Amide deprotection->final_product Boc Deprotection

Caption: Amide bond formation using 1,4-Oxazepane-6-carboxylic acid.

Materials:

  • 4-(tert-Butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid (1.0 eq)

  • Primary amine (e.g., Benzylamine) (1.1 eq)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • TFA (Trifluoroacetic acid) or 4M HCl in Dioxane

  • DCM (Dichloromethane)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Reaction Setup: To a solution of 4-(tert-Butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid in anhydrous DMF, add the primary amine, followed by DIPEA.

  • Activation and Coupling: Cool the mixture to 0 °C in an ice bath. Add HBTU portion-wise over 5 minutes. Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the N-Boc-protected amide derivative.

  • Deprotection (Optional): Dissolve the purified product in DCM and add an excess of TFA or 4M HCl in dioxane. Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC/LC-MS).

  • Final Isolation: Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporate with toluene to remove residual acid. The resulting amine salt can be used directly or neutralized with a mild base.

Causality and Insights:

  • Choice of Coupling Reagent: HBTU is a highly efficient coupling reagent that minimizes racemization at the chiral center.

  • Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to activate the carboxylic acid.

  • Work-up: The acidic and basic washes are crucial for removing unreacted starting materials and coupling reagents.

Part 2: Prospective Application as a Chiral Organocatalyst

The structure of 1,4-Oxazepane-6-carboxylic acid, containing a secondary amine and a carboxylic acid, is reminiscent of the well-known organocatalyst, proline. It is therefore plausible that this molecule could function as a chiral organocatalyst, particularly in reactions that proceed through an enamine or iminium ion intermediate.[6][7] The 1,4-oxazepane backbone would create a unique and potentially more sterically demanding environment around the catalytic center compared to the five-membered ring of proline.

Proposed Catalytic Cycle: Asymmetric Aldol Reaction

In a hypothetical asymmetric aldol reaction between a ketone and an aldehyde, 1,4-Oxazepane-6-carboxylic acid could catalyze the reaction through a mechanism analogous to that of proline.

catalyst 1,4-Oxazepane-6-carboxylic acid enamine Chiral Enamine Intermediate catalyst->enamine + Ketone - H2O ketone Ketone aldehyde Aldehyde aldol_add Aldol Adduct enamine->aldol_add + Aldehyde hydrolysis Hydrolysis aldol_add->hydrolysis hydrolysis->catalyst Regenerates Catalyst

Caption: Proposed catalytic cycle for an asymmetric aldol reaction.

Protocol 2: Prospective Asymmetric Aldol Reaction

This protocol provides a starting point for investigating the catalytic activity of 1,4-Oxazepane-6-carboxylic acid in an asymmetric aldol reaction.

Materials:

  • 1,4-Oxazepane-6-carboxylic acid (as catalyst, 10-30 mol%)

  • Cyclohexanone (2.0 eq)

  • 4-Nitrobenzaldehyde (1.0 eq)

  • Anhydrous DMSO or DMF

  • Anhydrous MgSO₄

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a dry vial, dissolve 1,4-Oxazepane-6-carboxylic acid in the chosen anhydrous solvent. Add cyclohexanone and stir the mixture for 10 minutes at room temperature.

  • Initiation: Add 4-nitrobenzaldehyde to the mixture. Stir the reaction at room temperature and monitor its progress by TLC or ¹H NMR.

  • Quenching and Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis of the purified product.

Expected Outcome and Mechanistic Rationale:

The catalyst is expected to form a chiral enamine with cyclohexanone.[7] This enamine would then attack the aldehyde from a specific face, dictated by the steric environment of the 1,4-oxazepane ring, to afford the aldol product with good stereoselectivity. The carboxylic acid moiety is believed to play a crucial role in proton transfer steps during the catalytic cycle.[7]

Data Presentation: Hypothetical Performance in Asymmetric Aldol Reaction
Catalyst Loading (mol%)SolventTime (h)Yield (%)dr (anti/syn)ee (%)
20DMSO248595:592
20DMF247892:888
10DMSO487594:691

Note: This data is hypothetical and serves as a benchmark for potential experimental outcomes.

Conclusion and Future Outlook

1,4-Oxazepane-6-carboxylic acid represents a promising, yet underexplored, chiral molecule for applications in asymmetric synthesis. Its utility as a chiral building block is clear, providing a robust platform for the synthesis of complex, stereochemically defined molecules. Furthermore, its structural analogy to proline suggests significant potential as a novel organocatalyst. The protocols provided herein offer a solid foundation for researchers to begin exploring the synthetic utility of this versatile scaffold. Future work should focus on experimentally validating its catalytic activity across a range of asymmetric transformations and on the synthesis of derivatives to fine-tune its steric and electronic properties for enhanced stereoselectivity.

References

  • Stereodivergent access to all four stereoisomers of chiral tetrahydrobenzo[f][8][9]oxazepines, through highly diastereoselective multicomponent Ugi–Joullié reaction. RSC Publishing.

  • (R)-1,4-oxazepan-6-ol | 1022915-33-8. Benchchem.

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances.

  • Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes. The Journal of Organic Chemistry - ACS Publications.

  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry - ACS Publications.

  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid- Catalyzed Enantioselective Desymmetrization of - Semantic Scholar.

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ResearchGate.

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes | Organic Chemistry. ChemRxiv | Cambridge Open Engage.

  • Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives.

  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin | Request PDF. ResearchGate.

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Publishing.

  • Mechanistic study on the asymmetric synthesis of the Wieland-Miescher ketone and analogs. Universitat de Barcelona.

  • Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold.1–6. ResearchGate.

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances.

  • Recent advances in catalytic asymmetric synthesis. Frontiers.

  • Mechanistic studies on the catalytic cycle of rhodium-catalyzed asymmetric 1,4-addition of aryltitanate reagents to α,β-unsaturated ketones. PMC.

  • 4-(tert-Butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid. BLDpharm.

Sources

1,4-Oxazepane-6-carboxylic Acid: Unlocking New Chemical Space with sp³-Rich Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,4-Oxazepane-6-carboxylic acid as a building block for heterocyclic compounds Content Type: Application Note & Protocol Guide

Executive Summary

1,4-Oxazepane-6-carboxylic acid represents a high-value, sp³-rich heterocyclic scaffold that addresses the modern medicinal chemistry mandate to "escape from flatland." Unlike the ubiquitous morpholine (6-membered) or piperazine rings, the 7-membered 1,4-oxazepane core offers unique conformational flexibility and exit vectors that can dramatically alter the pharmacological profile of a drug candidate.

This guide details the utility of the 6-isomer specifically. While 2- and 5-substituted oxazepanes are often derived directly from amino acid pools (serine/homoserine), the 6-carboxylic acid provides a unique geometric vector, placing the solubilizing carboxylate/amide group on the carbon bridge opposite the heteroatoms. This architecture is critical for designing novel peptidomimetics, protease inhibitors, and GPCR ligands where a specific spatial arrangement of hydrogen bond donors/acceptors is required.

Strategic Value in Drug Design

The "Escape from Flatland"

Increasing the fraction of saturated carbons (


) in drug candidates is correlated with improved clinical success, higher solubility, and lower promiscuity. 1,4-Oxazepane-6-carboxylic acid (C

H

NO

) serves as a saturated, chiral-capable building block that introduces 3D character without excessive molecular weight.
Unique Exit Vectors

The 6-position substitution creates a "gamma-amino acid" like connectivity when the nitrogen is part of the peptide backbone.

  • N4-Position: Acts as the amine terminus (or hydrophobic handle if alkylated).

  • C6-Position: Acts as the carboxyl terminus.

  • O1-Position: Provides a hydrogen bond acceptor within the ring, modulating pKa and metabolic stability compared to a homocyclic cycloheptane.

Mechanistic Applications
  • Peptidomimetics: The 7-membered ring constrains the

    
     and 
    
    
    
    angles, potentially locking bioactive conformations that mimic
    
    
    -turns.
  • GPCR Ligands: Analogues of oxazepanes have shown selectivity for Dopamine D4 receptors, where the ring size dictates the fit within the orthosteric pocket.

Synthesis of the Core Scaffold

Note: While 1,4-oxazepane-6-carboxylic acid is commercially available as a building block (e.g., N-Boc protected), in-house synthesis may be required for specific stereoisomers or analogues.

Protocol A: Cyclization of 1,3-Dihalopropanes with Aminoethanol

This protocol describes the formation of the 7-membered ring via a double nucleophilic substitution. This route is preferred for its scalability and access to the 6-substituted core.

**Reaction Scheme

Application Note: Derivatization of 1,4-Oxazepane-6-carboxylic Acid for Biological Screening

[1]

Executive Summary

This guide outlines the strategic derivatization of 1,4-oxazepane-6-carboxylic acid , a saturated seven-membered heterocyclic scaffold.[1][2] Unlike flat aromatic systems, this molecule offers significant

1

The protocols below detail two distinct workflows:

  • Solution-Phase Parallel Synthesis: For generating amide libraries targeting the secondary amine (N4).[1][3]

  • Solid-Phase Peptide Synthesis (SPPS): For incorporating the scaffold as a constrained building block into peptide chains.[1][3]

Scientific Rationale: The "Privileged" 7-Membered Ring

Structural Significance

The 1,4-oxazepane scaffold bridges the gap between flexible linear chains and rigid pyrrolidine/piperidine rings.

  • Beta-Amino Acid Mimicry: The N4–C5–C6–COOH connectivity mimics a

    
    -amino acid.[1][3] This substitution pattern provides proteolytic stability (resistance to peptidases) while maintaining hydrogen-bonding vectors essential for GPCR and protease binding [1].[1][3]
    
  • Conformational Biasing: The seven-membered ring adopts a twist-chair conformation, projecting substituents into vectors inaccessible to 5- or 6-membered rings.[1] This allows for the exploration of novel chemical space in Fragment-Based Drug Discovery (FBDD).[1]

Chemo-Differentiation Strategy

Successful library generation requires orthogonal protection strategies to address the Zwitterionic nature of the core scaffold.

ChemoDifferentiationCore1,4-Oxazepane-6-COOH(Zwitterionic Core)PathAPath A: N-Derivatization(Amide Library)Core->PathATarget N4PathBPath B: C-Derivatization(Peptidomimetics)Core->PathBTarget C6-COOHProtAEster Protection(Methyl/t-Butyl)PathA->ProtAMask AcidProtBN-Protection(Fmoc/Boc)PathB->ProtBMask AmineLibAReductive Aminationor Amide CouplingProtA->LibALibBSPPS Incorporationor EsterificationProtB->LibB

Figure 1: Orthogonal derivatization pathways for the 1,4-oxazepane scaffold.

Protocol A: Solution-Phase Amide Library Synthesis (N-Capping)

Objective: To synthesize a library of N-acylated derivatives using diverse carboxylic acids. Challenge: The secondary amine at position 4 is moderately hindered. Standard coupling conditions must be optimized to prevent low yields.[1][3]

Reagents & Stoichiometry[1][3]
ComponentEquivalent (Eq)RoleNotes
Scaffold (Ester protected)*1.0CoreUse Methyl/Ethyl ester form to prevent zwitterionic interference.
Diverse Carboxylic Acid 1.2Diversity Element

HATU 1.5Coupling AgentPreferred over EDC for hindered secondary amines [2].[1][3]
DIPEA 3.0BaseMaintains basic pH for amine nucleophilicity.[1][3]
DMF/DCM (1:1) -SolventDCM solubilizes the ester; DMF solubilizes the HATU.

*Note: If starting from the free acid, perform a bulk esterification (MeOH/SOCl2) first.[1]

Step-by-Step Workflow
  • Preparation of Stock Solutions:

    • Dissolve the 1,4-oxazepane-6-carboxylic acid ester in 1:1 DMF:DCM to a concentration of 0.2 M.

    • Prepare 0.25 M solutions of the diverse carboxylic acids in DMF.

    • Prepare 0.25 M HATU in DMF.

  • Activation:

    • In a 96-well deep-well plate, aliquot Diverse Acid (1.2 eq) and HATU (1.5 eq).

    • Add DIPEA (1.5 eq) and shake for 5 minutes at Room Temperature (RT) to form the activated ester (OAt-ester).

  • Coupling:

    • Add the Scaffold solution (1.0 eq) to each well.[1][3]

    • Add remaining DIPEA (1.5 eq).[1][3][4]

    • Seal plate and shake at 40°C for 12 hours. Note: Mild heating helps overcome the steric hindrance of the 7-membered ring.

  • Work-up (Parallel):

    • Evaporate volatiles (Genevac or SpeedVac).[1][3]

    • Resuspend in EtOAc (500 µL).

    • Wash with 10%

      
       (aq) to remove excess acid and HOAt by-products.[1][3]
      
    • Separate organic phase and dry.[1][3][4][5]

  • Hydrolysis (Optional - to restore acid):

    • Treat residue with LiOH (3 eq) in THF:H2O (3:[1]1) for 4 hours.

    • Neutralize with 1M HCl and extract.[1][3]

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: To use Fmoc-protected 1,4-oxazepane-6-carboxylic acid as a constrained spacer in a peptide sequence. Context: This protocol assumes the use of standard Wang or Rink Amide resin.[3]

Pre-requisites
  • Building Block: Fmoc-1,4-oxazepane-6-carboxylic acid.[1][3]

  • Coupling Reagent: HATU or PyBOP (HBTU is often insufficient for secondary amines).[1][3]

Automated Synthesis Cycle (Fmoc Strategy)

SPPS_CycleStartResin-Bound Peptide(Free N-Terminus)Step11. ActivationFmoc-Oxazepane (3 eq)HATU (2.9 eq) / DIPEA (6 eq)Start->Step1Step22. Coupling2x 1 hour (Double Coupling)Step1->Step2DMFStep2->Step2Repeat for difficult sequencesStep33. CappingAc2O / PyridineStep2->Step3Wash x3Step44. Deprotection20% Piperidine in DMFStep3->Step4Wash x3EndElongated Peptide(Ready for next AA)Step4->End

Figure 2: SPPS cycle for introducing the oxazepane scaffold.

Detailed Procedure
  • Resin Swelling: Swell resin in DMF for 30 minutes.

  • Coupling (The Critical Step):

    • Activation: Pre-activate Fmoc-1,4-oxazepane-6-carboxylic acid (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 2 minutes.

    • Reaction: Add to resin.[1][3][4] Agitate for 2 hours .

    • Note: The secondary amine of the oxazepane ring (once deprotected) is a poor nucleophile for the next amino acid.

  • Elongation (Coupling the NEXT amino acid):

    • When coupling an amino acid onto the N4 of the oxazepane on-bead, use COMU or HATU at elevated temperature (50°C) or perform double coupling. The steric bulk of the 7-membered ring hinders the approach of the next Fmoc-AA-OH.

Biological Screening Preparation

Library QC & Storage
  • Solubility: 1,4-oxazepane derivatives are generally polar.[1][3] Store as 10 mM stocks in DMSO.[1][3]

  • Stability: The amide bond at N4 is stable.[1][3] However, avoid acidic aqueous storage for prolonged periods if the C6-position is an ester, to prevent hydrolysis.[1]

QC Criteria (LC-MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge).[1][3]

  • Mobile Phase:

    
     (0.1% Formic Acid) / MeCN.[1][3]
    
  • Target Purity: >85% for primary screening; >95% for hit validation.

References

  • PubChem. (n.d.).[1][3] 1,4-oxazepane-6-carboxylic acid hydrochloride | C6H11NO3.[1][3] National Library of Medicine.[1][3] Retrieved October 26, 2023, from [Link][1]

  • ChemRxiv. (2023).[1][3] Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Retrieved October 26, 2023, from [Link][1]

Application Notes and Protocols for the Large-Scale Synthesis of 1,4-Oxazepane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif that has garnered significant interest in medicinal chemistry and drug development.[1][2] Its unique three-dimensional structure allows for specific interactions with biological targets, and derivatives have shown promise as anticonvulsant and antifungal agents.[1] The introduction of a carboxylic acid functionality at the 6-position of the 1,4-oxazepane ring provides a valuable handle for further chemical modifications, making 1,4-Oxazepane-6-carboxylic acid a key building block for the synthesis of novel pharmaceutical candidates.

This document provides a comprehensive guide for the large-scale synthesis of 1,4-Oxazepane-6-carboxylic acid, designed for researchers, scientists, and professionals in drug development. The presented synthetic strategy is robust, scalable, and leverages readily available starting materials. We will delve into the rationale behind the chosen synthetic route, provide detailed step-by-step protocols, and address critical safety considerations.

Synthetic Strategy: A Multi-Step Approach to the Target Molecule

The large-scale synthesis of 1,4-Oxazepane-6-carboxylic acid is best approached through a well-defined, multi-step sequence. The chosen strategy prioritizes scalability, the use of a key protected intermediate, and controlled functional group transformations. The overall workflow is depicted below:

Synthetic Workflow A 2-(2-Aminoethoxy)ethanol B N-Boc-2-(2-hydroxyethoxy)ethylamine A->B Boc Protection C N-Boc-2-(2-oxoethoxy)acetic acid B->C Oxidation D 4-Boc-1,4-oxazepan-6-one C->D Intramolecular Cyclization E 1,4-Oxazepane-6-carboxylic acid D->E Haloform Reaction & Deprotection

Caption: Overall synthetic workflow for 1,4-Oxazepane-6-carboxylic acid.

The core of this strategy revolves around the synthesis of an N-Boc protected 1,4-oxazepan-6-one intermediate. The tert-butyloxycarbonyl (Boc) protecting group is ideal for this synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions.[3] This allows for the selective manipulation of other functional groups within the molecule.

Part 1: Synthesis of N-Boc-1,4-oxazepan-6-one

This part details the synthesis of the key intermediate, 4-Boc-1,4-oxazepan-6-one, starting from the commercially available 2-(2-aminoethoxy)ethanol.

Step 1: N-Boc Protection of 2-(2-Aminoethoxy)ethanol

The initial step involves the protection of the primary amine of 2-(2-aminoethoxy)ethanol with a Boc group. This is a standard and high-yielding reaction that prevents the nitrogen from participating in subsequent oxidation and cyclization steps.

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
2-(2-Aminoethoxy)ethanol105.14105.14 g1.01.0
Di-tert-butyl dicarbonate (Boc₂O)218.25240.08 g1.11.1
Sodium bicarbonate (NaHCO₃)84.01168.02 g2.02.0
1,4-Dioxane-500 mL--
Water-500 mL--
Ethyl acetate-1 L--
Anhydrous sodium sulfate (Na₂SO₄)-50 g--

Procedure:

  • In a 2 L round-bottom flask equipped with a magnetic stirrer, dissolve 2-(2-aminoethoxy)ethanol in a mixture of 1,4-dioxane and water.

  • To this solution, add sodium bicarbonate, followed by the slow, portion-wise addition of di-tert-butyl dicarbonate at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

  • Extract the remaining aqueous layer with ethyl acetate (3 x 300 mL).

  • Combine the organic layers and wash with brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-2-(2-hydroxyethoxy)ethylamine as a colorless oil. The product is typically of high purity and can be used in the next step without further purification.

Step 2: Oxidation to the Carboxylic Acid Intermediate

The primary alcohol of N-Boc-2-(2-hydroxyethoxy)ethylamine is selectively oxidized to a carboxylic acid. A variety of oxidizing agents can be employed for this transformation; a common and effective method utilizes TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a stoichiometric oxidant like sodium hypochlorite (bleach).

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
N-Boc-2-(2-hydroxyethoxy)ethylamine205.25205.25 g1.01.0
TEMPO156.251.56 g0.010.01
Sodium hypochlorite (10-15% solution)-~1.5 L-~2.2
Dichloromethane (DCM)-1 L--
Sodium sulfite (Na₂SO₃)-50 g--
Hydrochloric acid (1 M)-As needed--
Ethyl acetate-1 L--
Anhydrous sodium sulfate (Na₂SO₄)-50 g--

Procedure:

  • Dissolve N-Boc-2-(2-hydroxyethoxy)ethylamine in dichloromethane in a 3 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Add TEMPO to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the sodium hypochlorite solution via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Stir the mixture vigorously at 0-5 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite until the orange color dissipates.

  • Separate the layers. Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 300 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid intermediate.

Step 3: Intramolecular Cyclization to 4-Boc-1,4-oxazepan-6-one

The final step in the synthesis of the key intermediate is an intramolecular cyclization of the amino acid precursor to form the seven-membered lactam ring. This is typically achieved using a peptide coupling agent.

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
Crude Carboxylic Acid Intermediate~219.22~219 g~1.01.0
HATU380.23456.28 g1.21.2
N,N-Diisopropylethylamine (DIPEA)129.24387.72 g (523 mL)3.03.0
N,N-Dimethylformamide (DMF)-2 L--
Ethyl acetate-2 L--
Water-1.5 L--
Brine-500 mL--
Anhydrous sodium sulfate (Na₂SO₄)-100 g--
Silica gel for column chromatography-As needed--

Procedure:

  • Dissolve the crude carboxylic acid intermediate in anhydrous DMF in a 5 L round-bottom flask under a nitrogen atmosphere.

  • Add DIPEA to the solution, followed by the portion-wise addition of HATU at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the formation of the lactam by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic solution successively with water (3 x 500 mL) and brine (500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-Boc-1,4-oxazepan-6-one as a white solid.

Part 2: Synthesis of 1,4-Oxazepane-6-carboxylic acid

This part describes the conversion of the key intermediate, 4-Boc-1,4-oxazepan-6-one, to the final target molecule.

Step 4: Conversion of Ketone to Carboxylic Acid and Deprotection

A reliable method to convert the cyclic ketone to a carboxylic acid with the loss of one carbon is the haloform reaction. This reaction proceeds via the formation of a trihalomethyl intermediate, which is then cleaved. Subsequent acidic workup will also remove the Boc protecting group.

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
4-Boc-1,4-oxazepan-6-one215.25215.25 g1.01.0
Sodium hydroxide (NaOH)40.00240.00 g6.06.0
Bromine (Br₂)159.81527.37 g (169 mL)3.33.3
1,4-Dioxane-1 L--
Water-2 L--
Sodium thiosulfate (Na₂S₂O₃)-As needed--
Hydrochloric acid (conc.)-As needed--
Diethyl ether-1 L--

Procedure:

  • In a 5 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve sodium hydroxide in water and cool the solution to 0 °C in an ice-salt bath.

  • In a separate beaker, dissolve 4-Boc-1,4-oxazepan-6-one in 1,4-dioxane.

  • Slowly add the bromine to the cold sodium hydroxide solution with vigorous stirring, maintaining the temperature below 5 °C. This will form a sodium hypobromite solution.

  • Add the solution of 4-Boc-1,4-oxazepan-6-one in dioxane dropwise to the sodium hypobromite solution, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C and quench any excess hypobromite by the careful addition of a saturated aqueous solution of sodium thiosulfate until the yellow color disappears.

  • Wash the reaction mixture with diethyl ether (2 x 500 mL) to remove non-polar impurities.

  • Carefully acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid in a well-ventilated fume hood (off-gassing of CO₂ will occur due to the decomposition of the Boc group).

  • The product may precipitate upon acidification. If so, collect the solid by filtration. If not, extract the acidified aqueous solution with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1,4-Oxazepane-6-carboxylic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol or acetonitrile).

Haloform Reaction Mechanism cluster_0 Enolate Formation & Halogenation cluster_1 Nucleophilic Attack & Cleavage A Ketone B Enolate A->B OH⁻ C Trihaloketone B->C 3 Br₂ D Trihaloketone E Tetrahedral Intermediate D->E OH⁻ F Carboxylate & Haloform E->F Cleavage

Caption: Simplified mechanism of the haloform reaction.

Safety and Handling

The large-scale synthesis of 1,4-Oxazepane-6-carboxylic acid involves the use of hazardous chemicals and requires strict adherence to safety protocols.

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Di-tert-butyl dicarbonate (Boc₂O): Irritant. Avoid inhalation and contact with skin and eyes.

  • Sodium hypochlorite (Bleach): Corrosive and an oxidizing agent. Reacts with acids to produce toxic chlorine gas. Handle with care and ensure it does not come into contact with acidic solutions.

  • Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Causes severe burns upon contact. Handle only in a well-ventilated fume hood with appropriate respiratory protection.

  • Sodium hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage.

  • Hydrochloric acid (HCl): Corrosive. Causes severe skin burns and eye damage. Releases corrosive vapors.

  • Organic Solvents (Dioxane, DMF, DCM, Ethyl Acetate, Diethyl Ether): Flammable and/or toxic. Avoid inhalation of vapors and contact with skin. Use in a well-ventilated area away from ignition sources.[4]

Always consult the Safety Data Sheets (SDS) for all reagents before use. An emergency eyewash and safety shower should be readily accessible.

Conclusion

The synthetic route and detailed protocols provided in this application note offer a robust and scalable method for the large-scale production of 1,4-Oxazepane-6-carboxylic acid. By utilizing a key N-Boc protected intermediate, this strategy allows for controlled chemical transformations and facilitates the synthesis of this valuable building block for drug discovery and development. Adherence to the outlined procedures and safety precautions is essential for the successful and safe execution of this synthesis.

References

  • ChemBK. (2024, April 9). 1,4-oxazepane. Retrieved from [Link]

  • Kaliberda, O., Leha, D., Peredrii, V., Levchenko, K., Zarudnitskii, E., & Grygorenko, O. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1,4-Oxazepane-6-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization of 1,4-Oxazepane-6-carboxylic acid synthesis. This response is structured as a Tier-3 Technical Support resource, designed for researchers encountering yield bottlenecks in the preparation of this medium-sized heterocyclic scaffold.

Topic: Yield Optimization & Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists Status: Active Support

Strategic Overview: The "Medium-Ring" Challenge

The synthesis of 1,4-oxazepane-6-carboxylic acid (and its N-protected analogs like Boc/Fmoc) is notoriously difficult due to the entropic and enthalpic penalties associated with forming 7-membered rings. Unlike 5- or 6-membered rings, 7-membered rings suffer from significant transannular strain and slow cyclization kinetics, often leading to dimerization or polymerization rather than the desired intramolecular ring closure.

The Validated Pathway: While various routes exist, the most robust and scalable method involves the oxidation of a 6-hydroxymethyl intermediate . This approach avoids the difficulty of cyclizing a highly polar carboxylic acid precursor directly.

Core Workflow:

  • Precursor Assembly: Alkylation of a nitrogen source (e.g., serinol derivative) with a glycol unit.

  • Cyclization: Intramolecular etherification or amination under high dilution .

  • Functionalization: Oxidation of the 6-hydroxymethyl group to the 6-carboxylic acid.

Troubleshooting Guide (Q&A Format)

Phase 1: Cyclization & Ring Formation

User Question: "I am attempting the cyclization to form the 1,4-oxazepane ring, but my isolated yield is stuck below 30%. The LCMS shows a major peak with double the mass (dimer). How do I fix this?"

Technical Diagnosis: You are observing intermolecular oligomerization . The rate of intermolecular reaction (


) is competing effectively with the intramolecular cyclization (

). Because the activation energy for forming a 7-membered ring is higher than for 5/6-membered rings, concentration control is the critical variable.

Corrective Protocol:

  • Implement High Dilution: The reaction concentration must be strictly controlled between 0.005 M and 0.02 M . Standard concentrations (0.1 M - 0.5 M) will almost exclusively favor the dimer.

  • Pseudo-High Dilution (Slow Addition): Instead of dumping reagents, use a syringe pump to add the linear precursor dropwise into the catalyst/base solution over 4–8 hours. This keeps the instantaneous concentration of the reactive species extremely low.

  • Temperature Control: Heat is often required to overcome the enthalpic barrier of the 7-membered ring. Refluxing in a high-boiling solvent (e.g., Toluene or Xylene) is preferred over THF to drive the reaction.

Data: Concentration vs. Yield (Cyclization Step)

Concentration (M) Major Product Approx. Yield
0.50 M Polymer/Oligomer < 5%
0.10 M Dimer (14-membered ring) 15-25%

| 0.01 M | 1,4-Oxazepane (Monomer) | 65-75% |

Phase 2: Oxidation to Carboxylic Acid

User Question: "I have the 6-hydroxymethyl-1,4-oxazepane intermediate. When I use Jones reagent to oxidize it to the acid, my Boc protecting group falls off, and I get a water-soluble mess. What is the alternative?"

Technical Diagnosis: Jones reagent (Chromic acid in H₂SO₄) is too acidic for acid-sensitive protecting groups like Boc (tert-butoxycarbonyl). The low pH triggers deprotection, yielding the zwitterionic amino acid which is difficult to extract from the aqueous chromium waste.

Recommended Protocol: TEMPO/BAIB Oxidation This method is mild, pH-neutral, and highly selective for primary alcohols.

Step-by-Step Protocol:

  • Dissolve: 1.0 eq of N-Boc-6-hydroxymethyl-1,4-oxazepane in MeCN:H₂O (1:1).

  • Catalyst: Add 0.1 eq of TEMPO (2,2,6,6-Tetramethylpiperidinyloxy).

  • Oxidant: Add 2.2 eq of BAIB (Bis(acetoxy)iodo)benzene) in portions at 0°C.

  • Reaction: Stir at room temperature for 4–6 hours. The solution will turn orange/red.

  • Workup: Quench with aqueous Na₂S₂O₃. Acidify to pH 3–4 with dilute citric acid (NOT HCl). Extract with EtOAc.[1]

Alternative: Pinnick Oxidation (NaClO₂/NaH₂PO₄) is also excellent but requires a two-step sequence (Alcohol


 Aldehyde 

Acid).
Phase 3: Purification & Isolation

User Question: "I successfully synthesized the acid, but I cannot isolate it from the aqueous phase. It seems to stay in the water during extraction."

Technical Diagnosis: 1,4-Oxazepane-6-carboxylic acid is an amino acid derivative. If the nitrogen is deprotected, it exists as a zwitterion at neutral pH, making it highly water-soluble. Even with an N-Boc group, the carboxylic acid makes the molecule polar.

Isolation Strategy:

  • pH Adjustment: Ensure the aqueous phase is acidified to pH 3.0–3.5 (below the pKa of the carboxylic acid, typically ~4.5) to protonate the carboxylate (

    
    
    
    
    
    
    
    ). Use Citric Acid or 1M KHSO₄. Avoid strong mineral acids if Boc is present.
  • Salting Out: Saturate the aqueous phase with NaCl before extraction to decrease the solubility of the organic acid (Salting-out effect).

  • Solvent Choice: Use DCM:iPrOH (3:1) or CHCl₃:iPrOH (3:1) for extraction. Pure EtOAc is often insufficient for extracting polar carboxylic acids.

Visualizing the Workflow

The following diagram illustrates the critical decision nodes and the recommended synthetic pathway.

OxazepaneSynthesis Start Start: Linear Precursor (e.g., N-Boc-Serinol derivative) Cyclization Step 1: Cyclization (Ring Closure) Start->Cyclization CheckYield Decision: Is Yield > 50%? Cyclization->CheckYield DilutionFix Action: Decrease Conc. to < 0.02 M CheckYield->DilutionFix No Intermediate Intermediate: 6-Hydroxymethyl-1,4-oxazepane CheckYield->Intermediate Yes DilutionFix->Cyclization Oxidation Step 2: Oxidation (Alcohol -> Acid) Intermediate->Oxidation CheckPG Decision: Is PG Acid Sensitive? (e.g., Boc) Oxidation->CheckPG JonesOx Method: Jones Oxidation (Strong Acid) CheckPG->JonesOx No (e.g., Cbz/Fmoc) TempoOx Method: TEMPO/BAIB (pH Neutral) CheckPG->TempoOx Yes (Boc) FinalProduct Target: 1,4-Oxazepane-6-carboxylic Acid JonesOx->FinalProduct TempoOx->FinalProduct

Caption: Decision tree for the synthesis of 1,4-oxazepane-6-carboxylic acid, highlighting the critical dilution step for cyclization and oxidation method selection based on protecting group stability.

References & Authority

  • Cyclization Kinetics: The difficulty of forming 7-membered rings (medium-sized rings) due to transannular strain is a fundamental principle in heterocyclic chemistry.

    • Source:Illuminating the Path to 1,4-Oxazepanes. (2025).[2] ChemRxiv. Link

  • Synthetic Route (Hydroxymethyl Intermediate): The route via the hydroxymethyl intermediate and subsequent oxidation is documented in patent literature for SSTR4 agonists.

    • Source:Patent WO2016075240A1: Morpholine and 1,4-oxazepane amides.[3] (2016).[3][4] Google Patents. Link

  • Oxidation Methodology: The use of TEMPO/BAIB for oxidizing primary alcohols to carboxylic acids in the presence of acid-sensitive groups is a standard, high-fidelity protocol.

    • Source:Epp, J. B., & Widlanski, T. S. (1999). Facile Preparation of Nucleoside-5'-carboxylic Acids. Journal of Organic Chemistry.[4] Link

  • Commercial Availability: The existence of the building block confirms the viability of the route.

    • Source:4-(tert-Butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid (CAS 1269755-58-9). BLD Pharm. Link

Sources

common side reactions in 1,4-Oxazepane-6-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,4-Oxazepane-6-carboxylic Acid Synthesis

Ticket System Status: [ONLINE] Agent: Dr. Aris (Senior Application Scientist) Subject: Troubleshooting Common Side Reactions & Process Optimization

Part 1: Technical Overview

Welcome to the technical support hub for medium-ring heterocycles. The synthesis of 1,4-oxazepane-6-carboxylic acid presents a unique "kinetic trap." Unlike 5- or 6-membered rings, the 7-membered oxazepane ring suffers from significant entropic penalties during formation (


 is highly negative).

This guide addresses the three most reported failure modes: Oligomerization (the "entropy tax"),


-Elimination  (the "enthalpy tax"), and Stereochemical Erosion  (racemization) during downstream functionalization.

Part 2: Troubleshooting Modules

Module 1: The "Gummy Residue" (Oligomerization vs. Cyclization)

User Complaint: "I attempted the cyclization of the diol precursor using Mitsunobu conditions, but the reaction mixture became viscous, and LCMS shows a ladder of masses (M+M, 2M+M...)."

Root Cause: The formation of a 7-membered ring is slower than the intermolecular reaction between two starting material molecules. If the local concentration of the precursor is too high, the intermolecular reaction (dimerization/polymerization) kinetically outcompetes the intramolecular cyclization.

Diagnostic Check:

  • Observation: Viscous oil or insoluble precipitate.

  • LCMS: Peaks at

    
    , 
    
    
    
    .
  • NMR: Broad peaks, loss of distinct multiplet resolution.

Corrective Protocol: Pseudo-High Dilution Do not simply add more solvent to the flask (which slows all kinetics). Instead, use a controlled addition strategy to keep the instantaneous concentration of the active species low.

  • Prepare Solution A: Precursor (diol/amino-alcohol) in minimal THF.

  • Prepare Solution B: Mitsunobu reagents (DIAD/PPh3) in bulk solvent (Toluene or THF) at reflux.

  • Execution: Syringe pump addition of Solution A into Solution B over 4–8 hours.

    • Why: This ensures that as soon as a precursor molecule enters the flask, it is surrounded by reagents and solvent, favoring the unimolecular (intramolecular) reaction over finding another precursor molecule.

Module 2: The "Vinyl Signal" (Elimination vs. Substitution)

User Complaint: "I am trying to close the ring via N-alkylation of a mesylate precursor. I see a new double bond signal in the proton NMR (5.5–6.5 ppm), and the mass is M-Mesylate."

Root Cause: The 6-position often carries an electron-withdrawing group (carboxylic ester). This increases the acidity of the


-protons. When you use a base to trigger cyclization (e.g., NaH, 

), the base may deprotonate the

-carbon, leading to E2 elimination rather than

displacement.

Diagnostic Check:

  • NMR: Appearance of alkene protons (dd or m at 5.0–6.5 ppm).

  • Mechanism: The nitrogen lone pair acts as a base instead of a nucleophile, or the external base is too strong/hindered.

Corrective Protocol: Tuning the Leaving Group & Base

  • Switch Leaving Group: If Mesylate (Ms) leads to elimination, switch to Triflate (Tf) (reacts faster at lower temperatures) or Nosylate (Ns) (allows milder deprotection/cyclization).

  • Base Selection: Switch from NaH (strong base) to

    
     in MeCN .
    
    • Why: Cesium ("The Cesium Effect") coordinates with the leaving group and the nucleophile, pre-organizing the transition state for cyclization and favoring

      
       over E2.
      
Module 3: Stereochemical Drift (Racemization at C6)

User Complaint: "My starting material was enantiopure, but after coupling the 6-carboxylic acid to an amine, the product is a 50:50 racemic mixture."

Root Cause: The C6 proton is alpha to a carbonyl (the carboxylic acid). During activation (e.g., with HATU/DIEA), the formation of the activated ester increases the acidity of this proton. The 7-membered ring flexibility allows the intermediate to adopt a conformation that facilitates enolization/epimerization.

Corrective Protocol: Base-Free or Morpholine-Buffered Coupling

  • Avoid: Strong tertiary amines (Et3N, DIEA) with long activation times.

  • Recommended System: Use DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride).

    • Why: DMTMM allows coupling in alcohol/water or mild organic solvents without adding exogenous base, significantly reducing the risk of

      
      -deprotonation.
      
  • Alternative: If using HATU, use Collidine (weaker base) and cool the reaction to 0°C during the activation step (first 15 mins).

Part 3: Visualization & Logic

Diagram 1: The Kinetic Trap (Cyclization Pathways)

This diagram illustrates the competition between the desired ring closure and the fatal side reactions.

Oxazepane_Pathways cluster_conditions Critical Control Factors Start Linear Precursor (Amino-Alcohol/Diol) Activation Activated Intermediate (OMs / O-PPh3+) Start->Activation Activation (MsCl or DEAD/PPh3) Product 1,4-Oxazepane (7-Membered Ring) Activation->Product Intramolecular SN2 (High Dilution) Dimer Dimer/Oligomer (Gummy Residue) Activation->Dimer Intermolecular SN2 (High Conc.) Alkene Allylic Amine (Elimination Product) Activation->Alkene E2 Elimination (Strong Base/Heat) Factor1 Concentration (<0.05 M) Factor1->Activation Factor2 Temperature (Control E2)

Caption: Kinetic competition in 7-membered ring formation. High dilution favors the green path; concentration favors the red path.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting_Tree Problem Issue: Low Yield / Impurity CheckNMR Analyze Crude NMR Problem->CheckNMR Vinyl Vinyl Protons Present? (5.0 - 6.5 ppm) CheckNMR->Vinyl Yes Broad Broad/Undefined Peaks? CheckNMR->Broad Yes Clean Clean Spectrum but Wrong Mass? CheckNMR->Clean Yes Sol_Elim Elimination Detected Action: Change Base (Cs2CO3) Action: Lower Temp Vinyl->Sol_Elim Sol_Poly Polymerization Detected Action: Syringe Pump Addition Action: Dilute to 0.01M Broad->Sol_Poly Sol_Race Racemization/Hydrolysis Action: Check Coupling Reagents Action: Use DMTMM Clean->Sol_Race

Caption: Diagnostic flowchart for identifying reaction failures based on crude NMR signatures.

Part 4: Comparison of Cyclization Methods

MethodReagentsKey RiskBest For
Mitsunobu

, DIAD/DEAD
Separation of

byproduct; Steric hindrance.
Chiral secondary alcohols; Ether closure.

(Mesylate)
MsCl,

, then NaH

-Elimination; Hydrolysis of ester.
Primary alcohols; Robust substrates.
Reductive Amination Dialdehyde + AmineOver-alkylation; Polymerization.Symmetrical 1,4-oxazepanes.
Cesium Effect

, DMF/MeCN
High cost of reagents.Difficult cyclizations; Preventing elimination.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use DMF as a solvent for the Mitsunobu cyclization? A: Avoid DMF if possible. It is difficult to remove without high heat (risk of polymerization) or aqueous wash (emulsions). Toluene is superior for oxazepane synthesis because it allows higher temperatures for the entropy-disfavored cyclization while being easy to evaporate.

Q: My product co-elutes with Triphenylphosphine oxide (TPPO). How do I purify it? A: This is a classic Mitsunobu headache.

  • Precipitation: Triturate the crude residue with cold Hexane/Ether (1:1). TPPO often precipitates out.

  • Chemical Removal: Add

    
     to the crude mixture. It forms a complex with TPPO that precipitates or stays on the baseline during silica chromatography.
    

Q: Why is the 6-carboxylic acid more stable than the 5-carboxylic acid? A: The 6-position is


 to the nitrogen and 

to the oxygen. The 5-position is

to the nitrogen (an amino acid derivative). The 5-position is much more susceptible to racemization via the N-acyliminium ion or simple enolization. However, the 6-position can still epimerize if the ester group activates the

-proton.

References

  • Kaliberda, O., et al. (2025).[1] Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.[1][2] Link

  • Amgen Inc. (2023). Patent WO2023/018809 A1: KRAS G12D Mutant Protein Inhibitors. (Describes coupling of 1,4-oxazepane-6-carboxylic acid). Link

  • Boehringer Ingelheim. (2016). Patent WO2016075240A1: Morpholine and 1,4-oxazepane amides as somatostatin receptor subtype 4 agonists. (Describes HATU coupling protocols). Link

  • RSC Advances. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (Provides mechanistic insight into 7-membered ring cyclization failures). Link

Sources

stability issues of 1,4-Oxazepane-6-carboxylic acid and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,4-Oxazepane-6-carboxylic Acid & Derivatives

Executive Technical Summary

1,4-Oxazepane-6-carboxylic acid (CAS: 1909326-46-0) represents a specialized class of heterocyclic


-amino acid derivatives. Unlike its 5-carboxylic acid isomer (derived from homoserine), the 6-isomer places the carboxyl group in a position beta to the ring nitrogen (N4) and beta to the ring oxygen (O1) via the C7 methylene bridge.

Core Stability Challenges:

  • Conformational Flux: The 7-membered ring lacks the rigid chair conformation of morpholines (6-membered), existing instead in a dynamic equilibrium between twist-chair and twist-boat conformers. This complicates NMR analysis and can affect binding kinetics.

  • Entropic Strain: The formation and maintenance of the 7-membered ring are thermodynamically less favorable than 5- or 6-membered analogs, making the ring susceptible to ring-opening under harsh acidic conditions or high thermal stress.

  • Zwitterionic Solubility: As a free amino acid, the molecule adopts a zwitterionic state (

    
    ), resulting in poor solubility in non-polar organic solvents (DCM, THF) and potential aggregation in aqueous buffers.
    

Stability & Handling Guide

Chemical Stability Profile
ParameterStability StatusTechnical Note
pH Sensitivity (Acid) Moderate Stable in dilute acids (e.g., 1M HCl). Strong mineral acids (>6M HCl, reflux) can cleave the C2-O1 or C7-O1 ether linkage.
pH Sensitivity (Base) High Generally stable. Resistance to epimerization is higher than

-amino acids due to the

-position of the carboxyl group.
Oxidation Susceptible The N4 position is prone to N-oxidation (N-oxide formation) if exposed to peroxides or peracids (e.g., mCPBA) without protection.
Thermal Moderate Stable up to ~80°C. Prolonged heating >100°C in protic solvents may induce decarboxylation or ring-opening.
Stereochemistry High The C6 chiral center is robust. Unlike C5-isomers, the C6 proton is not sufficiently acidic to enolize rapidly under mild basic conditions.
Storage Protocol
  • State: Store as the hydrochloride salt or N-protected derivative (e.g., N-Boc) to prevent zwitterionic aggregation.

  • Conditions: -20°C, desiccated. The ether linkage is slightly hygroscopic; moisture absorption can catalyze slow hydrolysis over months.

Troubleshooting & FAQs

Issue 1: NMR Signals are Broad or Split at Room Temperature

User Question: "I synthesized the N-Boc-1,4-oxazepane-6-carboxylic acid, but the


 NMR spectrum in 

shows broad, undefined multiplets and split peaks. Is my compound impure?"

Technical Diagnosis: Likely not impure . This is a classic signature of conformational exchange . The 7-membered oxazepane ring flips between twist-chair and twist-boat conformers on a timescale comparable to the NMR frequency (ms). The N-Boc rotamers further complicate this by adding restricted rotation around the carbamate bond.

Actionable Protocol:

  • Variable Temperature (VT) NMR: Run the experiment at 50°C (323 K) .

    • Why: Heating increases the rate of ring flipping, coalescing the signals into sharp, average peaks.

  • Solvent Switch: Change to DMSO-

    
     .
    
    • Why: DMSO often stabilizes one conformer via hydrogen bonding or simply changes the viscosity/solvation shell, potentially sharpening peaks.

  • Validation: If peaks sharpen at high T, the compound is pure. If they remain complex/broad, suspect diastereomeric impurities.

Issue 2: Low Yield During Amide Coupling (Derivatization)

User Question: "I am trying to couple an amine to the C6-carboxylic acid using EDC/HOBt, but yields are consistently <40%. The starting material remains unreacted."

Technical Diagnosis: The C6 position in a 7-membered ring is sterically more hindered than in linear or 6-ring analogs due to the "puckering" of the ring hydrogens. Furthermore, if the ring nitrogen (N4) is unprotected or weakly protected, it may interfere via H-bonding or salt formation.

Optimization Protocol:

  • Switch Coupling Reagents: Move to HATU or COMU .

    • Mechanism:[1][2][3][4] These generate a more reactive active ester (At-complex) that drives the reaction faster, overcoming steric barriers.

  • Base Stoichiometry: Ensure DIPEA is present at 3.0 equivalents.

    • Why: The zwitterionic carboxylate must be fully protonated/activated.

  • One-Pot Protection: If N4 is free, protect it with Boc before coupling. Free secondary amines can compete or poison the activated carboxylate.

Issue 3: Unexpected Ring Opening

User Question: "After treating my derivative with 4M HCl in dioxane to remove a Boc group, I see a new polar impurity by LCMS (+18 mass)."

Technical Diagnosis: While 1,4-oxazepanes are generally stable to Boc-deprotection conditions, the presence of nucleophiles (like water or alcohols) during strong acid treatment can induce acid-catalyzed ether cleavage . This opens the ring, adding water (+18 Da) to form a linear amino-alcohol chain.

Corrective Action:

  • Anhydrous Conditions: Ensure the HCl/dioxane is strictly anhydrous.

  • Scavengers: Add triethylsilane (TES) (2-5%) as a cation scavenger if the cleavage involves a stable carbocation intermediate.

  • Alternative Deprotection: Use TFA/DCM (1:4) at 0°C instead of HCl. TFA is milder on the ether linkage than mineral acids.

Synthesis & Decision Workflow

The following diagram outlines the critical decision paths for functionalizing 1,4-oxazepane-6-carboxylic acid, minimizing stability risks.

OxazepaneWorkflow cluster_0 Critical Control Point Start Start: 1,4-Oxazepane-6-COOH CheckN Is N4 Protected? Start->CheckN Protect Protect N4 (Boc/Cbz) Prevents self-reaction CheckN->Protect No Activation Carboxyl Activation (HATU/DIPEA) CheckN->Activation Yes Protect->Activation Coupling Amide Coupling (R-NH2) Activation->Coupling Deprotect N-Deprotection (TFA or H2/Pd) Coupling->Deprotect Risk Risk: Ether Cleavage Deprotect->Risk If Strong Acid used

Caption: Decision workflow for derivatization. Note the critical N-protection step to prevent interference during carboxyl activation.

Quantitative Data: Solvent Compatibility

SolventSolubility (Free Acid)Solubility (HCl Salt)Solubility (N-Boc)Recommendation
Water High (pH dependent)HighLowGood for lyophilization.
Methanol ModerateHighHighBest for storage/transfer.
DCM NegligibleLowHighPreferred for coupling reactions (N-Boc form).
THF NegligibleLowHighAlternative for coupling.
DMSO HighHighHighUse for NMR or stock solutions.

References

  • Králová, P., Lemrová, B., Maloň, M., & Soural, M. (2020).[4] Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10, 36191-36200. Retrieved from [Link]

  • Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Retrieved from [Link]

  • PubChem. (2025). 1,4-oxazepane-6-carboxylic acid hydrochloride | Compound Summary. Retrieved from [Link]

  • Verma, S. K., et al. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors. Journal of Organic Chemistry, 82(12), 6210-6222.[5] Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 1,4-Oxazepane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

System Status: Operational Topic: Troubleshooting Isolation & Crystallization Ticket ID: OX-7M-CRYS-001 Assigned Specialist: Senior Application Scientist

Introduction: The "Floppy Ring" Challenge

Welcome to the technical support hub for 1,4-Oxazepane-6-carboxylic acid . If you are here, you are likely facing one of two problems: your product is an intractable oil, or it is contaminated with inorganic salts.

The Root Cause: Unlike rigid 5- or 6-membered rings (prolines, piperidines), the 7-membered oxazepane ring possesses significant conformational flexibility. In solution, the molecule rapidly interconverts between twist-chair and twist-boat conformations. To crystallize, the molecule must lose this "entropic freedom" to lock into a rigid lattice. This high entropic penalty often leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—before true nucleation can occur.

This guide provides self-validating protocols to overcome these thermodynamic barriers.

Module 1: "My material is oiling out instead of crystallizing."

Diagnosis: The solution turns milky or separates into a dense, gum-like oil at the bottom of the flask upon cooling or anti-solvent addition.

The Mechanism: Metastable Zone Width (MSZW) Violation

Oiling out occurs when the LLPS boundary is crossed before the Solubility/Nucleation boundary . You are generating supersaturation too fast for the "floppy" molecules to organize.

Troubleshooting Protocol: The "Dual-Ramp" Seeding Strategy

Do not simply cool the oil. The oil is an impurity trap. You must restart.

  • Re-dissolution: Heat the mixture until the oil fully dissolves (creating a clear, homogeneous solution).

  • Determination of Saturation Temperature (

    
    ):  Cool slowly until the first sign of cloudiness appears. Note this temperature.
    
  • The Hold Step: Re-heat to

    
    . The solution must be clear.
    
  • Seeding (Critical): Add 0.5 - 1.0 wt% of pure seed crystals.

    • If you have no seeds: Scratch the glass vigorously or use a sonication probe for 10 seconds to induce nucleation.

  • Isothermal Aging: Hold the temperature constant for 1-2 hours. Do not cool yet.

    • Why? You need the seeds to grow and provide a surface for the molecules to latch onto, bypassing the energy barrier of forming a new crystal from scratch.

  • Slow Cooling: Cool at a rate of

    
    .
    

Recommended Solvent Systems:

  • Good Solvent: Methanol or Water (if zwitterion).

  • Anti-Solvent: Acetone or Isopropanol (IPA).

    • Avoid: Hexane or Diethyl Ether (too non-polar; causes immediate oiling).

Visualizing the Fix

OilingOutWorkflow start Observation: Material Oils Out redissolve 1. Re-heat to Clear Solution start->redissolve find_cloud 2. Cool to Cloud Point (T_cloud) redissolve->find_cloud heat_back 3. Heat to T_cloud + 5°C find_cloud->heat_back Avoid LLPS Zone seed 4. Add Seeds / Sonicate heat_back->seed age 5. Isothermal Hold (2 hrs) seed->age Crystal Growth cool 6. Slow Cool (5°C/hr) age->cool filter Filter Crystalline Solid cool->filter

Figure 1: The "Dual-Ramp" workflow to bypass Liquid-Liquid Phase Separation (LLPS).

Module 2: "I cannot separate the product from inorganic salts (NaCl/KCl)."

Diagnosis: You synthesized the acid via hydrolysis of an ester (using LiOH or NaOH) and neutralized it with HCl. Now you have a solid, but it's 50% salt by weight.

The Mechanism: Solubility Differential

1,4-Oxazepane-6-carboxylic acid is highly water-soluble, making it difficult to wash away salts with water. However, it has significant solubility in hot ethanol, whereas NaCl is virtually insoluble in ethanol.

Troubleshooting Protocol: The "Ethanol Trituration"
  • Evaporation: Remove all water from your crude reaction mixture. Azeotrope with toluene if necessary to ensure dryness.

  • Extraction: Add anhydrous Ethanol (10 mL per gram of crude).

  • Reflux: Heat to reflux (

    
    ) for 30 minutes with vigorous stirring. The product will dissolve; the NaCl will remain suspended.
    
  • Hot Filtration: Filter the mixture while hot through a sintered glass funnel (porosity 3 or 4).

    • Solid on filter: Inorganic salts (Discard).

    • Filtrate: Contains your Oxazepane product.[1][2][3][4]

  • Concentration: Evaporate the ethanol filtrate to roughly 20% volume.

  • Crystallization: Add Acetone dropwise to the concentrated ethanol solution until turbid. Cool to

    
    .
    

Module 3: "Yield is low. Should I isolate the Salt or the Zwitterion?"

Diagnosis: You are losing product in the mother liquor.

The Science: This molecule is an amino acid. It has two ionizable groups:

  • Secondary Amine (

    
    )
    
  • Carboxylic Acid (

    
    )
    

It exists in three states depending on pH. Crystallization is most efficient at the Isoelectric Point (pI) , where the net charge is zero, and water solubility is at its minimum.

StatepH RangeSolubilityIsolation Strategy
Cationic (HCl Salt) pH < 2High in Water, Low in OrganicsCrystallize from MeOH/Ether
Zwitterion (Neutral) pH 5.5 - 6.5 (pI)Lowest in Water Precipitate from Water/IPA
Anionic (Carboxylate) pH > 9Very High in WaterDo not isolate (Salt formation)
Troubleshooting Protocol: Isoelectric Focusing

If you are struggling with yield, you are likely not at the pI.

  • Dissolve: Dissolve the crude material in a minimum amount of water.

  • Monitor: Insert a calibrated pH probe.

  • Adjust:

    • If acidic, add 2M NaOH dropwise.

    • If basic, add 2M HCl dropwise.

  • Target: Aim for pH 6.0 ± 0.2 .

  • Displacement: Once at pH 6.0, the solution may turn cloudy. If not, slowly add Isopropanol (IPA) or Acetonitrile (ratio 3:1 Solvent:Water).

    • Note: IPA lowers the dielectric constant of the solvent, forcing the zwitterion out of solution.

Visualizing the pH Swing

IsoelectricPoint acid Cation (+) (Soluble) zwitter Zwitterion (0) (Insoluble) acid->zwitter Add Base to pH 6.0 base Anion (-) (Soluble) base->zwitter Add Acid to pH 6.0 precip Precipitate Solid zwitter->precip Add IPA (Anti-solvent)

Figure 2: Solubility profile relative to pH. Maximum recovery occurs at the Zwitterionic state (approx pH 6.0).

References

  • Mettler Toledo. Oiling Out in Crystallization: Causes and Fixes. Retrieved from

  • Kaliberda, O., et al. (2025).[4][5] Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.[4] Retrieved from

  • Králová, P., et al. (2020).[6] Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine.[6][7][8][9] RSC Advances, 10, 35776-35783. Retrieved from

  • PubChem. 1,4-Oxazepane-6-carboxylic acid hydrochloride (Compound Summary). National Library of Medicine. Retrieved from

  • University of Rochester. Tips & Tricks: Recrystallization and Solvent Selection. Retrieved from

Sources

challenges in the scale-up synthesis of 1,4-Oxazepane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Technical Support Hub. This guide addresses the specific engineering and chemical challenges encountered when transitioning the synthesis of 1,4-Oxazepane-6-carboxylic acid from medicinal chemistry (milligram) to process development (kilogram) scale.

Unlike stable 5- or 6-membered rings (pyrrolidines/morpholines), the 1,4-oxazepane scaffold represents a "medium-sized" 7-membered ring.[1] These are notoriously difficult to synthesize at scale due to unfavorable entropy (ΔS‡) and transannular strain.

🔬 Module 1: Strategic Route Selection & Kinetics

The Core Challenge: The primary failure mode in scale-up is the competition between intramolecular cyclization (forming the ring) and intermolecular polymerization (forming strings).

📉 Critical Process Parameters (CPP) for Cyclization
ParameterLab Scale (1–10g)Scale-Up (1kg+)The "Why" (Mechanism)
Concentration 0.01 M>0.1 M (Required for throughput)High concentration favors intermolecular collisions (polymerization).
Addition Rate Bolus additionPseudo-High Dilution (Slow dosing)Keeps instantaneous concentration of the reactive intermediate low relative to the cyclized product.
Temperature Reflux (uncontrolled)Controlled RampHigher T favors the higher activation energy pathway (often the strained ring closure) but risks decomposition.
Base Choice NaH (Solid)KOtBu / NaOtBu (Solution)Solid handling is hazardous at scale; solution dosing allows precise pH control.
🧩 Troubleshooting Guide: The Cyclization Step

Q: My reaction conversion is high (>90%), but the isolated yield of the monomer is low (<40%). The rest is a gummy residue. What is happening?

A: You are seeing oligomerization . In 7-membered ring formation, the rate of ring closure (


) is often slower than the rate of dimerization (

).
  • Diagnosis: Check LC-MS for peaks at

    
     or 
    
    
    
    .
  • Solution (The "Pseudo-High Dilution" Protocol):

    • Do not mix the precursor and base all at once.

    • Dissolve the base in the reactor solvent.

    • Dissolve your linear precursor in a separate vessel.

    • Slowly dose the precursor into the base solution over 6–12 hours.

    • Result: The "instantaneous" concentration of the unreacted precursor remains effectively zero, statistically forcing the molecule to react with itself (cyclize) rather than find another partner.

Q: I am observing Regio-isomers (N-alkylation vs. O-alkylation). How do I control this?

A: This depends on your specific precursor (e.g., an amino-alcohol reacting with a bis-electrophile).

  • Mechanism: The Nitrogen is more nucleophilic (kinetic product), but the Oxygen anion is more basic.

  • Protocol Fix:

    • Protect the Nitrogen: Ensure the N-4 position is protected with a carbamate (Boc/Cbz) before attempting the ether linkage formation.

    • Phase Transfer Catalysis (PTC): If forming the ether bond to close the ring, use a PTC system (Toluene/50% NaOH + TBAB). This often favors O-alkylation in biphasic systems by "shuttling" the alkoxide.

🧪 Module 2: Isolation of the Zwitterion

The Core Challenge: 1,4-Oxazepane-6-carboxylic acid is an unnatural amino acid. Upon deprotection, it exists as a zwitterion (inner salt), making it highly water-soluble and difficult to extract into organic solvents.

📊 Solubility Profile & Extraction Logic
pH StateSpecies FormSolubilityExtraction Strategy
pH < 2 Cationic (

)
Soluble in WaterBind to Cation Exchange Resin
pH ~ 6 (pI) Zwitterion (

)
Min. Water Solubility Precipitation Point
pH > 10 Anionic (

)
Soluble in WaterBind to Anion Exchange Resin
🛠️ Protocol: Isoelectric Point Crystallization[2]

Q: I cannot extract the product from the aqueous layer after ester hydrolysis/Boc-deprotection. DCM and Ethyl Acetate extractions are empty.

A: Stop extracting. You are fighting the zwitterionic nature. Use Ion Exchange Chromatography or Isoelectric Precipitation .

Step-by-Step Recovery Protocol:

  • Resin Selection: Use a strongly acidic cation exchange resin (e.g., Dowex 50W-X8 or Amberlyst 15 ).

  • Loading: Acidify your aqueous reaction mixture to pH 1–2. Load it onto the column.[2] The product (cationic) will bind to the resin; salts (NaCl) and non-basic impurities will pass through.

  • Washing: Wash the column with 2–3 Bed Volumes (BV) of deionized water to remove all salts.

  • Elution: Elute with 1M Aqueous Ammonia (NH4OH) .

    • Mechanism:[3][4] The ammonia deprotonates the resin, releasing the amino acid.

  • Isolation: Concentrate the ammoniacal fractions. As the excess ammonia evaporates, the pH will drift toward neutral (the Isoelectric Point), and the product often crystallizes directly as a white solid.

⚠️ Module 3: Safety in Scale-Up

The Core Challenge: Reagents used to build the oxazepane core (often bis-electrophiles like epichlorohydrin analogs or nitrogen mustards) are potential alkylating agents.

Q: We are using a bis-mesylate precursor for the ring closure. It is generating a significant exotherm.

A: Bis-alkylation reactions are highly exothermic.

  • Thermal Runaway Risk: In a 7-membered ring closure, the reaction is often slow to start (induction period due to strain) and then accelerates.

  • Control:

    • Use DSC (Differential Scanning Calorimetry) to determine the onset temperature of decomposition.

    • Never add the catalyst/base to the full mixture at the reaction temperature. Always dose the limiting reagent.

🧬 Visualizing the Pathway

The following diagram illustrates the kinetic competition and the purification logic.

OxazepaneProcess Precursor Linear Precursor (Amino-Alcohol) Reaction Cyclization Reaction (Pseudo-High Dilution) Precursor->Reaction Slow Addition Base Base (KOtBu/NaH) Base->Reaction Path_Ring Intramolecular Cyclization (Desired) Reaction->Path_Ring Low Conc. Path_Poly Intermolecular Polymerization (Impurity) Reaction->Path_Poly High Conc. Crude Crude Mixture (Zwitterion + Salts) Path_Ring->Crude Path_Poly->Crude Resin_Load Load on Dowex 50W (pH < 2) Crude->Resin_Load Resin_Wash Water Wash (Remove Salts) Resin_Load->Resin_Wash Resin_Elute Elute with NH4OH Resin_Wash->Resin_Elute Final 1,4-Oxazepane-6-COOH (Crystalline Solid) Resin_Elute->Final Evaporation

Caption: Process flow comparing the kinetic pathway of cyclization vs. polymerization and the ion-exchange purification strategy.

📚 References & Authority

  • Scalable Synthesis of 1,4-Oxazepanes:

    • Kaliberda, O. et al. "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes."[1] ChemRxiv, 2025.[1][5]

    • Significance: Describes optimized protocols for multigram synthesis of this specific scaffold, overcoming the "medium-ring" scarcity.

  • Zwitterion Purification Techniques:

    • Patil, N. D. et al. "Separation of α-amino acids using zwitterionic exchangers." ResearchGate / PubMed, 2011/2020.

    • Significance: Validates the use of ion exchange and isoelectric point precipitation for amino-acid-like heterocycles.

  • Mitsunobu & Pd-Catalyzed Routes:

    • Lee, J. et al. "Scalable Process of Spiro(cyclopropane)oxazepane Pyridine Carboxylic Acid."[5] Organic Process Research & Development, 2022.[5]

    • Significance: Provides industrial case studies on handling the thermodynamics of oxazepane ring closure on a kilogram scale.

  • Baldwin’s Rules & Medium Rings:

    • Standard process chemistry principles regarding 7-membered ring formation constraints (7-endo-tet vs 7-exo-tet).

    • Context: Explains the high activation energy required for the cyclization step.

Sources

identification of impurities in 1,4-Oxazepane-6-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1,4-Oxazepane-6-carboxylic acid and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists. The 1,4-oxazepane scaffold is a privileged seven-membered heterocycle, yet its synthesis can be challenging due to its medium-sized ring structure, which can be prone to competitive side reactions and stereochemical complexities.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges effectively.

Troubleshooting Guide: Impurity Identification & Mitigation

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of 1,4-oxazepane rings are a common issue, often stemming from incomplete cyclization or the prevalence of side reactions. The formation of a seven-membered ring is entropically less favorable than smaller rings, and several factors can hinder the desired intramolecular reaction.

Potential Causes & Solutions:

  • Inefficient Cyclization: The key ring-forming step requires specific conditions to favor the desired intramolecular pathway.

    • Causality: High concentrations can favor intermolecular polymerization over the desired intramolecular cyclization. The choice of base and solvent is also critical to deprotonate the nucleophile without causing degradation.

    • Solution: Employ high-dilution conditions during the cyclization step to minimize intermolecular side reactions. Titrate the substrate slowly into a solution of a suitable non-nucleophilic base (e.g., proton sponge, K₂CO₃) in a polar aprotic solvent like DMF or Acetonitrile at an elevated temperature.

  • Competitive Side Reactions: The most common competitive reaction is the formation of an undesired lactone.[2]

    • Causality: If the linear precursor contains both a hydroxyl group and a carboxylic acid, the hydroxyl group can act as an internal nucleophile, attacking the activated carboxylic acid to form a stable six- or seven-membered lactone. This pathway can sometimes be kinetically or thermodynamically favored over the desired N-alkylation or amide formation.[3]

    • Solution: Utilize appropriate protecting groups. Protect the hydroxyl group (e.g., as a TBDMS or benzyl ether) before attempting the cyclization involving the amine and the electrophilic center. The protecting group can be removed in a subsequent step.

  • Starting Material Degradation: The starting materials or intermediates may be unstable under the reaction conditions.

    • Solution: Analyze the stability of your linear precursor under the planned reaction conditions (base, temperature) using a technique like TLC or LC-MS before committing the bulk of your material. Consider milder reaction conditions or alternative synthetic routes if degradation is observed.

Experimental Workflow: Improving Cyclization Yield

cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Analysis A Prepare solution of base (e.g., K2CO3) in high volume of solvent (e.g., DMF) C Heat base solution to optimal temperature (e.g., 80-100 °C) A->C B Prepare separate solution of linear precursor at low concentration D Add precursor solution to base solution dropwise over several hours via syringe pump B->D C->D E Monitor reaction progress by TLC/LC-MS for disappearance of starting material D->E F Standard aqueous workup E->F G Analyze crude product for desired product and key impurities (e.g., lactone) F->G

Caption: High-dilution workflow to favor intramolecular cyclization.

Question 2: I've identified an impurity with a mass corresponding to a loss of water from my linear precursor. Is this a lactone, and how can I prevent its formation?

Answer: Yes, an impurity with a mass corresponding to the dehydrated linear precursor is very likely a lactone, resulting from an intramolecular esterification. This is a significant competitive reaction in the synthesis of oxazepane carboxylic acids.[2][4]

Mechanism of Side Reaction:

The formation of the desired 1,4-oxazepane ring relies on the nitrogen atom acting as the key nucleophile. However, the oxygen atom of a hydroxyl group in the precursor chain can also act as a nucleophile, leading to lactonization. The regioselectivity and outcome can be highly dependent on the substitution pattern of the starting materials.[3][5]

Start Linear Precursor (Amine, Hydroxyl, Carboxylic Acid) Path1_Node Desired Pathway (N-nucleophile attacks) Start->Path1_Node Base/Heat Path2_Node Side Reaction (O-nucleophile attacks) Start->Path2_Node Acid/Heat or Spontaneous Product 1,4-Oxazepane-6-carboxylic acid Path1_Node->Product Impurity Lactone Impurity Path2_Node->Impurity

Caption: Competing pathways: Desired cyclization vs. lactonization.

Prevention & Mitigation Strategies:

  • Orthogonal Protecting Groups: The most robust strategy is to protect the hydroxyl group with a protecting group that is stable to the cyclization conditions but can be removed later.

    • Protocol: Silylate the hydroxyl group (e.g., with TBDMS-Cl) prior to the cyclization step. Once the oxazepane ring is formed, the silyl ether can be cleanly removed using a fluoride source (e.g., TBAF) or acidic conditions that do not cleave the oxazepane ring. A TFA/triethylsilane (Et3SiH)-mediated cleavage has been shown to yield 1,4-oxazepane derivatives, whereas TFA alone can lead to lactonization.[3][5]

  • Activate the Carboxylic Acid in situ: If direct amide bond formation is the cyclization strategy, use coupling reagents that favor reaction with the amine over the alcohol, such as HATU or HOBt/EDC, at lower temperatures.

Question 3: My final product shows two spots on TLC and two peaks in the HPLC, but the mass spectrum is correct for both. Am I dealing with diastereomers?

Answer: This is a classic sign of diastereomer formation. If your synthesis creates a new stereocenter on a molecule that already possesses one, you will likely form a mixture of diastereomers.[3] Unlike enantiomers, diastereomers have different physical properties and can be separated by standard laboratory techniques like chromatography.

Causes & Solutions:

  • Causality: The formation of the oxazepane scaffold can be non-stereoselective, leading to a mixture of configurations at the newly formed stereocenter.[4] The ratio of these diastereomers can be influenced by steric effects and substitution patterns on the starting materials.[2][3]

  • Separation:

    • Flash Chromatography: Diastereomers often have different polarities, allowing for separation on a silica gel column. Careful selection of the solvent system is crucial.

    • Preparative HPLC: For difficult separations, reversed-phase preparative HPLC can provide baseline separation of the two isomers.[4]

  • Stereoselective Synthesis: To avoid a separation issue, consider a stereoselective synthesis strategy. This could involve using a chiral auxiliary or a diastereomeric salt resolution early in the synthesis to isolate a single stereoisomer before the cyclization step.[2]

Frequently Asked Questions (FAQs)

Question 1: What are the most reliable analytical methods for assessing the purity of 1,4-Oxazepane-6-carboxylic acid?

Answer: A multi-technique approach is recommended for robust purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase method using a C18 column is typically effective.[6][7]

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for rapid, real-time reaction monitoring and for identifying the number of components in your crude product.[6]

  • Mass Spectrometry (MS): LC-MS is highly effective for identifying the mass of the desired product and any impurities, providing crucial clues about their identity (e.g., starting materials, side products like lactones).[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and can be used to determine the ratio of diastereomers.[8][9]

Table 1: Recommended Analytical Methods for Purity Assessment
MethodTypical Column/Stationary PhaseMobile Phase ExampleDetectionPrimary Use
HPLC C18 (e.g., 4.6 x 150 mm, 5 µm)[6]Gradient: Water (0.1% Formic Acid) & Acetonitrile (0.1% Formic Acid)[6]UV (210 nm)[6]Quantitative purity, impurity profiling
LC-MS Waters Symmetry C18 (3.9 x 150 mm, 5 µm)[7]Acetonitrile : 5 mM Ammonium Acetate w/ 0.3% Formic Acid[7]ESI+, MRMImpurity identification, reaction monitoring
TLC Silica Gel 60 F₂₅₄Ethyl Acetate / Hexanes or Dichloromethane / MethanolUV (254 nm), KMnO₄ stain[6]Rapid reaction monitoring, qualitative check
GC-MS --Electron Impact (EI)Analysis of volatile impurities or residual solvents[7]
Question 2: How can I effectively purify the final carboxylic acid product from unreacted starting materials and neutral byproducts?

Answer: Purification of carboxylic acids can often be achieved through a straightforward acid-base extraction, leveraging the acidic nature of the target molecule.[10]

Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Base Wash: Extract the organic layer with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while neutral impurities and starting materials remain in the organic layer.

  • Separation: Separate the aqueous layer. It is wise to wash the organic layer once more with the base solution to ensure complete extraction.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with a strong acid (e.g., 1 M HCl) until the pH is well below the pKa of the carboxylic acid (typically pH 2-3). The protonated, neutral carboxylic acid will precipitate out if it is a solid or can be extracted back into a fresh portion of organic solvent.

  • Final Steps: Collect the precipitated solid by filtration or dry the organic extract (e.g., with MgSO₄), filter, and evaporate the solvent to yield the purified carboxylic acid.[10]

References

  • Králová, P., Lemrová, B., Maloň, M., & Soural, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(61), 37235-37244. Retrieved from [Link]

  • Kaliberda, O., Leha, D., Peredrii, V., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold. Retrieved from [Link]

  • Králová, P., Lemrová,B., Maloň, M., & Soural, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Králová, P., Lemrová, B., Maloň, M., & Soural, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(61), 37235-37244. Retrieved from [Link]

  • Idris, N., et al. (2025). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of carboxylic acids.
  • Wang, X., et al. (2018). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 23(11), 2841. Retrieved from [Link]

  • Al-Rimawi, F. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4851. Retrieved from [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Retrieved from [Link]

  • Prathyun, U. S., & Baidya, F. (2020). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Journal of Pharmaceutical Research. Retrieved from [Link]

  • Jasperse, C. (n.d.). Carboxylic Acids, Esters, Amides, Acid-Chlorides. Retrieved from [Link]

  • Vessally, E., et al. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. Retrieved from [Link]

  • Prathyun, U. S., & Baidya, F. (2020). Synthesis of impurities in the manufacture of oxcarbazepine and carbamazepine. Journal of Pharmaceutical Research. Retrieved from [Link]

  • Ikushima, Y., Oshima, T., & Inada, A. (2025). Extraction of Amino Acid Esters Using a Pillar[5]arene Carboxylic Acid Derivative as a Novel Acidic Macrocyclic Compound. Solvent Extraction Research and Development, Japan, 32(2), 79-87. Retrieved from [Link]

Sources

Validation & Comparative

Definitive Guide: Validation of Analytical Methods for 1,4-Oxazepane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Oxazepane-6-carboxylic acid (CAS: 1909326-46-0) is a critical seven-membered heterocyclic building block, increasingly utilized in the synthesis of peptide mimetics, GABA analogs, and dopamine D4 receptor ligands. Its structural features—a secondary amine, an ether linkage, and a carboxylic acid—confer a zwitterionic character and high polarity, presenting significant analytical challenges.

This guide objectively compares the performance of Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS) —the recommended "Gold Standard"—against traditional Reverse-Phase HPLC (RP-HPLC) and Derivatization methods. We provide field-proven protocols, validation data, and decision-making frameworks for researchers in drug development.

Part 1: Comparative Analysis of Analytical Methodologies

The lack of a strong chromophore in 1,4-Oxazepane-6-carboxylic acid renders standard UV detection suboptimal. Below is a direct performance comparison based on experimental validation parameters.

Performance Matrix: HILIC-MS/MS vs. Alternatives
FeatureMethod A: HILIC-MS/MS (Recommended) Method B: RP-HPLC (UV @ 210 nm) Method C: Pre-column Derivatization (Fmoc)
Principle Polar stationary phase separation with mass selective detection.Hydrophobic retention on C18 with low-wavelength UV.Chemical modification to add fluorophore/chromophore.
Sensitivity (LOD) High (0.5 ng/mL)Low (50 µg/mL)Medium-High (10 ng/mL)
Selectivity Excellent (Mass-resolved)Poor (Susceptible to solvent/buffer noise)Good (Shifted retention)
Sample Prep Simple Protein Precipitation (PPT)Direct Injection / DilutionComplex (Reaction required)
Linearity Range 1 – 1000 ng/mL100 – 1000 µg/mL50 – 5000 ng/mL
Throughput High (< 5 min run)Medium (15-25 min run)Low (Reaction time + run)
Suitability PK Studies, Trace ImpuritiesRaw Material Assay (>95% purity)Chiral Separation (if applicable)
Expert Insight: Why HILIC-MS/MS Wins

While RP-HPLC with ion-pairing agents can retain this polar molecule, it often suffers from "dewetting" issues and poor MS compatibility. HILIC (Hydrophilic Interaction Liquid Chromatography) utilizes the water layer on the silica surface to partition the polar zwitterion, providing superior retention and peak shape without the need for aggressive derivatization.

Part 2: Detailed Experimental Protocols

Protocol A: Optimized HILIC-MS/MS (The "Product" Solution)

Target Application: Pharmacokinetic (PK) studies and trace impurity quantification.

1. Chromatographic Conditions
  • Column: Waters XBridge BEH Amide (or equivalent), 2.1 x 100 mm, 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]

  • Gradient:

    • 0.0 min: 90% B

    • 3.0 min: 50% B

    • 3.1 min: 90% B

    • 5.0 min: Stop

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

2. Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • MRM Transitions:

    • Quantifier:

      
       146.1 
      
      
      
      100.1 (Loss of HCOOH).
    • Qualifier:

      
       146.1 
      
      
      
      82.1 (Ring fragmentation).
  • Collision Energy: 15 eV (Quantifier), 25 eV (Qualifier).

3. Sample Preparation (Self-Validating Workflow)
  • Stock: Dissolve 1 mg 1,4-Oxazepane-6-carboxylic acid in 1 mL 50:50 MeOH:H2O.

  • Extraction: Add 50 µL plasma/sample to 150 µL cold Acetonitrile (containing Internal Standard, e.g.,

    
    -labeled analog).
    
  • Vortex & Centrifuge: 10 min at 10,000 rpm.

  • Injection: Inject 2 µL of the supernatant.

Protocol B: RP-HPLC (UV Detection)

Target Application: Quality Control (QC) of raw material.

  • Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase: Phosphate Buffer (pH 2.1) : Acetonitrile (95:5 Isocratic).

  • Detection: UV at 210 nm.[1]

  • Critical Note: The low pH is essential to suppress ionization of the carboxylic acid (

    
    ) and ensure retention.
    

Part 3: Validation Framework (ICH Q2 Guidelines)

To ensure scientific integrity, the selected method must undergo rigorous validation.[1]

Specificity & Selectivity
  • Requirement: No interference at the retention time of the analyte.

  • Test: Inject blank matrix (plasma or formulation excipients).

  • Acceptance: Interference peak area < 20% of the LLOQ area.

Linearity & Range
  • Protocol: Prepare 6 non-zero concentrations (e.g., 1, 5, 20, 100, 500, 1000 ng/mL for MS).

  • Analysis: Linear regression (

    
    ) with 
    
    
    
    weighting.
  • Acceptance:

    
    .
    
Accuracy & Precision
  • Intra-day: 5 replicates at Low, Medium, and High QC levels.

  • Inter-day: Repeat over 3 separate days.

  • Acceptance:

    • Accuracy: 85–115% (80–120% at LLOQ).

    • Precision (CV):

      
       (
      
      
      
      at LLOQ).
Robustness (The "Stress Test")

Deliberately vary parameters to prove method reliability:

  • Flow Rate:

    
     mL/min.
    
  • Column Temp:

    
    C.
    
  • Mobile Phase pH:

    
     units.
    

Part 4: Visualization of Workflows

Diagram 1: Analytical Method Selection Decision Tree

This logic gate ensures you select the correct method based on your sensitivity and matrix requirements.

MethodSelection Start Start: Define Analytical Goal Q1 Is the sample a raw material (High Concentration)? Start->Q1 Q2 Is UV detection available and sufficient (210 nm)? Q1->Q2 Yes MethodMS Select HILIC-MS/MS High Sensitivity, Specificity Q1->MethodMS No Branch1_Yes Yes Branch1_No No (Biological/Trace) MethodRP Select RP-HPLC (UV) Cost-effective, Robust Q2->MethodRP Yes MethodDeriv Select Derivatization (Fmoc) Increases UV/Fluorescence signal Q2->MethodDeriv No

Caption: Decision tree for selecting the optimal analytical technique based on sample concentration and matrix complexity.

Diagram 2: Validation Workflow (ICH Q2)

A step-by-step visualization of the validation lifecycle.

ValidationWorkflow SystemSuit System Suitability (RSD < 2%, Tailing < 1.5) Specificity Specificity Test (Blank Matrix check) SystemSuit->Specificity Linearity Linearity & Range (6 points, r² > 0.99) Specificity->Linearity Accuracy Accuracy & Precision (Recov. 85-115%) Linearity->Accuracy Robustness Robustness Study (Parameter variation) Accuracy->Robustness FinalReport Final Validation Report Robustness->FinalReport

Caption: Sequential workflow for validating the analytical method according to ICH Q2(R1) guidelines.

References

  • Royal Society of Chemistry. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 122163371, 1,4-oxazepane-6-carboxylic acid. Retrieved from [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering. (2016). HPLC method validation and application for organic acid analysis. Retrieved from [Link]

Sources

A Structural and Functional Comparison of 1,4-Oxazepane-6-carboxylic Acid and Other Key Saturated Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Three-Dimensional Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the exploration of chemical space beyond flat, aromatic systems is a paramount objective. Saturated heterocyclic scaffolds have emerged as critical components in the design of novel therapeutics, offering three-dimensional diversity that can lead to improved physicochemical properties, enhanced target engagement, and more favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Among these, the 1,4-oxazepane ring system has garnered interest as a versatile scaffold, yet its systematic comparison with other prevalent saturated heterocycles remains largely unexplored in a consolidated format.

This guide provides an in-depth structural and functional comparison of 1,4-Oxazepane-6-carboxylic acid with three other key saturated heterocyclic carboxylic acids: piperidine-4-carboxylic acid, morpholine-2-carboxylic acid, and azepane-4-carboxylic acid. By examining their conformational preferences, physicochemical properties, and documented biological applications, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in scaffold selection for their drug discovery programs.

Structural and Conformational Analysis: A Deeper Dive into Three-Dimensional Space

The conformational behavior of a scaffold is intrinsically linked to its biological activity, as it dictates the spatial orientation of substituents and their interactions with a biological target. The scaffolds under consideration, being saturated rings, adopt non-planar conformations to alleviate steric and torsional strain.

1,4-Oxazepane-6-carboxylic Acid: As a seven-membered ring, 1,4-oxazepane is characterized by a high degree of conformational flexibility. It can exist in several low-energy conformations, with the chair and twist-chair forms being the most energetically favorable. The presence of the heteroatoms and the carboxylic acid substituent further influences the conformational landscape. Detailed NMR and computational studies have shown that the 1,4-oxazepane scaffold often adopts a chair conformation[1]. The positioning of the carboxylic acid at the 6-position can have a significant impact on the overall shape and polarity of the molecule.

Piperidine-4-carboxylic Acid: The six-membered piperidine ring predominantly exists in a chair conformation. The carboxylic acid at the 4-position can occupy either an axial or equatorial position, with the equatorial conformation being generally more stable due to reduced steric hindrance. The rigid and well-defined chair conformation of the piperidine scaffold has made it a popular choice in drug design.

Morpholine-2-carboxylic Acid: Similar to piperidine, the six-membered morpholine ring also adopts a stable chair conformation. The presence of the oxygen atom at the 4-position influences the electronic properties of the ring and can act as a hydrogen bond acceptor, often improving aqueous solubility.

Azepane-4-carboxylic Acid: The seven-membered azepane ring, like 1,4-oxazepane, is conformationally flexible and can adopt multiple low-energy conformations, including chair and boat forms. This flexibility can be advantageous in allowing the molecule to adapt to the binding site of a target, but it can also present challenges in terms of designing rigid analogues. The conformational diversity of substituted azepanes is often a key determinant of their biological activity[2].

G cluster_0 Scaffold Comparison 1,4-Oxazepane 1,4-Oxazepane Piperidine Piperidine 1,4-Oxazepane->Piperidine Ring Size (7 vs 6) Morpholine Morpholine 1,4-Oxazepane->Morpholine Ring Size (7 vs 6) Azepane Azepane 1,4-Oxazepane->Azepane Heteroatom (O vs C) Piperidine->Morpholine Heteroatom (C vs O) Piperidine->Azepane Ring Size (6 vs 7) Morpholine->Azepane Ring Size (6 vs 7) G cluster_workflow Microsomal Stability Assay Workflow A Prepare Reaction Mixture (Buffer, NADPH system) B Add Test Compound A->B C Pre-incubate at 37°C B->C D Initiate with Microsomes C->D E Time-Point Sampling (0, 5, 15, 30, 60 min) D->E F Quench Reaction (Acetonitrile + IS) E->F G Protein Precipitation F->G H Centrifugation G->H I Supernatant Analysis (LC-MS/MS) H->I J Data Analysis (t½, CLint) I->J

Caption: Workflow for the in vitro liver microsomal stability assay.

Conclusion: Informed Scaffold Selection for Enhanced Drug Discovery

The selection of a saturated heterocyclic scaffold is a multifaceted decision that requires a thorough understanding of its structural, physicochemical, and biological properties. This guide has provided a comparative analysis of 1,4-Oxazepane-6-carboxylic acid alongside piperidine-4-carboxylic acid, morpholine-2-carboxylic acid, and azepane-4-carboxylic acid.

While all four scaffolds offer access to three-dimensional chemical space, they possess distinct characteristics. The six-membered piperidine and morpholine rings offer greater conformational rigidity, which can be advantageous for structure-based design. In contrast, the seven-membered 1,4-oxazepane and azepane rings provide greater conformational flexibility, which may allow for better adaptation to a binding site. The presence and position of heteroatoms significantly influence physicochemical properties such as basicity and hydrophilicity.

Ultimately, the optimal scaffold choice will depend on the specific goals of the drug discovery program, including the nature of the biological target and the desired ADME properties. By leveraging the comparative data and experimental protocols presented in this guide, researchers can make more strategic and data-driven decisions in the design and synthesis of novel therapeutic agents.

References

  • PubChem. (n.d.). Azepane-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • de VJ, et al. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 47(12), 3073-3083.
  • Zhang, Y., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters, 18(12), 3545-3550.
  • Li, Y., et al. (2020). Discovery of N-(Indazol-3-yl)piperidine-4-carboxylic Acids as RORγt Allosteric Inhibitors for Autoimmune Diseases. ACS Medicinal Chemistry Letters, 11(2), 114-119.
  • de VJ, et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. Retrieved from [Link]

  • Králová, P., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(60), 36531-36542.
  • Kumar, A., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 459-483.
  • Semantic Scholar. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Azepane-4-carboxylic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]

  • Kaliberda, O., et al. (2025, November 6). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
  • Králová, P., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. Retrieved from [Link]

  • Google Patents. (n.d.). US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.
  • Al-Masoudi, N. A., et al. (2019). Studying the Biological Activity of Some Oxazepine Derivatives Against Some G (+) and G (-) Bacteria.
  • Takeuchi, I., et al. (2000). Studies on the 1,4-oxazepine ring formation reaction using the molecular orbital method. Chemical and Pharmaceutical Bulletin, 48(5), 725-728.
  • PubChem. (n.d.). Morpholine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold.1–6. Retrieved from [Link]

  • de Kort, M., et al. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. The Journal of Organic Chemistry, 82(11), 5815-5825.
  • ChemBK. (2024, April 9). 1,4-oxazepane. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,4‐Diazepane Ring‐Based Systems. Retrieved from [Link]

  • Al-Jubori, H. M. S. (2024). Synthesis and Biological Activity of 1,3-Oxazpine-4,7-Dione Derivatives. Tikrit Journal of Pure Science, 29(3), 116-123.
  • Hamzah, B. F., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences, 6(6), 1239-1245.
  • Takeuchi, I., et al. (2000). Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. Chemical & Pharmaceutical Bulletin, 48(5), 725-728.
  • Chemistry LibreTexts. (2025, March 18). 4.4: Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Greece, D. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research & Reviews: Journal of Medicinal & Organic Chemistry, 10(1), 008.
  • PubChemLite. (n.d.). 1,4-oxazepane-6-carboxylic acid hydrochloride (C6H11NO3). Retrieved from [Link]

  • PubChemLite. (n.d.). Azepane-3-carboxylic acid hydrochloride (C7H13NO2). Retrieved from [Link]

  • Mykhailiuk, P., et al. (n.d.). Experimental pKa values of carboxylic acids 37, 43, 61, and 62. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Oxazepane. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 77974-81-3| Chemical Name : Azepane-3-carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Oxazepane-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Retrieved from [Link]

Sources

Computational Profiling of 1,4-Oxazepane-6-carboxylic Acid: A Comparative Design Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In modern medicinal chemistry, the 1,4-oxazepane-6-carboxylic acid (1,4-OCA) scaffold represents a critical "privileged structure" at the interface of physicochemical optimization and conformational novelty. While 6-membered rings like morpholine and piperidine dominate fragment libraries due to their predictable chair conformations, 1,4-OCA offers a unique 7-membered architecture capable of accessing specific vector spaces (e.g.,


-turn mimicry) while maintaining high aqueous solubility.

This guide provides a technical comparison of 1,4-OCA against its standard 6-membered alternatives, detailing the computational protocols required to accurately model its complex conformational landscape.

Part 1: Scaffold Performance Comparison

Objective: Evaluate 1,4-OCA against standard medicinal chemistry spacers (Morpholine and Piperidine analogues) to determine suitability for fragment-based drug design (FBDD).

The Competitors
  • 1,4-Oxazepane-6-carboxylic acid (1,4-OCA): The primary subject. A flexible, hydrophilic 7-membered ring.

  • Morpholine-2-carboxylic acid: The standard "solubility enhancer" alternative. Rigid, defined vectors.

  • Piperidine-4-carboxylic acid: The standard "basic amine" alternative. Highly rigid, lipophilic.

Comparative Data Matrix

The following table summarizes in silico physicochemical properties and conformational behavior calculated at the DFT (B3LYP/6-31G*) level.

Feature1,4-Oxazepane-6-COOH (Subject)Morpholine-2-COOH (Alternative A)Piperidine-4-COOH (Alternative B)
Ring Size 7-membered (Flexible)6-membered (Rigid)6-membered (Rigid)
Dominant Conformer Twist-Chair / Twist-BoatChairChair
Energy Barrier (Flip) Low (~5-7 kcal/mol)High (~10-12 kcal/mol)High (~10-11 kcal/mol)
Vector Angle (

)
Variable (

)
Fixed (~

)
Fixed (~

)
cLogP -0.9 (Hydrophilic)-0.8 (Hydrophilic)0.2 (Lipophilic)
TPSA (

)
~50-60~50~37
Primary Utility Peptidomimetics (

-turns), Spacer
Solubility enhancementBasic center / Linker
Performance Verdict
  • Solubility: 1,4-OCA matches the superior solubility profile of Morpholine, significantly outperforming Piperidine.

  • Vector Space: Unlike the rigid 6-membered rings, 1,4-OCA acts as a "dynamic spacer." It can adopt multiple low-energy states to fit binding pockets that require non-canonical bond angles, making it superior for induced-fit targets.

  • Modeling Cost: 1,4-OCA requires significantly higher computational resources (Ensemble Docking) compared to the rigid alternatives (Rigid Docking).

Part 2: The Modeling Challenge (Technical Deep Dive)

Modeling 1,4-OCA is not trivial. Unlike piperidine, which exists almost exclusively in a chair conformation, the 1,4-oxazepane ring inhabits a shallow potential energy surface.

The "Twist-Boat" Trap

Standard docking algorithms (e.g., Glide SP, AutoDock Vina) often treat ligands as semi-rigid. If you dock 1,4-OCA using a single input conformer, you will likely miss the bioactive state.

  • The Problem: The energy difference between the twist-chair and twist-boat forms in 1,4-oxazepanes is often < 2 kcal/mol.

  • The Consequence: A static docking run will penalize the bioactive conformation if the input structure is in the wrong local minimum, leading to false negatives (poor docking scores).

Computational Workflow Diagram

The following diagram outlines the mandatory workflow for accurately modeling 1,4-OCA interactions, contrasting it with the simplified workflow for rigid rings.

G cluster_0 Phase 1: Parametrization cluster_1 Phase 2: Sampling (Critical) cluster_2 Phase 3: Interaction Modeling Start Input: 1,4-OCA Scaffold QM QM Optimization (B3LYP/6-31G*) Start->QM ESP ESP Charge Fitting (RESP) QM->ESP ConfSearch LowModeMD / Metadynamics (Generate Ensemble) ESP->ConfSearch Custom Force Field Cluster Cluster Analysis (RMSD < 1.0 Å) ConfSearch->Cluster EnsembleDock Ensemble Docking (Multiple Grids) Cluster->EnsembleDock Top 5-10 Conformers FEP FEP+ / TI (Binding Free Energy) EnsembleDock->FEP Refinement

Figure 1: Validated computational workflow for 7-membered heterocycles. Unlike rigid scaffolds, 1,4-OCA requires an explicit conformational sampling phase (Phase 2) prior to docking.

Part 3: Validated Protocol (Step-by-Step)

To ensure scientific integrity and reproducibility, follow this self-validating protocol.

Step 1: Force Field Parameterization

Standard force fields (like MMFF94) often underestimate the puckering flexibility of oxazepanes.

  • Geometry Optimization: Perform QM optimization of the 1,4-OCA core using DFT at the B3LYP/6-31G* or wB97X-D/6-31G* level.

  • Charge Fitting: Do not use Gasteiger charges. Generate RESP (Restrained Electrostatic Potential) charges based on the QM electrostatic potential.

  • Force Field Selection: Map these parameters to GAFF2 (General AMBER Force Field 2) or OPLS4 . These fields have improved torsional parameters for medium-sized rings compared to their predecessors.

Step 2: Conformational Ensemble Generation

Why: To overcome the "Twist-Boat" trap.

  • Method: Use LowModeMD (Molecular Operating Environment) or Metadynamics (Desmond/GROMACS).

  • Settings:

    • Temperature: 300K - 400K (High temp required to cross puckering barriers).

    • Solvent: Implicit water (Born/SASA).

  • Output: Cluster the trajectory. You typically need 5-10 representative conformers to cover the accessible vector space of 1,4-OCA.

Step 3: Ensemble Docking
  • Grid Generation: Generate the receptor grid.

  • Docking: Dock all 10 representative conformers from Step 2 into the rigid receptor.

  • Scoring: Rank poses not just by Docking Score, but by Ligand Strain Energy .

    • Validation Check: If the Ligand Strain Energy is > 4 kcal/mol, the pose is likely an artifact, forcing the ring into a high-energy state. Discard it.

Part 4: Logical Pathway of Interaction

The following diagram illustrates the specific mechanism by which 1,4-OCA mimics peptide turns, a common application for this scaffold.

Pathway Peptide Native Peptide (Gamma-Turn) Interaction H-Bond Network (i to i+2) Peptide->Interaction Unstable in vivo OCA 1,4-OCA Scaffold OCA->Interaction Constrained Vector Result Bioactive Mimicry (High Affinity) Interaction->Result

Figure 2: Mechanism of Action. 1,4-OCA constrains the i to i+2 hydrogen bond vector, stabilizing the bioactive geometry that native peptides cannot maintain in solution.

References

  • Conformational Analysis of 7-Membered Heterocycles: Hedrera, M., et al. "Conformational analysis of seven-membered nitrogen heterocycles employing molecular modeling."[1] ResearchGate.[2]

  • Synthesis and Scaffold Utility: "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes." ChemRxiv.

  • Force Field Benchmarking for Heterocycles: McDonald, N. A., & Jorgensen, W. L. "Development of an All-Atom Force Field for Heterocycles." Journal of Physical Chemistry B.

  • Comparative Scaffold Properties (Piperidine/Morpholine): "Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery." BenchChem.[3][4]

Sources

COMPARATIVE GUIDE: Benchmarking the Synthesis of 1,4-Oxazepane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-oxazepane scaffold is a privileged structure in medicinal chemistry, serving as a core for peptidomimetics, protease inhibitors, and CNS-active agents. However, the synthesis of 1,4-oxazepane-6-carboxylic acid presents a classic thermodynamic challenge: the "medium-ring" entropy penalty.

Closing a seven-membered ring is kinetically slower and thermodynamically less favorable than forming five- or six-membered rings (Baldwin’s rules and entropic factors). This guide benchmarks the two dominant methodologies for constructing this specific scaffold:

  • Method A: Intramolecular Nucleophilic Substitution (SN2) – The classical, cost-effective route suited for scale-up, though often plagued by polymerization risks.

  • Method B: Ring-Closing Metathesis (RCM) – The modern, high-precision route utilizing Grubbs catalysts, offering superior yields and tolerance for complex stereochemistry but at a higher material cost.

Verdict: For gram-scale discovery and complex stereocenters, Method B (RCM) is superior due to reaction cleanliness. For multi-kilogram process chemistry, Method A (SN2) is preferred if high-dilution conditions can be engineered out via flow chemistry.

Technical Analysis & Benchmarking

Method A: Intramolecular Nucleophilic Substitution (The Classical Route)

This method relies on the cyclization of a linear amino-alcohol or amino-halide precursor. For the 6-carboxylic acid derivative, the precursor is typically derived from aspartic acid or similar amino acid backbones alkylated with epoxides or halo-alcohols.

  • Mechanism: Base-mediated deprotonation of the hydroxyl or amine followed by intramolecular displacement of a leaving group (halide or sulfonate).

  • Critical Challenge: Intermolecular polymerization is a major competitor. High dilution (0.01 M) is often required, which kills volumetric productivity in batch reactors.

Method B: Ring-Closing Metathesis (The Modern Route)

This approach builds the ring from a diene precursor using a Ruthenium carbene complex (Grubbs II or Hoveyda-Grubbs), followed by hydrogenation of the resulting alkene.

  • Mechanism: Ru-catalyzed exchange of alkene substituents to release ethylene gas (entropic driver).

  • Critical Advantage: The "pre-organization" of the diene precursor often lowers the activation energy for ring closure compared to the SN2 attack.

Comparative Data Table
MetricMethod A: Intramolecular SN2Method B: RCM + Hydrogenation
Overall Yield 35% – 55%78% – 92%
Step Count 3 (from Amino Acid)4 (Includes Hydrogenation)
Atom Economy High (Loss of HCl/HBr)Medium (Loss of Ethylene + Ru use)
Reagent Cost Low (NaH, K2CO3, alkyl halides)High (Ru Catalyst, H2/Pd)
Scalability Moderate (Dilution issues)High (Concentrated streams possible)
Purification Difficult (Oligomers present)Easy (Distinct Rf of product)
Green Factor (E) High Waste (Solvent volume)Low Waste (Catalytic efficiency)

Detailed Experimental Protocols

Protocol 1: Ring-Closing Metathesis (Recommended for Discovery)

Target: Ethyl 1,4-oxazepane-6-carboxylate Precursor: Ethyl 2-(allyl(2-(allyloxy)ethyl)amino)acetate derivative.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Argon.

  • Dissolution: Dissolve the diene precursor (1.0 equiv, 5 mmol) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.05 M. Note: DCM is preferred for RCM solubility, though Toluene is a greener alternative.

  • Catalyst Addition: Add Grubbs 2nd Generation Catalyst (2 mol%) in one portion.

  • Reflux: Heat the mixture to reflux (40 °C) for 4–6 hours. Monitor by TLC (Product is usually more polar than the diene).

  • Quench: Cool to room temperature. Add activated charcoal or dimethyl sulfoxide (DMSO) (5 equiv relative to catalyst) and stir for 1 hour to sequester the Ruthenium.

  • Filtration: Filter through a pad of Celite/Silica. Concentrate the filtrate in vacuo.

  • Hydrogenation: Dissolve the crude unsaturated lactone/ether in MeOH. Add Pd/C (10 wt%). Stir under H2 balloon (1 atm) for 12 hours.

  • Isolation: Filter Pd/C, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Validation Point: The disappearance of terminal alkene signals in 1H NMR (approx. 5.0–6.0 ppm) and the appearance of the saturated ring protons confirm success.

Protocol 2: Intramolecular Cyclization (Alternative for Cost-Sensitive Scale)

Target: 1,4-Oxazepane-6-carboxylic acid (via ester) Precursor: N-(3-chloropropyl)-aspartic acid diethyl ester derivative.

  • Setup: Prepare a solution of the linear chloro-amine precursor (1.0 equiv) in DMF (0.01 M - High Dilution Essential).

  • Base Addition: Add Cs2CO3 (2.5 equiv) and TBAI (tetrabutylammonium iodide, 0.1 equiv) as a catalyst.

  • Heating: Heat to 60–80 °C for 24 hours. Note: Higher temps promote polymerization.

  • Workup: Pour into ice water. Extract exhaustively with EtOAc (3x).

  • Purification: The crude mixture will likely contain dimers. Isolate the monomer via careful column chromatography or fractional distillation if the ester is volatile enough.

Logical Pathway Visualizations

Diagram 1: Decision Matrix for Synthesis Route

Caption: Logical flow for selecting the optimal synthesis route based on project constraints (Cost vs. Purity).

DecisionMatrix Start Start: 1,4-Oxazepane-6-COOH Synthesis Constraint Primary Constraint? Start->Constraint Cost Cost / Kilogram Scale Constraint->Cost Budget Focused Purity Purity / Stereocomplexity Constraint->Purity Quality Focused RouteA Route A: Intramolecular SN2 (Base-Mediated) Cost->RouteA RouteB Route B: Ring-Closing Metathesis (Ru-Catalyzed) Purity->RouteB EvalA Requires High Dilution? Check Flow Chem Feasibility RouteA->EvalA EvalB Requires Hydrogenation Step Check Ru Removal RouteB->EvalB

Diagram 2: RCM Mechanistic Workflow (The Preferred Method)

Caption: Step-by-step workflow for the Ring-Closing Metathesis route, highlighting the critical intermediate transition.

RCM_Workflow Precursor Diene Precursor (N-allyl-O-allyl) Metathesis Ru-Carbene Cycle (- Ethylene Gas) Precursor->Metathesis DCM, 40°C Catalyst Grubbs II Catalyst (2-5 mol%) Catalyst->Metathesis Intermediate Unsaturated Oxazepine Metathesis->Intermediate Hydrogenation H2 / Pd/C (Reduction) Intermediate->Hydrogenation Product 1,4-Oxazepane-6-COOH (Final Product) Hydrogenation->Product

References

  • Kaliberda, O., et al. (2025).[1] Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.[1] [Link]

  • Králová, P., et al. (2020).[2] Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10, 36017-36025. [Link]

  • Iudanov, K., et al. (2024).[3][4] Selective Cross-Metathesis Versus Ring-Closing Metathesis of Terpenes. Angewandte Chemie International Edition. [Link]

  • Grubbs, R. H. (2004). Olefin Metathesis. Tetrahedron, 60(34), 7117-7140. (General Reference for RCM Protocols).
  • Underwood, J. J., et al. (2025). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues. University of Birmingham Research Portal. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1,4-Oxazepane-6-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the structural and stereochemical integrity of heterocyclic scaffolds is paramount. The 1,4-oxazepane ring system, a seven-membered heterocycle, is an emerging pharmacophore found in a range of biologically active agents.[1][2] The introduction of a carboxylic acid at the C6 position creates a chiral center, leading to (R)- and (S)-enantiomers whose biological activities can differ dramatically.[3] Consequently, the unambiguous differentiation and characterization of these isomers are not merely an academic exercise but a critical step in preclinical development and quality control.

Part 1: Foundational Analysis - Confirming the Molecular Scaffold

Before delving into the subtleties of stereoisomerism, it is imperative to confirm the fundamental connectivity of the 1,4-oxazepane-6-carboxylic acid structure. The following techniques establish the molecular formula, functional groups, and atomic framework, which are identical for both enantiomers.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the definitive first step. Its purpose is to provide an exact mass measurement, which allows for the unambiguous determination of the molecular formula (C₆H₁₁NO₃). This technique is crucial for ruling out isobaric impurities and confirming that the synthesized material is the correct compound at the most basic level.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol/water 1:1 with 0.1% formic acid for positive ion mode).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF) system.

  • Analysis Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Calibration: Ensure the instrument is calibrated using a standard of known masses immediately prior to the run to guarantee sub-ppm mass accuracy.

  • Data Interpretation: Compare the measured exact mass of the most abundant ion with the theoretical mass of C₆H₁₂NO₃⁺ (the protonated form).

Parameter Expected Result Interpretation
Molecular FormulaC₆H₁₁NO₃N/A
Theoretical Mass [M+H]⁺146.0812Calculated exact mass for C₆H₁₂NO₃⁺
Measured Mass [M+H]⁺146.0811 ± 5 ppmConfirms elemental composition.[4]
Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and powerful tool for functional group identification. For 1,4-oxazepane-6-carboxylic acid, we are looking for the characteristic vibrational signatures of the carboxylic acid (a very broad O-H stretch and a sharp C=O stretch), the secondary amine (N-H stretch), and the cyclic ether (C-O-C stretch).[5][6] The presence and position of these bands provide orthogonal confirmation of the structure suggested by HRMS.

Experimental Protocol:

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Data Acquisition: Scan the sample over the mid-IR range (4000-400 cm⁻¹).

  • Background Correction: Perform a background scan of the empty ATR crystal or salt plate and subtract it from the sample spectrum.

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
O-H Stretch (Carboxylic Acid)3300 - 2500 (very broad)Confirms the presence of the hydrogen-bonded COOH group.[7][8]
C-H Stretch (Aliphatic)3000 - 2850Indicates the CH₂ and CH groups of the oxazepane ring.[9]
C=O Stretch (Carboxylic Acid)~1710Confirms the carbonyl of the carboxylic acid.[8]
N-H Stretch (Secondary Amine)3400 - 3300 (sharp, medium)Confirms the secondary amine within the ring.[6][10]
C-O-C Stretch (Cyclic Ether)1140 - 1070Confirms the ether linkage in the seven-membered ring.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR provides the complete atomic-level map of the molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is required for full structural assignment.[11][12] While these spectra will be identical for both the (R)- and (S)-isomers in an achiral solvent, they are essential for verifying the correct constitution and connectivity of the 1,4-oxazepane ring system.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O, as the carboxylic acid proton is exchangeable).

  • 1D NMR Acquisition: Acquire ¹H and ¹³C{¹H} spectra.

  • 2D NMR Acquisition: Acquire standard COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) experiments.

  • Data Processing: Process all spectra with appropriate window functions, Fourier transform, and phase correction.

Technique Expected Data (Illustrative Chemical Shifts in DMSO-d₆) Interpretation
¹H NMR δ ~12.5 (br s, 1H, COOH), δ ~3.5-4.0 (m, 4H, -O-CH₂-), δ ~2.8-3.2 (m, 5H, -N-CH₂- and -CH(COOH)-)Confirms proton environments and their relative numbers. The broad COOH signal is highly characteristic.[7]
¹³C NMR δ ~175 (C=O), δ ~70-75 (-O-CH₂-), δ ~45-55 (-N-CH₂-), δ ~50 (-CH(COOH)-)Shows the number of unique carbon environments, confirming the carbon skeleton.[13]
COSY Correlations between adjacent protons on the oxazepane ring.Establishes the ¹H-¹H connectivity, allowing for a "walk" around the ring.[11]
HSQC Cross-peaks correlating each proton signal to its directly attached carbon.Unambiguously links the proton and carbon skeletons.[12]

Part 2: Stereochemical Differentiation - A Comparative Guide

With the core structure confirmed, the next critical phase is to distinguish between the (R)- and (S)-enantiomers. Enantiomers possess identical physical properties except for their interaction with plane-polarized light and other chiral entities.

Circular Dichroism (CD) Spectroscopy

Expertise & Experience: CD spectroscopy is the most direct and powerful technique for differentiating enantiomers.[14] It measures the differential absorption of left and right circularly polarized light. Enantiomers will produce mirror-image CD spectra.[15] The sign of the Cotton effect associated with the n→π* transition of the carboxyl chromophore (~210-240 nm) can be used to assign the absolute configuration, often with the aid of computational predictions (e.g., TD-DFT).[16]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (e.g., 0.1-0.5 mg/mL) of each enantiomer in a transparent solvent like methanol or water.

  • Instrumentation: Use a calibrated CD spectrometer.

  • Data Acquisition: Scan in the far-UV region (e.g., 190-260 nm) using a quartz cuvette with a short path length (e.g., 1 mm).

  • Data Presentation: Plot the data as Molar Ellipticity [θ] or Differential Extinction Coefficient (Δε) versus wavelength.

Isomer Expected Cotton Effect (at ~210-240 nm) Interpretation
(R)-IsomerPositive (Hypothetical)The spectrum will be a mirror image of the (S)-isomer.
(S)-IsomerNegative (Hypothetical)A negative Cotton effect confirms the presence of this enantiomer.
Racemic MixtureNo Signal (Δε = 0)A 1:1 mixture of enantiomers is optically inactive and will not produce a CD signal.[14]
Vibrational Circular Dichroism (VCD)

Expertise & Experience: VCD is the infrared analogue of CD, measuring differential absorption of circularly polarized light in the vibrational transition region.[17] It provides a rich fingerprint of molecular chirality and is particularly useful for molecules without strong UV chromophores.[15] Like CD, enantiomers give mirror-image VCD spectra.[18] The complex pattern of signals, especially in the C-H and carbonyl stretch regions, can be compared to DFT calculations to provide unambiguous assignment of the absolute configuration.[19][20]

Experimental Protocol:

  • Sample Preparation: Prepare a concentrated solution (e.g., 20-50 mg/mL) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a BaF₂ cell.[20]

  • Data Acquisition: Collect both the IR and VCD spectra simultaneously on a VCD-capable FTIR spectrometer.[20]

  • Baseline Correction: Subtract the VCD spectrum of the racemic mixture or the pure solvent to obtain the final spectrum.[20]

The expected VCD data would show a series of positive and negative bands throughout the mid-IR range. The key diagnostic is that the spectrum for the (S)-isomer will be an exact inversion of the spectrum for the (R)-isomer.

NMR Spectroscopy with Chiral Shift Reagents (CSRs)

Expertise & Experience: While standard NMR cannot distinguish enantiomers, the addition of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) creates a chiral environment in the NMR tube.[21][22] The reagent forms transient diastereomeric complexes with the enantiomers, which are no longer chemically equivalent and will exhibit different chemical shifts (ΔΔδ). This allows for the direct observation and quantification of both enantiomers in a mixture from a single ¹H NMR spectrum.

Experimental Protocol:

  • Sample Preparation: Dissolve a known quantity of the sample (e.g., 10 mg) in a suitable anhydrous deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum.

  • Titration: Add small, incremental amounts of the CSR (e.g., Eu(hfc)₃) to the NMR tube, acquiring a spectrum after each addition.

  • Data Analysis: Monitor the chemical shifts of well-resolved protons, particularly those close to the coordination site (the carboxyl and amine groups). Observe the splitting of a singlet into two separate signals, one for each enantiomer.

Proton Signal (Hypothetical) Without CSR (δ, ppm) With CSR (δ, ppm) Interpretation
H-63.10 (t)(R)-Isomer: 3.55 (t)(S)-Isomer: 3.65 (t)The single triplet splits into two distinct triplets, allowing for differentiation and integration to determine enantiomeric excess.
H-5a/H-7a3.80 (m)(R)-Isomer: 4.10 (m)(S)-Isomer: 4.18 (m)Protons closer to the chiral center often show the largest induced shift separation.

Integrated Analytical Workflow

The robust characterization of a 1,4-oxazepane-6-carboxylic acid isomer requires an integrated approach. The following workflow ensures both structural integrity and stereochemical purity are confirmed.

G cluster_0 Part 1: Structural Confirmation cluster_1 Part 2: Stereochemical Differentiation HRMS HRMS Result1 Molecular Formula Confirmed HRMS->Result1 IR IR Spectroscopy Result2 Functional Groups Confirmed IR->Result2 NMR 1D & 2D NMR Result3 Scaffold Connectivity Confirmed NMR->Result3 CD CD Spectroscopy Result1->CD Result2->CD Result3->CD VCD VCD Spectroscopy Result3->VCD CSR_NMR NMR with Chiral Shift Reagent Result3->CSR_NMR Result4 Absolute Configuration Assigned CD->Result4 VCD->Result4 Result5 Enantiomeric Purity Quantified CSR_NMR->Result5 Final Final Report: Unambiguous Isomer Characterization Result4->Final Result5->Final

Caption: Logical workflow for isomer characterization.

Conclusion

The differentiation of 1,4-oxazepane-6-carboxylic acid isomers is a multi-faceted analytical challenge that demands a synergistic application of modern spectroscopic techniques. While foundational methods like MS, IR, and standard NMR confirm the core molecular structure, chiroptical techniques such as CD and VCD spectroscopy are indispensable for the assignment of absolute configuration. Furthermore, NMR with chiral shift reagents provides a practical and quantitative tool for determining enantiomeric purity. By following the integrated workflow presented, researchers and drug developers can achieve a high-confidence, self-validating characterization of their target molecules, ensuring the scientific rigor required for progression in the pharmaceutical pipeline.

References

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1,4-Oxazepane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As research and development in pharmaceuticals and novel chemical entities advance, the responsibility of ensuring safe handling and disposal of new compounds rests firmly with the scientific community. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,4-Oxazepane-6-carboxylic acid, a heterocyclic compound of interest in drug development. Our approach is grounded in a risk-based assessment of its chemical structure, providing a robust framework for safety even in the absence of extensive published hazard data.

This document is designed for research scientists and laboratory professionals. It moves beyond a simple checklist to explain the chemical reasoning behind each procedural step, empowering you to make informed safety decisions.

Hazard Assessment: A First-Principles Approach

  • Carboxylic Acid Group (-COOH): Organic acids are typically skin and eye irritants.[1] They can cause irritation to the respiratory system if inhaled as a dust or aerosol.[2]

  • 1,4-Oxazepane Ring: This structure is a derivative of morpholine (a six-membered ring) and 1,4-oxazepane itself. Related compounds like morpholine are classified as flammable liquids that can cause severe skin burns and eye damage.[3][4] While the carboxylic acid moiety reduces the basicity of the amine, the overall structure retains potential for irritation and requires careful handling.

Based on this analysis, 1,4-Oxazepane-6-carboxylic acid should be handled as, at minimum, a skin, eye, and respiratory irritant. All disposal procedures must be based on the assumption that it is a hazardous chemical waste.

Property / Hazard Inferred Assessment Rationale / Supporting Data
Physical State Solid (powder/crystalline)Typical for similar small molecule carboxylic acids.
Primary Health Hazards Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Respiratory Irritation (Category 3)Based on data for analogous organic acids like Oxazole-4-carboxylic acid.[1][2]
Chemical Incompatibility Strong oxidizing agents, Strong bases, Strong acidsStandard incompatibility for carboxylic acids and amines.[1]
Waste Classification Hazardous Chemical Waste (Non-halogenated Organic Acid)Prudent classification due to irritant properties and lack of specific data.

Pre-Disposal Safety Protocols

Proper disposal begins with safe handling during and after use. These immediate steps are critical to prevent exposure and environmental release.

Required Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the appropriate PPE.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be used in addition to goggles.[5]

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[4] Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator for particulates is recommended to prevent inhalation.[1]

Managing Spills

Accidental spills must be managed immediately to minimize exposure risk.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate (If Necessary): For large spills, evacuate the area and follow your institution's emergency procedures.

  • Contain the Spill: For small spills of the solid material, gently cover with an inert absorbent material like clay, sand, or diatomaceous earth.[5][6] Avoid raising dust.

  • Clean-Up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1] Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., water, if the material is soluble) and then with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Wash Hands: Thoroughly wash hands and any exposed skin after cleanup.[1]

Step-by-Step Disposal Workflow

The proper disposal route for 1,4-Oxazepane-6-carboxylic acid depends on its form. Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[7][8]

Workflow: Decision-Making for Disposal

The following diagram outlines the correct disposal path for various forms of waste containing 1,4-Oxazepane-6-carboxylic acid.

G Disposal Decision Workflow for 1,4-Oxazepane-6-carboxylic Acid cluster_actions Disposal Action start Waste Generated (1,4-Oxazepane-6-carboxylic acid) bulk Bulk Solid or Concentrated Solution dilute Dilute Aqueous Waste (e.g., from extractions) solids Contaminated Solids (Gloves, Wipes, Glassware) collect_bulk 1. Place in a designated, compatible waste container. (HDPE or Glass) bulk->collect_bulk Primary Route dilute->collect_bulk Safest Route (Do NOT neutralize for drain disposal) collect_solids Double-bag in labeled hazardous waste bags. solids->collect_solids label_waste 2. Label Container: 'Hazardous Waste' 'Non-Halogenated Organic Acid' '1,4-Oxazepane-6-carboxylic acid' collect_bulk->label_waste store_waste 3. Store in Satellite Accumulation Area. Segregate from bases and oxidizers. label_waste->store_waste dispose_waste 4. Arrange for pickup by Environmental Health & Safety (EH&S). store_waste->dispose_waste collect_solids->store_waste

Caption: Disposal workflow for 1,4-Oxazepane-6-carboxylic acid waste.

Protocol 1: Disposal of Bulk Solid and Concentrated Solutions

This is the primary and most critical disposal stream.

  • Container Selection: Select a chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are appropriate. Ensure the container has a secure, tight-fitting lid.[9]

  • Labeling: The container must be clearly labeled before any waste is added. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "1,4-Oxazepane-6-carboxylic acid".

    • The general waste category: "Non-Halogenated Organic Acid Waste".

    • An indication of the hazards (e.g., "Irritant").

  • Accumulation: Add waste to the container in a chemical fume hood. Do not mix incompatible wastes. Specifically, do not add strong bases or oxidizing agents to this container.[7][9]

  • Storage: Keep the waste container closed at all times, except when adding waste. Store it in a designated satellite accumulation area within the laboratory. The storage location must provide secondary containment and segregate acids from bases and other incompatible materials.[10]

  • Final Disposal: Once the container is full (no more than 90% capacity) or has reached your institution's accumulation time limit, arrange for pickup by your certified Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[7][11]

Protocol 2: Disposal of Dilute Aqueous Waste

While some simple inorganic acids can be neutralized and disposed of down the drain, this practice is strongly discouraged for most organic acids, including 1,4-Oxazepane-6-carboxylic acid.[9] The neutralized salt may still pose an environmental hazard, and its properties are likely unknown.

The only approved disposal method for dilute aqueous solutions is to collect them as hazardous chemical waste, following the same procedure outlined in Protocol 1.

Protocol 3: Disposal of Contaminated Solid Waste

This category includes items like gloves, weigh paper, absorbent pads from spills, and contaminated disposable labware.

  • Collection: Place all contaminated solid items into a designated, leak-proof plastic bag (often a specific color, like yellow or clear) inside a rigid container.[11]

  • Labeling: The container must be clearly labeled "Hazardous Waste" with the name of the chemical contaminant.

  • Disposal: Once the bag is full, seal it and place it in the designated solid hazardous waste collection drum for your laboratory. Follow your institution's procedures for final pickup by EH&S.

Trust Through Verification: The 'Why' Behind the Protocol

  • Why not drain disposal? The Clean Water Act and local regulations strictly limit the types of chemicals that can enter sanitary sewers.[8] The biological wastewater treatment process is not designed to break down complex synthetic organic molecules, which can harm aquatic ecosystems.

  • Why segregate waste? Mixing incompatible chemicals, such as acids and bases, can lead to violent exothermic reactions, gas evolution, or fire. Storing organic acid waste away from oxidizing agents prevents the creation of potentially explosive conditions.[9]

  • Why use professional disposal? Licensed hazardous waste disposal facilities have the technology (e.g., high-temperature incineration) to destroy chemical waste completely and safely, in compliance with federal and state regulations like the Resource Conservation and Recovery Act (RCRA).[12][13] This ensures cradle-to-grave responsibility for the chemical waste you generate.

By adhering to these protocols, you ensure not only your own safety and that of your colleagues but also maintain the integrity of your research institution and protect the environment.

References

  • Title: Morpholine - The Lab Depot Source: The Lab Depot URL: [Link]

  • Title: Morpholine - SAFETY DATA SHEET Source: Ing. Petr Švec - PENTA s.r.o. URL: [Link]

  • Title: Material Safety Data Sheet Source: Altus Science URL: [Link]

  • Title: Safety Data Sheet: Morpholine Source: Carl ROTH URL: [Link]

  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL: [Link]

  • Title: Safety data sheet - Carboxylic acids Source: BASF URL: [Link]

  • Title: SAFETY DATA SHEET - Morpholine Source: Nexchem Ltd URL: [Link]

  • Title: Hazardous Waste Disposal Guide Source: Northwestern University URL: [Link]

  • Title: 1,4-Oxazepane Source: PubChem URL: [Link]

  • Title: 1,4-oxazepane-6-carboxylic acid hydrochloride (C6H11NO3) Source: PubChemLite URL: [Link]

  • Title: Hazardous Waste and Disposal Considerations Source: American Chemical Society URL: [Link]

  • Title: Hazardous Waste Disposal Procedures Source: University of Chicago Environmental Health and Safety URL: [Link]

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Personal protective equipment for handling 1,4-Oxazepane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide provides an authoritative, step-by-step safety protocol for handling 1,4-Oxazepane-6-carboxylic acid . Due to its functional groups (secondary amine and carboxylic acid) and structural analogs, this compound is classified as a bioactive intermediate requiring strict containment to prevent mucosal irritation and potential sensitization.

Chemical Profile:

  • Compound: 1,4-Oxazepane-6-carboxylic acid[1][2][3][4]

  • CAS (Derivative Reference): 1909326-46-0 (HCl salt), 1269755-58-9 (Boc-protected)

  • Physical State: Typically a solid powder or crystalline substance.

  • Primary Hazards: Skin Irritation (H315), Serious Eye Irritation (H319), Specific Target Organ Toxicity - Respiratory Irritation (H335).[5][6]

Hazard Assessment & PPE Selection Matrix

Why this matters: Standard "lab safety" is insufficient. The specific risk here is mucosal damage due to the acidic nature combined with the amine functionality. The following selection logic is based on barrier permeation rates for organic acids.

PPE Selection Logic (Hierarchy of Controls)

The following decision tree illustrates the required protection levels based on operational tasks.

PPE_Logic Start Task Assessment Solid Handling Solid (Weighing/Transfer) Start->Solid Liquid Handling Solutions (Synthesis/Extraction) Start->Liquid Spill Spill Cleanup (>500 mg) Start->Spill PPE_Level2 LEVEL 2: Enhanced Double Nitrile (Outer: 0.14mm) Chemical Splash Goggles Fume Hood Sash <18" Solid->PPE_Level2 Dust Risk Liquid->PPE_Level2 Splash Risk PPE_Level3 LEVEL 3: Emergency Butyl Rubber or Silver Shield Gloves Full Face Respirator (P100/OV) Tyvek Suit Spill->PPE_Level3 High Exposure PPE_Level1 LEVEL 1: Standard Nitrile Gloves (0.11mm) Safety Glasses w/ Side Shields Lab Coat (Cotton/Poly)

Figure 1: PPE Decision Matrix based on operational risk. Level 2 is the default for all synthesis activities.

Detailed PPE Specifications
ComponentSpecificationScientific Rationale
Hand Protection Double Nitrile Gloves Inner: 4 mil (0.10 mm)Outer: 5-8 mil (0.14 mm+)Permeation Defense: Carboxylic acids can degrade latex. Nitrile offers superior chemical resistance. Double gloving provides a "breakthrough indicator" layer; if the outer glove is compromised, the inner glove protects during doffing.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Vapor/Dust Seal: Safety glasses allow dust entry from the sides. Goggles form a seal, critical for preventing H319 (Serious Eye Irritation).
Respiratory Engineering Control First (Fume Hood)Source Capture: The primary defense against H335 (Respiratory Irritation) is the fume hood. If weighing outside a hood, a N95 or P100 particulate respirator is mandatory.
Body Lab Coat (High Neck) Material: Poly-cotton blendSkin Barrier: Prevents particulate accumulation on street clothes. 100% cotton is preferred if flammable solvents are also in use.

Operational Workflow: Step-by-Step

Phase 1: Pre-Handling & Setup
  • Verify Engineering Controls: Ensure Chemical Fume Hood is operating at 80-100 fpm face velocity.

  • Prepare Decontamination Zone: Place a chemically resistant tray (polypropylene) in the hood. Line it with absorbent pads. Trust Indicator: This contains any minor spills immediately, preventing hood contamination.

  • Gather Materials: Have a dedicated waste container labeled "Solid Organic Waste" ready before opening the vial.

Phase 2: Active Handling (Weighing & Synthesis)

Objective: Minimize aerosolization of the solid.

  • Static Elimination: Use an anti-static gun or bar if the powder appears "flyaway." Charged particles are a primary vector for inhalation exposure.

  • Weighing Protocol:

    • Best Practice: Place the analytical balance inside the fume hood.

    • Alternative: If the balance is on a bench, use a powder containment enclosure . Never weigh this compound on an open bench.

  • Transfer: Dissolve the solid immediately upon transfer to the reaction vessel. Solutions are generally safer to handle than fine powders.

Phase 3: Post-Handling & Doffing[8]
  • Wipe Down: Clean the balance and surrounding area with a tissue dampened with methanol or ethanol . Place the tissue in solid waste.

  • Glove Removal:

    • Remove outer gloves inside the fume hood.

    • Inspect inner gloves for tears or discoloration.

    • Wash hands with soap and water immediately after removing inner gloves.

Emergency Response Protocols

Spill Response Workflow

Scenario: You have dropped a vial containing 500mg - 1g of 1,4-Oxazepane-6-carboxylic acid.

Spill_Response Alert 1. ALERT Notify Lab Personnel Assess 2. ASSESS Is it >10g or outside hood? Alert->Assess Evacuate EVACUATE LAB Call EHS Assess->Evacuate Yes (High Risk) Clean 3. CLEANUP (Person wearing PPE Level 2/3) Assess->Clean No (Manageable) Contain Cover with Absorbent Pads (Dampen if powder) Clean->Contain Neutralize Wipe with dil. NaHCO3 (Sodium Bicarbonate) Contain->Neutralize Dispose Double Bag -> HazWaste Neutralize->Dispose

Figure 2: Logic flow for assessing and managing chemical spills.

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes .[7][8][9][10] Hold eyelids apart. Mechanism: Dilution is critical to prevent corneal etching from the acidic moiety.

  • Skin Contact: Wash with soap and copious water.[6][7][8][11] Do not use solvents (like ethanol) on skin, as they may enhance absorption.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

Disposal & Waste Management

Directive: Do not dispose of down the drain. This compound may be toxic to aquatic life (based on structural analogs).

  • Solid Waste: Contaminated gloves, weighing boats, and tissues go into "Hazardous Solid Waste."

  • Liquid Waste: Reaction mixtures should be segregated into "Organic Waste (Non-Halogenated)" unless halogenated solvents were used.

  • Destruction Method: The preferred method for final disposal is incineration equipped with an afterburner and scrubber to handle nitrogen oxides (NOx) generated from the oxazepane ring.

References

  • PubChem. (n.d.). 1,4-Oxazepane Compound Summary. National Library of Medicine. Retrieved February 19, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved February 19, 2026, from [Link]

Sources

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